2,6-Dichloroisonicotinohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloropyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3O/c7-4-1-3(6(12)11-9)2-5(8)10-4/h1-2H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTMHCLQBRFNOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206511 | |
| Record name | Isonicotinic acid, 2,6-dichloro-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57803-51-7 | |
| Record name | Isonicotinic acid, 2,6-dichloro-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057803517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isonicotinic acid, 2,6-dichloro-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2,6-Dichloroisonicotinohydrazide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the chemical properties of 2,6-dichloroisonicotinohydrazide, a halogenated derivative of the well-known antitubercular agent isoniazid. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous compounds and foundational chemical principles to offer a predictive overview of its synthesis, spectral characteristics, reactivity, and potential applications. This guide is intended to serve as a foundational resource for researchers exploring the synthesis and utility of novel isonicotinohydrazide derivatives in medicinal chemistry and drug discovery.
Introduction: The Significance of Isonicotinohydrazide Scaffolds
Isonicotinohydrazide, commonly known as isoniazid, has been a cornerstone in the treatment of tuberculosis for decades.[1] Its mechanism of action, involving the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis, has made it a critical first-line therapy. The emergence of drug-resistant strains of M. tuberculosis, however, necessitates the continued development of new therapeutic agents.[2][3]
The modification of the isoniazid scaffold is a prominent strategy in the design of novel antitubercular drugs.[1][4] The introduction of various substituents onto the pyridine ring or derivatization of the hydrazide moiety can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its biological activity and potential to overcome resistance mechanisms.[1][2] Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. This guide focuses on the dichloro-substituted derivative, this compound, providing a comprehensive analysis of its anticipated chemical properties.
Synthesis and Purification
The synthesis of this compound logically proceeds from its corresponding carboxylic acid, 2,6-dichloroisonicotinic acid. While a specific protocol for the hydrazinolysis of 2,6-dichloroisonicotinic acid or its ester is not readily found in peer-reviewed literature, a standard and reliable method can be extrapolated from general procedures for hydrazide formation.
Synthesis of the Precursor: 2,6-Dichloroisonicotinic Acid
A common route to 2,6-dichloroisonicotinic acid involves the chlorination of citrazinic acid.[5]
Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid
-
Reactants:
-
Citrazinic acid
-
Phosphorus oxychloride (POCl₃)
-
Tetraethylammonium chloride
-
-
Procedure:
-
Suspend citrazinic acid and tetraethylammonium chloride in an excess of phosphorus oxychloride.
-
Heat the reaction mixture at 130°C for approximately 18 hours, followed by an increase in temperature to 145°C for 2 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid.[5]
-
Predicted Synthesis of this compound
The conversion of a carboxylic acid to a hydrazide is a standard transformation in organic synthesis. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an ester, followed by reaction with hydrazine hydrate.
Predicted Experimental Protocol: Synthesis of this compound
-
Part A: Esterification of 2,6-Dichloroisonicotinic Acid
-
Dissolve 2,6-dichloroisonicotinic acid in an excess of methanol or ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to obtain the crude ester.
-
-
Part B: Hydrazinolysis of the Ester
-
Dissolve the crude ester in ethanol.
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture for several hours.
-
Upon cooling, the product, this compound, is expected to precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the final product.
-
Caption: Predicted synthetic pathway for this compound.
Physicochemical and Spectral Properties
Based on available data for this compound and its analogs, the following properties can be summarized.
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₅Cl₂N₃O | |
| Molecular Weight | 206.03 g/mol | |
| Appearance | Predicted to be a solid at room temperature | |
| Melting Point | 182 °C | [6] |
| Solubility | Likely soluble in polar organic solvents |
Predicted Spectral Data
Detailed experimental spectra for this compound are not widely published. The following predictions are based on the analysis of its functional groups and data from similar structures.
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.8 - 8.0 | Singlet | 2H | H-3, H-5 of pyridine ring |
| Amide NH | Broad singlet | 1H | -NH-CO- | |
| Amine NH₂ | Broad singlet | 2H | -NH₂ |
3.2.2. ¹³C NMR Spectroscopy
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~165 - 170 | C=O |
| Pyridine C-2, C-6 | ~150 - 155 | C-Cl |
| Pyridine C-4 | ~140 - 145 | C-C=O |
| Pyridine C-3, C-5 | ~120 - 125 | C-H |
3.2.3. IR Spectroscopy
The IR spectrum will be characterized by the vibrations of the amide and amine functional groups, as well as the aromatic ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| N-H (Amine) | 3300 - 3500 | Medium | Stretch (two bands) |
| N-H (Amide) | 3100 - 3300 | Medium | Stretch |
| C=O (Amide I) | 1650 - 1690 | Strong | Stretch |
| C=C, C=N (Aromatic) | 1400 - 1600 | Medium | Stretch |
3.2.4. Mass Spectrometry
The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) will be observed at m/z 205 (for ³⁵Cl₂) with a prominent M+2 peak at m/z 207 (for ³⁵Cl³⁷Cl) and a smaller M+4 peak at m/z 209 (for ³⁷Cl₂).
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the interplay of its functional groups: the nucleophilic hydrazide moiety, the electrophilic carbonyl group, and the dichlorinated pyridine ring.
Reactivity of the Hydrazide Group
The hydrazide group is a versatile functional handle for further derivatization. It can readily undergo condensation reactions with aldehydes and ketones to form hydrazones. This is a common strategy for creating libraries of isoniazid derivatives with diverse biological activities.[1]
Caption: Formation of isonicotinoyl hydrazones.
Reactivity of the Dichloropyridine Ring
The chlorine atoms at the 2 and 6 positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyridine nitrogen activates these positions, allowing for the displacement of the chloride ions by various nucleophiles. This provides a route to introduce a wide range of substituents and further functionalize the molecule.
Potential Applications in Drug Discovery
Given its structural similarity to isoniazid and the presence of halogen atoms, this compound is a candidate for investigation as an antitubercular agent. The chlorine substituents may enhance its lipophilicity, potentially improving cell wall penetration in M. tuberculosis. Furthermore, this compound can serve as a key intermediate for the synthesis of a diverse library of isonicotinoyl hydrazones and other derivatives for screening against various biological targets. The broader field of halogenated marine natural products has shown a wide range of biological activities, including antibacterial, antifungal, and antitumor properties, suggesting that halogenated synthetic compounds like this compound warrant further investigation.[7][8]
Conclusion
This compound represents an intriguing, yet underexplored, derivative of isoniazid. This guide has provided a predictive framework for its synthesis, physicochemical properties, and reactivity based on established chemical principles and data from analogous structures. The synthetic accessibility of this compound, coupled with the potential for diverse derivatization at both the hydrazide moiety and the pyridine ring, makes it a valuable scaffold for future research in medicinal chemistry. Experimental validation of the predicted properties and biological evaluation of this compound and its derivatives are crucial next steps in unlocking its potential as a novel therapeutic agent.
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- Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. PMC - NIH.
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A Comprehensive Technical Guide to 2,6-Dichloroisonicotinohydrazide
Prepared by a Senior Application Scientist
This document provides an in-depth technical overview of 2,6-dichloroisonicotinohydrazide, a halogenated derivative of the well-known anti-tubercular agent, isoniazid. This guide is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of its synthesis, potential biological significance, and essential analytical methodologies.
Introduction and Strategic Context
This compound belongs to the isonicotinohydrazide class of compounds, a group renowned for its potent biological activities. The parent compound, isoniazid, remains a cornerstone of first-line tuberculosis therapy. The introduction of dichloro-substituents onto the pyridine ring is a strategic chemical modification intended to modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character. These modifications can significantly influence target engagement, pharmacokinetic profiles, and the potential for overcoming drug resistance mechanisms. This guide elucidates the foundational chemistry and analytical considerations for harnessing the potential of this compound in research and development.
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for its application in experimental settings. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 57803-51-7 | [1][2][3] |
| Molecular Formula | C₆H₅Cl₂N₃O | [1] |
| Molecular Weight | 206.03 g/mol | [1][3] |
| Melting Point | 182 °C | [1] |
| Synonyms | 2,6-dichloropyridine-4-carbohydrazide, 2,6-Dichloroisonicotinic acid hydrazide | [1] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound is most reliably achieved via a two-stage process: the synthesis of the carboxylic acid precursor followed by its conversion to the hydrazide. This approach ensures high yields and purity.
Part A: Synthesis of 2,6-Dichloroisonicotinic Acid Precursor
The key precursor, 2,6-dichloroisonicotinic acid (CAS: 5398-44-7), is efficiently synthesized from citrazinic acid. The choice of phosphoryl chloride (POCl₃) as the chlorinating agent is deliberate; it serves as both the chlorine source and a dehydrating agent, effectively driving the conversion of the hydroxyl groups on the pyridine ring to chlorides.
Caption: Synthesis of 2,6-Dichloroisonicotinic Acid.
Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid
-
Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, suspend citrazinic acid and an equimolar amount of a phase-transfer catalyst like tetraethylammonium chloride in excess phosphoryl chloride (POCl₃).
-
Heating: Heat the reaction mixture to 130°C for approximately 18 hours, then increase the temperature to 145°C for an additional 2 hours to ensure complete conversion.
-
Quenching: After cooling the mixture to room temperature, carefully and slowly pour it onto crushed ice to quench the excess phosphoryl chloride. This is a highly exothermic step and must be performed with caution in a well-ventilated fume hood.
-
Extraction: Extract the resulting aqueous slurry with ethyl acetate (3x volumes). The organic solvent choice is critical for efficiently partitioning the product from the aqueous phase.
-
Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield 2,6-dichloroisonicotinic acid as a solid product.
Part B: Conversion to this compound
The conversion of a carboxylic acid to a hydrazide is a cornerstone reaction in medicinal chemistry. While direct reaction with hydrazine is possible, a more controlled and higher-yielding laboratory method involves a two-step sequence: esterification followed by hydrazinolysis. This avoids the harsh conditions and potential side reactions of direct amidation.[4][5]
-
Esterification: The carboxylic acid is first converted to its methyl or ethyl ester. This is typically achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄) or by using thionyl chloride (SOCl₂) to form the acyl chloride in situ, which then reacts with the alcohol.[4] The ester is a more reactive electrophile than the carboxylic acid, making the subsequent reaction with hydrazine more efficient.
-
Hydrazinolysis: The purified ester is then refluxed with hydrazine hydrate in an alcoholic solvent. Hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group to form the stable hydrazide product.[5]
Caption: Conversion of the Precursor Acid to the Final Hydrazide.
Experimental Protocol: Synthesis of this compound
-
Esterification: Dissolve 2,6-dichloroisonicotinic acid in methanol. Add thionyl chloride dropwise at 0°C and then reflux the mixture for 5-12 hours until TLC indicates the consumption of the starting material.[4] Evaporate the solvent and excess reagent under vacuum.
-
Work-up: Neutralize the residue with a saturated sodium bicarbonate solution and extract with an organic solvent like dichloromethane. Dry the organic layer and evaporate to obtain the crude methyl ester.
-
Hydrazinolysis: Dissolve the crude methyl ester in ethanol. Add an excess of hydrazine hydrate (typically 5-10 equivalents) and reflux the mixture for 3-6 hours.[5]
-
Isolation: Upon cooling, the product, this compound, will often precipitate from the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum.
Potential Applications and Biological Rationale
The primary rationale for investigating this compound stems from the well-documented activity of its parent compound, isoniazid.
Anti-Tubercular Potential
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[6][7] The activated form then covalently attaches to NAD(P)⁺, forming a potent adduct. This adduct specifically inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthesis pathway (FAS-II) responsible for producing mycolic acids.[8][9][10] Mycolic acids are unique, long-chain fatty acids that are critical components of the robust mycobacterial cell wall. Inhibition of their synthesis compromises the cell wall's integrity, leading to bacterial death.[6]
It is hypothesized that this compound acts via the same mechanism. The chloro-substituents may alter the rate of KatG activation or the binding affinity of the resulting NAD(P) adduct for the InhA enzyme, potentially offering advantages against resistant strains where mutations in katG or inhA are common.
Caption: Hypothesized Mechanism of Action in Mycobacterium.
Analytical and Quality Control Methodologies
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A multi-pronged approach combining spectroscopic and chromatographic techniques is recommended.
| Technique | Purpose | Key Parameters & Rationale | Source(s) |
| ¹H & ¹³C NMR | Structural Elucidation | To confirm the chemical structure by identifying proton and carbon environments. Expect signals for the two equivalent aromatic protons, NH and NH₂ protons, and the carbonyl carbon. | [11] |
| Mass Spectrometry | Molecular Weight Confirmation | To verify the molecular weight and isotopic pattern characteristic of a dichloro-compound (M, M+2, M+4 peaks). | [12] |
| FT-IR Spectroscopy | Functional Group Identification | To identify key functional groups, such as N-H stretches (hydrazide), C=O stretch (amide), and C-Cl stretches. | [11] |
| HPLC | Purity Assessment & Quantification | Reverse-phase chromatography on a C18 column is standard. A mobile phase of acetonitrile/buffered water (e.g., phosphate or acetate buffer) allows for separation from precursors and impurities. UV detection at ~260-270 nm is effective. | [13][14][15] |
| GC-MS | Trace Impurity Analysis (e.g., residual hydrazine) | Direct analysis is not feasible due to low volatility. Derivatization with acetone to form the volatile acetone azine is a validated method for trace analysis by headspace GC-MS. | [16][17][18] |
Workflow for GC-MS Analysis via Derivatization
For sensitive detection of the hydrazide or potential hydrazine impurities, derivatization is a non-negotiable step to improve volatility and thermal stability.[19]
Caption: Workflow for GC-MS analysis via headspace derivatization.
Conclusion and Future Directions
This compound is a synthetically accessible compound with significant, rationally designed potential as a therapeutic agent, particularly in the context of tuberculosis. The strategic placement of chloro-substituents on the isonicotinohydrazide scaffold warrants a thorough investigation of its biological activity against both drug-sensitive and drug-resistant mycobacterial strains. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce and characterize this compound with high fidelity, paving the way for future pharmacological and mechanistic studies.
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Sankar, A. S. K., et al. (2011). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
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biological activity of 2,6-Dichloroisonicotinohydrazide
An In-depth Technical Guide on the Biological Activity of 2,6-Dichloroisonicotinohydrazide
Introduction
In the landscape of medicinal chemistry, the isonicotinohydrazide scaffold, the core of the frontline anti-tuberculosis drug isoniazid, represents a cornerstone for the development of novel therapeutic agents. Hydrazone derivatives, in particular, have garnered significant attention due to their wide spectrum of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties. The versatility of the hydrazide-hydrazone linkage allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, yet underexplored, derivative: this compound. The introduction of chlorine atoms at the 2 and 6 positions of the pyridine ring is a deliberate structural modification. It is empirically known that halogenation can significantly modulate the biological activity of a parent compound, often by enhancing its lipophilicity, which in turn can improve cell membrane permeability and interaction with biological targets.[1][2][3] This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a comprehensive overview of the predicted biological activities of this compound, the scientific rationale behind these predictions, and detailed methodologies for their experimental validation.
Synthesis and Characterization of this compound
The synthesis of this compound is a multi-step process that begins with the commercially available citrazinic acid. The synthetic pathway is outlined below, followed by a detailed experimental protocol.
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid
-
To a suspension of citrazinic acid (10.0 g, 64.5 mmol) in phosphorus oxychloride (30 mL), add tetraethylammonium chloride (10.7 g, 64.5 mmol).
-
Heat the reaction mixture at 130°C for 18 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dichloroisonicotinic acid as a solid.
Step 2: Synthesis of Methyl 2,6-dichloroisonicotinate
-
Suspend 2,6-dichloroisonicotinic acid (5.0 g, 26.0 mmol) in methanol (50 mL).
-
Add thionyl chloride (3.8 mL, 52.0 mmol) dropwise at 0°C.
-
Reflux the mixture for 6 hours.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the methyl ester.
Step 3: Synthesis of this compound
-
Dissolve methyl 2,6-dichloroisonicotinate (4.0 g, 19.4 mmol) in ethanol (40 mL).
-
Add hydrazine hydrate (1.9 mL, 38.8 mmol) and reflux for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.
Predicted Biological Activity I: A Novel Antitubercular Agent
The primary and most logical therapeutic application of a novel isonicotinohydrazide derivative is in the treatment of tuberculosis (TB). The parent molecule, isoniazid, is a cornerstone of TB therapy, and a vast body of research is dedicated to overcoming the growing challenge of isoniazid-resistant Mycobacterium tuberculosis (Mtb) strains.[4]
Mechanistic Rationale
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form then covalently inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids, the unique and crucial components of the mycobacterial cell wall. Resistance to isoniazid most commonly arises from mutations in the katG gene, preventing the activation of the prodrug.
The rationale for investigating this compound as an antitubercular agent is twofold:
-
Structural Similarity: The core isonicotinohydrazide scaffold is retained, suggesting that the fundamental mechanism of action, inhibition of mycolic acid synthesis, may be preserved.
-
Impact of Dichloro-Substitution: The presence of two chlorine atoms on the pyridine ring is predicted to have several effects. The electron-withdrawing nature of chlorine can influence the electronic environment of the pyridine ring and the hydrazide moiety, potentially altering its reactivity and interaction with the target enzyme.[2] Furthermore, the addition of chlorine atoms significantly increases the lipophilicity of the molecule. This enhanced lipophilicity may facilitate penetration through the lipid-rich mycobacterial cell wall, potentially leading to higher intracellular concentrations of the drug.[3] Increased lipophilicity has been identified as a crucial factor for the antimycobacterial activity of some nicotinic acid hydrazide derivatives.[5]
Caption: Proposed mechanism of antitubercular activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of this compound required to inhibit the growth of Mycobacterium tuberculosis H37Rv.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well microplate, perform serial two-fold dilutions of the stock solution in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) to obtain a range of concentrations (e.g., 100 µg/mL to 0.09 µg/mL).
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension 1:20 to obtain the final inoculum.
-
Inoculation: Add 100 µL of the final inoculum to each well of the microplate containing the serially diluted compound. Include a positive control (inoculum without drug) and a negative control (broth only).
-
Incubation: Incubate the microplate at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.
Comparative Antitubercular Activity of Related Hydrazides
| Compound | Target Strain | MIC (µg/mL) | Reference |
| Isoniazid | M. tuberculosis H37Rv | 0.02 - 0.06 | [4] |
| N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides | M. tuberculosis | 6.25 - 25 | [5] |
| 2,6-disubstituted thiosemicarbazone derivatives of pyridine | M. tuberculosis (resistant strain) | 0.5 - 4 | [6] |
Predicted Biological Activity II: A Potential Anticancer Agent
The structural features of this compound also suggest its potential as an anticancer agent. The rationale for this prediction is based on the known anticancer activities of various heterocyclic compounds, including those containing pyridine and hydrazone moieties, as well as the significant role of halogen substitution in enhancing antiproliferative effects.[7]
Mechanistic Rationale
The anticancer potential of this compound can be hypothesized through several mechanisms:
-
Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Hydrazone derivatives have been shown to induce apoptosis in cancer cells.[8] The presence of the dichloro-substituted pyridine ring may enhance this pro-apoptotic activity.
-
Enzyme Inhibition: The molecule could act as an inhibitor of key enzymes involved in cancer cell proliferation and survival, such as kinases or histone deacetylases. The specific substitution pattern may confer selectivity for certain enzymatic targets.
-
Generation of Reactive Oxygen Species (ROS): Some dichloro-substituted compounds have been shown to exert their anticancer effects by increasing intracellular ROS levels, leading to oxidative stress and cell death.[9]
The 2,6-dichloro substitution pattern on a phenyl ring has been explored in the context of rhodanine-pyrazoline hybrids, which were investigated for their antitumor activity.[10] This provides a direct link between this substitution pattern and anticancer potential. Furthermore, 2,6-diketopiperazines have shown selective antiproliferative and apoptotic effects on triple-negative breast cancer cells, further supporting the investigation of related heterocyclic structures as anticancer agents.[11]
Caption: Hypothetical pathway for anticancer activity.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To assess the in vitro cytotoxicity of this compound against a human cancer cell line (e.g., MDA-MB-231 breast cancer cells).
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium and treat the cells for 48 hours. Include a vehicle control (DMSO).
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Comparative Cytotoxicity of Related Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2,6-Diketopiperazines | MDA-MB-231 | 4.6 - 4944 | [11] |
| Dichloroacetate (DCA) | Various | Varies | [9] |
| 3,6-Diazaphenothiazine derivatives | SNB-19 | As low as 0.11 µg/mL | [12] |
Conclusion and Future Directions
While direct experimental evidence for the is currently lacking in the public domain, a strong scientific rationale exists for its investigation as a potent antitubercular and anticancer agent. The isonicotinohydrazide core provides a proven pharmacophore for antitubercular activity, while the dichloro-substitution is a well-established strategy for enhancing the biological efficacy of therapeutic compounds.
The protocols detailed in this guide provide a clear roadmap for the initial in vitro evaluation of this promising molecule. Future research should focus on:
-
Broad-spectrum antimicrobial screening: To determine if the compound has activity against other bacterial or fungal pathogens.
-
In vivo efficacy studies: To evaluate the therapeutic potential in animal models of tuberculosis and cancer.
-
Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways affected by the compound.
-
Structure-activity relationship (SAR) studies: To synthesize and test related analogues to optimize the biological activity and pharmacokinetic properties.
The exploration of this compound represents a logical and promising step in the ongoing quest for novel and more effective therapeutic agents.
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An In-depth Technical Guide to 2,6-Dichloroisonicotinohydrazide: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 2,6-dichloroisonicotinohydrazide, a halogenated pyridine derivative of significant interest in medicinal and agricultural chemistry. We will delve into its synthesis, spectroscopic characterization, potential mechanisms of action, and its role as a versatile building block in the development of novel bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.
Introduction: The Chemical Significance of this compound
This compound belongs to the isonicotinohydrazide class of compounds, which are characterized by a hydrazide functional group attached to a pyridine ring at the 4-position. The parent compound of this class, isoniazid, is a cornerstone in the treatment of tuberculosis. The introduction of two chlorine atoms at the 2 and 6 positions of the pyridine ring in this compound significantly alters its electronic and steric properties, making it a valuable intermediate for the synthesis of a wide range of derivatives with potentially unique biological activities.[1]
The strategic placement of the chloro substituents enhances the reactivity of the pyridine ring and provides handles for further chemical modifications. This has led to its exploration as a key building block in the synthesis of pharmaceuticals and agrochemicals.[2] This guide will provide a detailed exploration of this promising molecule, from its synthesis in the laboratory to its potential applications in various fields of chemical and biological research.
Synthesis and Characterization
A thorough understanding of the synthesis and physicochemical properties of this compound is fundamental for its effective utilization in research and development.
Synthesis Pathway
The synthesis of this compound is typically a two-step process, starting from the commercially available citrazinic acid. The first step involves the conversion of citrazinic acid to 2,6-dichloroisonicotinic acid, which is then esterified and subsequently converted to the desired hydrazide.
Synthesis of this compound.
Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid
The synthesis of the key intermediate, 2,6-dichloroisonicotinic acid, is achieved through the chlorination of citrazinic acid.
Experimental Protocol: [1]
-
Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL).
-
Heat the reaction mixture at 130°C for 18 hours, followed by an increase in temperature to 145°C for an additional 2 hours.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice (150 g).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid.
Step 2: Synthesis of Methyl 2,6-Dichloroisonicotinate
The carboxylic acid is then converted to its methyl ester to facilitate the subsequent reaction with hydrazine.
Experimental Protocol:
-
To a solution of 2,6-dichloroisonicotinic acid (0.974 mol) in methanol (1650 mL), add a catalytic amount of concentrated sulfuric acid (5 mL).
-
Reflux the mixture for 24 hours.
-
Remove the majority of the solvent under reduced pressure.
-
Dissolve the crude product in dichloromethane (750 mL) and wash sequentially with water and 1N sodium hydroxide solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain methyl 2,6-dichloroisonicotinate.
Step 3: Synthesis of this compound
The final step is the hydrazinolysis of the methyl ester to yield the target compound.
Experimental Protocol:
-
Dissolve methyl 2,6-dichloroisonicotinate in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons on the pyridine ring. The chemical shift of these protons will be downfield due to the electron-withdrawing nature of the chlorine atoms and the hydrazide group. Additionally, signals corresponding to the -NH and -NH₂ protons of the hydrazide moiety will be present, and their chemical shifts can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the different carbon atoms in the molecule. The carbonyl carbon of the hydrazide group will appear at a characteristic downfield chemical shift. The carbon atoms of the pyridine ring will also have specific chemical shifts influenced by the chloro and hydrazide substituents.
Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for the N-H stretching vibrations of the hydrazide group (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the carbonyl group (around 1650-1680 cm⁻¹), and C-Cl stretching vibrations.
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns can provide further structural information.
| Property | Value |
| Molecular Formula | C₆H₅Cl₂N₃O |
| Molecular Weight | 206.03 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 182 °C[3] |
Biological Activity and Mechanism of Action
While direct studies on the biological activity of this compound are limited, the well-established pharmacology of its parent compound, isoniazid, and the observed activities of its derivatives provide a strong basis for predicting its potential therapeutic and agrochemical applications.
Potential as an Antimycobacterial Agent
Isoniazid, or isonicotinic acid hydrazide, is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form of isoniazid then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4] It is plausible that this compound could act through a similar mechanism. The chlorine substituents may influence its uptake, activation, or interaction with the target enzyme.
Potential Mechanism of Action of Isonicotinohydrazides.
Induction of Plant Systemic Acquired Resistance (SAR)
Derivatives of 2,6-dichloroisonicotinic acid have been shown to be potent inducers of Systemic Acquired Resistance (SAR) in plants.[2] SAR is a broad-spectrum defense mechanism in plants that is activated upon localized infection and provides long-lasting protection against a wide range of pathogens. It is likely that this compound and its derivatives could also function as elicitors of SAR, making them promising candidates for the development of novel, environmentally friendly agrochemicals that enhance plant immunity.
Applications in Organic Synthesis and Drug Discovery
The primary utility of this compound lies in its role as a versatile chemical intermediate. The hydrazide moiety is a nucleophilic functional group that can readily react with various electrophiles, such as aldehydes, ketones, and acyl chlorides, to form a diverse array of more complex molecules.
Synthesis of Heterocyclic Compounds
The hydrazide functionality can be utilized in cyclization reactions to construct various heterocyclic ring systems, which are prevalent scaffolds in many biologically active compounds. For instance, it can serve as a precursor for the synthesis of triazoles, oxadiazoles, and pyrazoles.
Building Block for Bioactive Molecules
The combination of the reactive hydrazide group and the substituted pyridine ring makes this compound an attractive starting material for the synthesis of novel drug candidates and agrochemicals. The chlorine atoms can be displaced by other functional groups through nucleophilic aromatic substitution reactions, further expanding the chemical space that can be explored.
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A Comprehensive Technical Guide to the Synthesis of 2,6-Dichloroisonicotinohydrazide: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2,6-dichloroisonicotinohydrazide, a pivotal chemical intermediate. While the "discovery" of such a building block is seldom a singular event, this document details its logical and systematic construction from common starting materials. We will dissect the strategic rationale behind the synthetic pathway, provide field-tested experimental protocols, and discuss the compound's significance. The isonicotinohydrazide scaffold is a cornerstone in medicinal chemistry, most notably represented by the frontline anti-tuberculosis drug Isoniazid.[1][2] The introduction of dichloro-substituents onto the pyridine ring offers a powerful method to modulate the parent molecule's physicochemical properties, such as lipophilicity and electronic character, thereby creating a versatile platform for developing novel therapeutic agents and other biologically active compounds.[3][4] This guide is intended for researchers and professionals in drug development, offering a blend of theoretical principles and practical, actionable methodologies.
Strategic Approach: A Retrosynthetic Analysis
The most logical pathway to this compound involves a two-stage process. First, the synthesis of the key precursor, 2,6-dichloroisonicotinic acid, is required. This is followed by the conversion of the carboxylic acid moiety to the desired hydrazide. This retrosynthetic approach simplifies the problem into two manageable, well-documented transformations.
Caption: Workflow for the synthesis of 2,6-dichloroisonicotinic acid.
Part II: Hydrazinolysis of the Carboxylic Acid
The final step is the conversion of the carboxylic acid to the hydrazide. This is a common transformation with several reliable methods available.
Principle of the Transformation
The formation of a hydrazide from a carboxylic acid is a nucleophilic acyl substitution. The most direct method involves the reaction of the carboxylic acid with hydrazine hydrate. [5]The reaction is typically performed in an alcoholic solvent and often requires an acid catalyst, such as sulfuric acid, to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the lone pair of electrons on the hydrazine nitrogen atom. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the hydrazide and water. Continuous flow methodologies have also been developed to streamline this process, offering high yields and short residence times. [5][6]
Detailed Experimental Protocol: Hydrazide Formation
This is a generalized protocol based on standard procedures for converting aromatic carboxylic acids to hydrazides. Optimization may be required. [5][6] Step 1: Reaction Setup
-
Dissolve 2,6-dichloroisonicotinic acid (10 g, 52.1 mmol, 1 equiv.) in methanol (100 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Carefully add concentrated sulfuric acid (H₂SO₄, 0.5 mL, ~0.2 equiv.) to the solution.
-
Add hydrazine hydrate (N₂H₄·H₂O, 7.8 mL, ~3 equiv.) dropwise to the stirring solution.
Step 2: Thermal Reaction
-
Heat the reaction mixture to reflux (~65°C) and maintain for 6-12 hours.
-
Trustworthiness: The reaction progress should be monitored. A simple method is Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 ethyl acetate:hexanes) to observe the disappearance of the starting carboxylic acid spot and the appearance of a new, more polar product spot.
Step 3: Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into cold water (200 mL). The product will likely precipitate as a solid.
-
Collect the solid by vacuum filtration and wash the filter cake with cold water to remove any excess hydrazine and salts.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Workflow and Validation Diagram
Caption: Self-validating workflow for hydrazide synthesis.
Significance and Future Applications
This compound is not an end-product but a valuable scaffold for further chemical elaboration. Its utility stems from the reactive hydrazide group and the electronically modified pyridine ring.
-
Antitubercular Drug Development: Isoniazid, the parent isonicotinohydrazide, is a cornerstone of tuberculosis therapy. [1]However, drug resistance is a major global health threat. [2][4]This chlorinated analog serves as a key starting material for creating new isonicotinoyl hydrazones and other derivatives. The chlorine atoms can enhance cell permeability and alter binding interactions with mycobacterial targets, potentially overcoming existing resistance mechanisms. [2][3]
-
Agrochemicals: 2,6-dichloroisonicotinic acid itself is a known plant resistance inducer. [7]Derivatives made from the corresponding hydrazide could lead to the discovery of new agrochemicals with unique modes of action, protecting crops from viral, bacterial, and fungal pathogens.
-
General Medicinal Chemistry: The hydrazide functional group is a versatile handle for synthesizing a wide array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are common motifs in pharmacologically active molecules. [8]
Derivative Synthesis Pathway
Caption: Application pathways for this compound.
Conclusion
The synthesis of this compound is a logical, high-yielding process that leverages fundamental organic chemistry transformations. By starting with citrazinic acid, the key precursor 2,6-dichloroisonicotinic acid can be reliably produced. Subsequent hydrazinolysis provides the target molecule, a highly versatile intermediate. The true value of this compound lies in its potential as a foundational building block for the next generation of drugs, particularly in the fight against resistant tuberculosis, and for the development of novel agrochemicals. This guide provides the necessary technical framework for its synthesis and underscores its strategic importance in modern chemical and pharmaceutical research.
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The Emerging Potential of 2,6-Dichloroisonicotinohydrazide: A Technical Guide for Researchers
Foreword: Unveiling the Versatility of a Dichlorinated Pyridine Scaffold
In the landscape of chemical biology and drug discovery, the pyridine ring stands as a cornerstone scaffold, lending its versatile chemical properties to a multitude of bioactive molecules. The strategic functionalization of this heterocycle can dramatically influence its biological activity, opening new avenues for therapeutic and agrochemical innovation. This technical guide focuses on a particularly intriguing, yet underexplored, derivative: 2,6-dichloroisonicotinohydrazide. By delving into its synthesis, potential mechanisms of action, and diverse applications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to unlock the full potential of this compound. This document moves beyond a simple recitation of facts, offering insights into the causal relationships between chemical structure and biological function, and providing detailed, actionable protocols to empower your research endeavors.
Core Chemical Attributes and Synthesis
This compound is a derivative of isonicotinic acid, characterized by the presence of two chlorine atoms at positions 2 and 6 of the pyridine ring and a hydrazide moiety at position 4. These structural features are pivotal to its chemical reactivity and biological activity.
| Property | Value | Source(s) |
| CAS Number | 57803-51-7 | [1] |
| Molecular Formula | C₆H₅Cl₂N₃O | [1] |
| Molecular Weight | 206.03 g/mol | [1] |
| Melting Point | 182 °C | [1] |
The synthesis of this compound is a two-step process, commencing with the commercially available citrazinic acid.
Diagram: Synthetic Pathway of this compound
Caption: Synthetic route from citrazinic acid to this compound.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 2,6-Dichloroisonicotinic Acid [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (POCl₃, 20 mL).
-
Chlorination: Heat the reaction mixture to 130 °C and maintain for 18 hours. Subsequently, increase the temperature to 145 °C and continue the reaction for an additional 2 hours.
-
Quenching and Extraction: Allow the mixture to cool to room temperature and then slowly pour it onto 150 g of crushed ice with vigorous stirring. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid. An expected yield of approximately 89% can be achieved.
Part B: Synthesis of this compound
Rationale: The conversion of a carboxylic acid to a hydrazide is typically achieved via an acyl chloride intermediate to enhance the reactivity towards the nucleophilic hydrazine.
-
Acyl Chloride Formation: In a fume hood, suspend the synthesized 2,6-dichloroisonicotinic acid (1 equivalent) in thionyl chloride (SOCl₂, 5-10 equivalents). Add a catalytic amount of N,N-dimethylformamide (DMF). Gently reflux the mixture for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Removal of Excess Reagent: Distill off the excess thionyl chloride under reduced pressure.
-
Hydrazinolysis: Dissolve the resulting crude 2,6-dichloroisonicotinoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Cool the solution in an ice bath. Slowly add a solution of hydrazine hydrate (N₂H₄·H₂O, 2-3 equivalents) in the same solvent dropwise with stirring.
-
Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The product may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure. Add water to the residue and collect the solid product by filtration. Wash the solid with cold water and a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Potential Applications in Agriculture
The structural motif of 2,6-dichloroisonicotinic acid is a well-established elicitor of Systemic Acquired Resistance (SAR) in plants, a broad-spectrum defense mechanism against pathogens. Amide derivatives, such as the hydrazide, have been shown to exhibit even higher biological activity than the parent acid.[3]
Induction of Plant Defense Mechanisms
Mechanism of Action: 2,6-dichloroisonicotinic acid and its derivatives are known to inhibit catalase activity in plants.[4] This inhibition leads to a controlled increase in the intracellular concentration of reactive oxygen species (ROS), which act as signaling molecules to activate plant defense pathways, including the expression of pathogenesis-related (PR) proteins.[4] This cascade ultimately enhances the plant's resistance to a wide range of pathogens.
Diagram: Proposed Signaling Pathway for Plant Defense Induction
Caption: Proposed mechanism of plant defense induction by this compound.
Herbicidal Activity
Derivatives of pyridine and picolinic acid have been extensively investigated for their herbicidal properties.[5] These compounds often act by disrupting key enzymatic processes in weeds. The structural similarity of this compound to known herbicides suggests its potential in this arena.
Potential Targets: While the specific target for this hydrazide is yet to be determined, related pyridine derivatives are known to inhibit enzymes such as protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS), crucial for chlorophyll and branched-chain amino acid synthesis, respectively.
Experimental Protocol: Evaluation of Herbicidal Activity (Seedling Growth Inhibition Assay)
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in water to achieve the desired test concentrations (e.g., 10, 50, 100, 250 µM).
-
Assay Setup: Place filter paper in Petri dishes and moisten with the test solutions or a control solution (water with the same concentration of DMSO).
-
Seed Germination: Place a defined number of seeds of a model weed species (e.g., Amaranthus retroflexus) on the filter paper.
-
Incubation: Seal the Petri dishes and incubate in a growth chamber with controlled light and temperature conditions.
-
Data Collection and Analysis: After a set period (e.g., 7 days), measure the root and shoot length of the seedlings. Calculate the percentage of inhibition relative to the control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of growth).
Potential Applications in Medicinal Chemistry
The isonicotinic acid hydrazide scaffold is the foundation of isoniazid, a frontline anti-tuberculosis drug. This has spurred extensive research into its derivatives for a wide range of therapeutic applications.
Antimicrobial Activity
Hydrazide-hydrazone derivatives of isonicotinic acid have demonstrated potent activity against a spectrum of bacteria and fungi.[1][6] The presence of electron-withdrawing groups, such as the chlorine atoms in this compound, can significantly influence the antimicrobial potency.
| Compound Class | Target Organisms | Reported MIC Values (µg/mL) |
| Isonicotinic acid hydrazide-hydrazones | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | 0.002 - 7.81 |
| Isonicotinic acid hydrazide-hydrazones | Gram-negative bacteria (e.g., E. coli) | 0.49 - 12.5 |
| Isonicotinic acid hydrazide-hydrazones | Fungi (e.g., C. albicans) | Varies |
Note: MIC (Minimum Inhibitory Concentration) values are for various derivatives and serve as a guide for the potential activity of this compound.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus) in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).
-
Preparation of Microtiter Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Potential
Numerous pyridine derivatives have been reported to exhibit significant antiproliferative activity against various cancer cell lines.[7] The mechanism of action often involves the inhibition of protein kinases, which are key regulators of cell growth and proliferation.
Potential Mechanism: The structural features of this compound may allow it to act as a protein kinase inhibitor. The pyridine ring can form hydrogen bonds within the ATP-binding pocket of kinases, while the dichloro substitutions can enhance binding affinity through hydrophobic interactions.
Diagram: Conceptual Model of Protein Kinase Inhibition
Caption: Hypothetical binding mode of this compound in a protein kinase active site.
Future Directions and Conclusion
This compound represents a promising chemical scaffold with a wide array of potential applications. Further research is warranted to:
-
Elucidate specific molecular targets: Identifying the precise enzymes or receptors that this compound interacts with will be crucial for optimizing its activity and understanding its mechanism of action.
-
Conduct comprehensive structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound will help to identify the key structural features required for potent and selective activity.
-
Perform in vivo studies: Evaluating the efficacy and safety of this compound in animal models is a necessary step towards its potential development as a new agrochemical or therapeutic agent.
This technical guide has provided a foundational understanding of this compound, from its synthesis to its potential biological activities. It is our hope that the information and protocols presented herein will serve as a valuable resource for the scientific community and inspire further investigation into this versatile and promising molecule.
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Methodological & Application
Application Notes and Protocols for the Experimental Use of 2,6-Dichloroisonicotinohydrazide
Abstract
This document provides a comprehensive experimental framework for the characterization and application of 2,6-Dichloroisonicotinohydrazide. Given the limited specific literature on this particular hydrazide derivative, this guide establishes a logical, multi-phase workflow designed for researchers in drug discovery and chemical biology. The protocols herein are synthesized from established methodologies for analogous compounds, particularly those containing a hydrazide moiety, and the known biological activity of its precursor, 2,6-dichloroisonicotinic acid (INA). The guide begins with essential physicochemical characterization, proceeds to broad-spectrum biological screening, and culminates in protocols for investigating specific mechanisms of action, such as antimicrobial or anticancer effects. Each protocol is presented with the underlying scientific rationale to empower researchers to make informed experimental decisions.
Introduction and Scientific Rationale
This compound is a derivative of 2,6-dichloroisonicotinic acid (INA), a well-documented synthetic elicitor of Systemic Acquired Resistance (SAR) in plants. INA and its analogues are known to activate defense pathways, providing broad-spectrum disease resistance. The introduction of a hydrazide functional group (-CONHNH₂) significantly alters the chemical properties of the INA scaffold, opening avenues for novel biological activities beyond plant biology.
Hydrazide-hydrazone derivatives are recognized as a versatile class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, antitumor, and antitubercular properties.[1][2][3] The rationale for this guide is to provide a systematic approach to explore the therapeutic potential of this compound by treating it as a novel chemical entity with a promising scaffold.
This guide is structured to lead a researcher from basic compound management to specific, hypothesis-driven biological assays.
Foundational Characterization
Before biological evaluation, the fundamental physicochemical properties of this compound must be determined to ensure reliable and reproducible experimental results.
Solubility Assessment
Causality: Solubility is a critical parameter that dictates how a compound can be formulated for in vitro and in vivo assays.[4] Poor solubility can lead to precipitation in culture media, resulting in inaccurate concentration-response curves and false negatives. The following protocol determines the kinetic solubility in commonly used solvents.
Protocol 1: Kinetic Solubility Determination
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[5]
-
Solvent Selection: The primary solvents to test are phosphate-buffered saline (PBS) and the specific cell culture medium to be used in subsequent assays (e.g., DMEM, RPMI-1640).
-
Serial Dilution: In a 96-well plate, add 198 µL of the test solvent (e.g., PBS) to multiple wells.
-
Compound Addition: Add 2 µL of the DMSO stock solution to the first well to achieve a 1:100 dilution (e.g., 100 µM final concentration with 1% DMSO). Mix thoroughly.
-
Incubation: Incubate the plate at room temperature or 37°C for 1-2 hours.[5]
-
Visual and Spectrophotometric Analysis: Inspect the wells for any visible precipitate. Measure the turbidity of the solutions using a plate reader at a wavelength of ~600 nm. A significant increase in absorbance compared to a solvent-only control indicates precipitation.[4]
-
Data Interpretation: The highest concentration that remains clear is considered the kinetic solubility under the tested conditions. It is crucial to maintain a consistent final DMSO concentration across all experiments, typically ≤0.5%, to avoid solvent-induced artifacts.
Stability Assessment
Causality: The stability of a compound in solution over time is essential for the validity of biological assays, especially those with longer incubation periods.[6] Degradation can lead to a decrease in the effective concentration of the active compound.
Protocol 2: Solution Stability Testing
-
Solution Preparation: Prepare a solution of this compound in the desired solvent (e.g., cell culture medium with 10% FBS) at a relevant concentration (e.g., 10 µM).
-
Time-Point Incubation: Aliquot the solution and incubate under standard cell culture conditions (37°C, 5% CO₂).
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours). Immediately freeze the collected samples at -80°C to halt degradation.
-
Analytical Quantification: Analyze the concentration of the parent compound in each aliquot using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Data Analysis: Plot the concentration of this compound against time. A significant decrease (>10-15%) from the initial concentration indicates instability.
| Parameter | Recommended Conditions | Purpose |
| Solubility Test | DMSO (stock), PBS, Culture Media | Determine maximum soluble concentration for assays |
| Stability Test | 37°C in Culture Media | Ensure compound integrity over the experiment's duration |
| Stock Concentration | 10-20 mM in 100% DMSO | Standard for high-throughput screening |
| Final DMSO % in Assay | ≤0.5% | Minimize solvent-induced cellular toxicity |
Phase I: Broad-Spectrum Biological Screening
The initial phase of biological testing involves assessing the general cytotoxic or anti-proliferative effects of the compound across various cell lines. This helps to identify potential therapeutic areas and determine the relevant concentration range for further studies.
General Cytotoxicity Assessment (MTT Assay)
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells.[8][9][10] This assay provides a robust initial screen for compounds that may induce cell death or inhibit proliferation.
Workflow for Initial Compound Characterization
Caption: Potential mechanism of apoptosis induction by the test compound.
Protocol 5: Caspase-3/7 Activity Assay (Colorimetric)
-
Cell Treatment: Seed cancer cells in a 96-well plate and treat with this compound at concentrations around its IC₅₀ value for a specified time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol for a commercial caspase-3 assay kit (e.g., from Abcam, Promega, Sigma-Aldrich). [11]This typically involves adding a supplied lysis buffer and incubating on ice.
-
Lysate Preparation: Centrifuge the plate to pellet cell debris and transfer the supernatant (containing the cell lysate) to a new plate.
-
Substrate Addition: Add the reaction buffer and the colorimetric caspase-3 substrate (e.g., DEVD-pNA) to each well containing the cell lysate. The DEVD sequence is specifically recognized and cleaved by active Caspase-3/7. [12]5. Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3/7 will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).
-
Absorbance Reading: Measure the absorbance at 400-405 nm using a microplate reader. The intensity of the yellow color is directly proportional to the caspase-3/7 activity. 7. Data Analysis: Compare the absorbance readings of the treated samples to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Conclusion and Future Directions
This document provides a foundational guide for the systematic evaluation of this compound. The proposed workflow ensures that essential physicochemical properties are established before proceeding to a logical sequence of biological assays. By first identifying a general cytotoxic effect and then probing for specific mechanisms like antimicrobial action or apoptosis induction, researchers can efficiently characterize the compound's biological activity profile. Positive results from these assays would warrant further investigation, including more extensive profiling against diverse microbial strains or cancer cell lines, in vivo efficacy studies in animal models, and target deconvolution studies to identify the specific molecular targets.
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Application Notes and Protocols for 2,6-Dichloroisonicotinohydrazide in Medicinal Chemistry
Introduction: A Scaffold of Diverse Bioactivity
2,6-Dichloroisonicotinohydrazide is a chlorinated pyridine derivative belonging to a class of compounds with notable biological activity. The parent scaffold, 2,6-dichloroisonicotinic acid (INA), is a well-documented elicitor of Systemic Acquired Resistance (SAR) in plants, activating natural defense mechanisms against a broad spectrum of pathogens.[1] This inherent bioactivity highlights the potential of the 2,6-dichloropyridine core as a privileged scaffold for interacting with biological systems. In medicinal chemistry, this compound serves not as a final drug product, but as a crucial and versatile synthetic intermediate. Its primary utility lies in its role as a precursor for the synthesis of targeted covalent inhibitors, particularly α-ketoamides designed to modulate the activity of cysteine proteases.
This guide provides a detailed overview of the applications of this compound as a building block in drug discovery, with a specific focus on the development of inhibitors for Cathepsin K, a key therapeutic target in osteoporosis.[2] We will provide detailed, field-proven protocols for its use in synthesis and for the subsequent biological evaluation of the resulting compounds.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is fundamental for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 57803-51-7 | [3] |
| Molecular Formula | C₆H₅Cl₂N₃O | [4] |
| Molecular Weight | 206.03 g/mol | [4] |
| Melting Point | 182 °C | [4] |
| Density | 1.536 g/cm³ | [4] |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Soluble in DMSO, DMF; limited solubility in other organic solvents | General chemical knowledge |
| XLogP3 | 2.1 | [4] |
Core Application: A Building Block for Cathepsin K Inhibitors
Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[5] It plays a critical role in degrading Type I collagen, the primary organic component of the bone matrix.[2] Consequently, inhibiting Cathepsin K is a highly validated therapeutic strategy for treating osteoporosis and other conditions characterized by excessive bone loss.
α-Ketoamides represent a novel class of potent, reversible covalent inhibitors of Cathepsin K.[6] The electrophilic ketoamide "warhead" forms a stable but reversible thiohemiacetal adduct with the catalytic cysteine (Cys25) in the enzyme's active site. This compound is an ideal starting material for constructing these inhibitors. The 2,6-dichloropyridine moiety can be incorporated as a P2 or P3 pharmacophore, designed to form specific interactions with the S2/S3 binding pockets of the protease, thereby enhancing both potency and selectivity.[7]
Workflow for Inhibitor Development
The overall process involves a synthetic phase to create the inhibitor followed by a biological evaluation phase to assess its efficacy.
Caption: Workflow from synthesis to biological evaluation.
Experimental Protocols
Protocol 1: Synthesis of a Representative α-Ketoamide Inhibitor
This protocol describes a representative synthesis of an α-ketoamide inhibitor from this compound and a suitable α-keto acid. The causality behind this choice is the well-established reaction between hydrazides and keto compounds to form hydrazones, which serve as the core of the final inhibitor structure.
Objective: To synthesize a novel α-ketoamide Cathepsin K inhibitor candidate.
Materials:
-
This compound
-
An appropriate α-keto acid (e.g., 3-methyl-2-oxobutanoic acid)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Solubilization: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the selected α-keto acid (1.1 eq) in anhydrous DMF.
-
Expertise Note: Anhydrous conditions are critical to prevent hydrolysis of the coupling reagent and ensure efficient amide bond formation.
-
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) to the mixture, followed by the slow, portion-wise addition of BOP reagent (1.2 eq).
-
Causality: BOP is a peptide coupling reagent that activates the carboxylic acid of the α-keto acid, making it susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. DIPEA acts as a non-nucleophilic base to neutralize the resulting acids.
-
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).
-
Trustworthiness: The aqueous washes are essential to remove unreacted starting materials, DMF, and coupling byproducts, ensuring a cleaner product for purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and EtOAc as the eluent.
-
Characterization: Combine the pure fractions and concentrate to yield the final α-ketoamide product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Fluorometric Cathepsin K Inhibition Assay
This protocol is a robust method to determine the half-maximal inhibitory concentration (IC₅₀) of the newly synthesized compound against recombinant human Cathepsin K.[8][9][10]
Objective: To quantify the inhibitory potency of the synthesized α-ketoamide.
Materials:
-
Recombinant Human Cathepsin K (e.g., BPS Bioscience, Cat. #11071)
-
Cathepsin K Assay Buffer (e.g., 50 mM Sodium Acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)
-
Fluorogenic Cathepsin K Substrate (e.g., Z-LR-AMC or similar)
-
Synthesized α-ketoamide inhibitor (Test Compound)
-
Positive Control Inhibitor (e.g., E-64 or Odanacatib)
-
DMSO, anhydrous
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (e.g., Excitation/Emission at 360/460 nm)
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare the buffer and warm to 37°C. Dithiothreitol (DTT) is a reducing agent required to maintain the active-site cysteine in its reduced, catalytically competent state.
-
Cathepsin K Enzyme: Thaw the enzyme on ice. Dilute to a working concentration of 0.5-1.0 ng/µL in ice-cold Assay Buffer.[10]
-
Substrate: Prepare a 10 mM stock solution in DMSO. Dilute to a working concentration (e.g., 140 µM) in Assay Buffer.[10]
-
Test Compound: Prepare a 10 mM stock solution in DMSO. Perform serial dilutions (e.g., 1:3) in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): 50 µL Assay Buffer.
-
Positive Control (No Inhibitor): 40 µL Assay Buffer + 10 µL diluted Cathepsin K.
-
Test Wells: 40 µL Assay Buffer + 10 µL diluted Cathepsin K.
-
Add 1 µL of the appropriate DMSO dilution of the Test Compound to the "Test Wells". Add 1 µL of DMSO to the "Positive Control" and "Blank" wells.
-
Trustworthiness: Including a DMSO vehicle control is critical to ensure that the solvent itself does not inhibit the enzyme.
-
-
Pre-incubation: Gently tap the plate to mix. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the diluted fluorogenic substrate to all wells to start the reaction. The final volume in each well will be 100 µL.
-
Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes (λex = 360 nm, λem = 460 nm).
-
Data Analysis:
-
Subtract the "Blank" values from all other readings.
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Reversible covalent inhibition of Cathepsin K.
Protocol 3: Osteoclast Bone Resorption (Pit) Assay
This cell-based assay provides functional validation by assessing the ability of the inhibitor to block the primary function of osteoclasts: the resorption of bone matrix.[8][9]
Objective: To determine the efficacy of the synthesized inhibitor in a cell-based model of bone resorption.
Materials:
-
Murine bone marrow cells or human peripheral blood mononuclear cells (PBMCs)
-
α-MEM cell culture medium with 10% FBS
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor-κB ligand (RANKL)
-
Bone or dentin slices (or calcium phosphate-coated plates)
-
Test Compound
-
Toluidine blue stain (1% w/v)
-
Microscope with imaging software
Procedure:
-
Osteoclast Differentiation:
-
Isolate bone marrow cells or PBMCs.
-
Culture cells in the presence of M-CSF (e.g., 25 ng/mL) to generate osteoclast precursors.
-
To induce differentiation, seed precursor cells onto bone slices in the presence of both M-CSF (25 ng/mL) and RANKL (e.g., 30-50 ng/mL) for 7-10 days until mature, multinucleated osteoclasts are visible.[8]
-
-
Inhibitor Treatment:
-
Prepare various concentrations of the Test Compound in the culture medium. Include a vehicle control (DMSO).
-
Replace the medium on the mature osteoclasts with the inhibitor-containing medium.
-
Incubate for 48 hours to allow for bone resorption.
-
-
Visualization of Resorption Pits:
-
Remove the cells from the bone slices by sonication or treatment with bleach.
-
Wash the slices with water and stain with 1% toluidine blue for 5 minutes.
-
Wash again to remove excess stain. The resorbed areas (pits) will appear as dark blue/purple areas.
-
-
Quantification and Analysis:
-
Capture images of the entire surface of each bone slice using a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the total resorbed area per slice.
-
Calculate the percent inhibition of bone resorption for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value for the inhibition of bone resorption.
-
Conclusion and Future Directions
This compound is a valuable and readily accessible starting material for medicinal chemists engaged in structure-based drug design. Its utility as a precursor for α-ketoamide inhibitors of cysteine proteases, such as Cathepsin K, provides a direct and efficient route to novel therapeutic candidates for osteoporosis. The protocols detailed herein provide a validated framework for the synthesis and biological evaluation of such compounds. Future work can expand on this scaffold, exploring modifications to the 2,6-dichloropyridine ring to optimize potency, selectivity, and pharmacokinetic properties, further leveraging the unique chemical space offered by this versatile intermediate.
References
-
Cathepsin K Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Derivatives of Isonicotinic Acid as New Efficient Systemic Acquired Resistance (SAR) Inducers. ResearchGate. [Link]
-
2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830. PubChem. [Link]
-
Design of small molecule ketoamide-based inhibitors of cathepsin K. PubMed. [Link]
-
Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide | C7H7Cl2N3O | CID 42564. PubChem. [Link]
-
Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors. RSC Publishing. [Link]
-
Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors. PubMed Central. [Link]
-
Potent and Selective Ketoamide-Based Inhibitors of Cysteine Protease, Cathepsin K. ResearchGate. [Link]
-
Advances in the discovery of cathepsin K inhibitors on bone resorption. PubMed Central. [Link]
-
Cathepsin K inhibitors for osteoporosis and potential off-target effects. PubMed Central. [Link]
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- 3. This compound | 57803-51-7 [chemicalbook.com]
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- 5. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Synthesis of Novel α-Ketoamide Derivatives from 2,6-Dichloroisonicotinohydrazide
Introduction: The Versatility and Promise of α-Ketoamides in Drug Discovery
The α-ketoamide moiety is a privileged structural motif in medicinal chemistry, recognized for its significant role in a wide array of biologically active compounds.[1][2] This functional group is a key component in numerous natural products, approved drugs, and clinical candidates, underscoring its therapeutic potential.[2] The unique chemical properties of α-ketoamides, including their ability to act as both non-covalent and covalent inhibitors of enzymes, make them particularly attractive for drug design.[1][2] As non-covalent inhibitors, the α-ketoamide structure can confer conformational rigidity and participate in hydrogen bonding interactions with biological targets.[1] In their role as covalent inhibitors, the electrophilic keto-carbonyl can reversibly react with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes like proteases.[1]
Compared to other dicarbonyl compounds, α-ketoamides exhibit favorable pharmacokinetic properties, including enhanced metabolic stability and improved cell membrane permeability.[2] This has led to their extensive investigation as inhibitors of various enzymes, including calpains and proteasomes, with applications in neurodegenerative diseases, cancer, and viral infections.[3][4][5]
This application note provides a detailed, step-by-step protocol for the synthesis of novel α-ketoamide derivatives starting from 2,6-dichloroisonicotinohydrazide. The presented methodology is a robust and adaptable procedure for researchers engaged in the discovery and development of new therapeutic agents.
Synthetic Strategy: Amide Bond Formation via Activated Carboxylic Acid Coupling
The synthesis of the target α-ketoamide derivatives is achieved through the coupling of this compound with a suitable α-keto acid. This reaction proceeds via the formation of an amide bond, a cornerstone reaction in medicinal chemistry. To facilitate this transformation, the carboxylic acid group of the α-keto acid is activated in situ using a coupling agent. A widely employed and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as N-hydroxybenzotriazole (HOBt).
The reaction mechanism, as illustrated below, involves the initial reaction of the α-keto acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by HOBt, generating a more stable active ester. The hydrazide nitrogen of this compound then acts as a nucleophile, attacking the activated ester to form the desired α-ketoamide product, with the regeneration of HOBt. The urea byproduct from EDC is typically water-soluble, facilitating its removal during the work-up procedure.
Figure 1: Generalized workflow for the synthesis of α-ketoamides.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of an α-ketoamide derivative from this compound and a representative α-keto acid, phenylglyoxylic acid. Researchers should note that reaction conditions may require optimization for different α-keto acids.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier | Purity |
| This compound | C₆H₅Cl₂N₃O | 206.03 | (Available Commercially) | ≥98% |
| Phenylglyoxylic acid | C₈H₆O₃ | 150.13 | (Available Commercially) | ≥98% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl) | C₈H₁₈ClN₃ | 191.70 | (Available Commercially) | ≥98% |
| N-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | (Available Commercially) | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | (Available Commercially) | ≥99% |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | (Available Commercially) | ≥99.8% |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | (Available Commercially) | HPLC Grade |
| n-Hexane | C₆H₁₄ | 86.18 | (Available Commercially) | HPLC Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | (Prepare in-house) | - |
| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | (Prepare in-house) | - |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | (Available Commercially) | - |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all steps of the reaction and work-up in a well-ventilated fume hood.
-
Reagent Handling: this compound and its derivatives are potentially hazardous. Avoid inhalation, ingestion, and skin contact.[4][6] α-Keto acids can be corrosive and cause skin and eye irritation.[7] Handle all chemicals with care and consult the corresponding Safety Data Sheets (SDS) before use.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and the α-keto acid (e.g., phenylglyoxylic acid, 1.1 eq).
-
Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the starting materials. The amount of solvent should be sufficient to ensure complete dissolution (approximately 0.1 M concentration).
-
Addition of Coupling Agents: To the stirred solution, add N-hydroxybenzotriazole (HOBt, 1.2 eq). Cool the reaction mixture to 0 °C using an ice bath.
-
Initiation of Reaction: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise to the cooled reaction mixture.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the pure α-ketoamide derivative.
Characterization and Data Analysis
The synthesized α-ketoamide derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the 2,6-dichloropyridine ring and the substituent from the α-keto acid. The amide N-H proton will typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will be crucial for identifying the two carbonyl carbons of the α-ketoamide moiety, which typically resonate at distinct chemical shifts.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.
Representative Data (Hypothetical):
| Compound ID | α-Keto Acid Used | Yield (%) | ¹H NMR (δ, ppm) Highlights | MS (m/z) [M+H]⁺ |
| AK-1 | Phenylglyoxylic acid | 75 | 8.1-8.3 (d, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 7.8 (s, 2H, pyridine-H), 10.5 (br s, 1H, NH) | 338.01 |
| AK-2 | Pyruvic acid | 68 | 7.8 (s, 2H, pyridine-H), 2.5 (s, 3H, CH₃), 10.2 (br s, 1H, NH) | 276.00 |
Note: The spectral data presented are hypothetical and for illustrative purposes only. Actual chemical shifts and mass-to-charge ratios will vary depending on the specific α-ketoamide derivative synthesized.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling agents (EDC and HOBt) or extending the reaction time. Ensure that all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediates.
-
Incomplete Reaction: If the starting materials are not fully consumed, gentle heating (e.g., to 40-50 °C) may be beneficial. However, be cautious of potential side reactions at elevated temperatures.
-
Purification Challenges: The polarity of the α-ketoamide products can vary significantly. Optimization of the eluent system for flash chromatography may be necessary to achieve good separation.
Conclusion
The protocol outlined in this application note provides a reliable and adaptable method for the synthesis of novel α-ketoamide derivatives from this compound. This synthetic strategy offers a gateway to a diverse range of compounds with potential therapeutic applications. The versatility of the α-ketoamide scaffold, coupled with the ability to introduce various substituents through the choice of α-keto acid, makes this an attractive approach for the generation of new chemical entities in drug discovery programs.
References
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Di Micco, S., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(7), 3567–3605. [Link]
-
National Center for Biotechnology Information. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. [Link]
-
Robello, E., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. [Link]
-
Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. [Link]
-
Ma, J., et al. (2022). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. The Journal of Organic Chemistry, 87(5), 3661–3667. [Link]
-
Li, G., et al. (2021). A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities. European Journal of Medicinal Chemistry, 223, 113649. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
ChemRxiv. (2024). A concise review on copper catalyzed synthesis of α-ketoamides. [Link]
-
Kitamura, M., et al. (2004). Purification and characterization of alpha-keto amide reductase from Saccharomyces cerevisiae. Bioscience, Biotechnology, and Biochemistry, 68(11), 2306–2312. [Link]
-
Organic Chemistry Portal. (2022). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. [Link]
-
Royal Society of Chemistry. (2025). Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). 1HNMR and 13CNMR data for the selected -ketoamides (200MHz, DMSO-d 6 ). [Link]
-
ResearchGate. (n.d.). Strategies for synthesizing α‐ketoamides via acyl coupling reaction. [Link]
-
ResearchGate. (n.d.). Diversification of α–Ketoamides via Transamidation Reactions with Alkyl and Benzyl Amines at Room Temperature. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. [Link]
-
bioRxiv. (2023). Inhibition mechanism and antiviral activity of an α-ketoamide based SARS-CoV-2 main protease inhibitor. [Link]
-
National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PubMed Central. [Link]
-
ResearchGate. (2021). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. [Link]
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- 7. fishersci.com [fishersci.com]
Application Notes & Protocols: Strategic Synthesis and Derivatization of 2,6-Dichloroisonicotinohydrazide for Advanced Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Value of 2,6-Dichloroisonicotinohydrazide
This compound is a pivotal intermediate in modern medicinal chemistry and agrochemical synthesis. Its trifunctional architecture—comprising a reactive hydrazide moiety and two strategically positioned chlorine atoms on a pyridine core—offers a versatile platform for constructing complex molecular scaffolds. The chlorine atoms serve as leaving groups for nucleophilic aromatic substitution (SNAr), while the hydrazide group is a classic precursor for a multitude of heterocyclic systems, including oxadiazoles, pyrazoles, and triazoles.[1] This combination allows for the systematic exploration of chemical space, making it an invaluable building block in the development of novel therapeutic agents and other biologically active compounds.[2][3]
This document provides a comprehensive guide to the synthesis and application of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into reaction optimization, workup procedures, and strategic derivatization.
Core Synthesis Pathway: From Citrazinic Acid to the Target Hydrazide
The most efficient and scalable synthesis of this compound begins with the readily available and cost-effective starting material, citrazinic acid. The pathway involves a robust chlorination/decarboxylation followed by esterification and subsequent hydrazinolysis.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 2,6-Dichloroisonicotinic Acid (Precursor)
This protocol is adapted from established literature procedures for the conversion of a dihydroxypyridine to a dichloropyridine.[4][5] The use of a phase-transfer catalyst like tetraethylammonium chloride is critical for achieving high yields.
Rationale: Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent. It converts the hydroxyl groups of citrazinic acid into chlorines. The reaction proceeds at high temperatures, and the tetraethylammonium chloride facilitates the solubility and reactivity of the substrate in the POCl₃ medium.[4] The quench into ice water hydrolyzes the excess POCl₃ and precipitates the product.
Step-by-Step Methodology:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (20 mL, excess) to the flask.
-
Reaction: Heat the reaction mixture to 130°C for 18 hours, then increase the temperature to 145°C for an additional 2 hours.[4][5]
-
Quenching: Allow the mixture to cool to room temperature. In a separate large beaker, prepare 150 g of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This is an exothermic process and will generate HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Workup: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid.
-
Validation: The product can be characterized by ¹H NMR spectroscopy. The expected spectrum in DMSO-d₆ shows a singlet for the two equivalent pyridine protons around δ 7.85 ppm and a broad singlet for the carboxylic acid proton.[4][5]
| Parameter | Value | Source |
| Starting Material | Citrazinic Acid | [4][5] |
| Key Reagents | POCl₃, (Et)₄NCl | [4][5] |
| Temperature | 130°C → 145°C | [4] |
| Reaction Time | ~20 hours | [4] |
| Typical Yield | ~89% | [4][5] |
Protocol 2: Synthesis of this compound
This two-step, one-pot procedure first converts the carboxylic acid to a more reactive intermediate (an ester) before reacting with hydrazine. This is generally a higher-yielding and cleaner method than direct conversion from the acid.
Rationale: The direct reaction of a carboxylic acid with hydrazine to form a hydrazide is possible but often requires high temperatures and can lead to side products. A more controlled approach involves converting the acid to an ester (in this case, a methyl ester via Fischer esterification), which readily undergoes nucleophilic acyl substitution with hydrazine hydrate at milder temperatures to cleanly form the desired hydrazide.[6]
Step-by-Step Methodology:
-
Esterification: Place 2,6-dichloroisonicotinic acid (10.0 g, 52.1 mmol) in a round-bottom flask. Add methanol (150 mL) and concentrated sulfuric acid (1 mL, catalytic).
-
Reaction (Part 1): Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Neutralization & Isolation (Optional): Cool the mixture, remove most of the methanol via rotary evaporation. Neutralize carefully with a saturated sodium bicarbonate solution and extract the methyl ester with ethyl acetate. Dry and concentrate. For a one-pot procedure, proceed directly.
-
Hydrazinolysis: To the crude methyl ester (or the cooled methanolic reaction mixture), add 85% hydrazine hydrate (5.0 mL, ~85 mmol) in ethanol (50 mL).[6]
-
Reaction (Part 2): Heat the mixture to reflux for 8-12 hours. The product will often precipitate from the reaction mixture upon cooling.
-
Isolation: Cool the flask in an ice bath. Collect the precipitated solid by vacuum filtration, washing with cold ethanol.
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to afford pure this compound.[7]
-
Validation: Confirm the structure using IR spectroscopy (presence of N-H and C=O stretches), ¹H NMR, and mass spectrometry (M.W. 206.03 g/mol ).[8]
Key Reactions & Derivatization Strategies
The synthetic power of this compound lies in its ability to undergo a wide range of transformations, providing access to diverse chemical libraries.
Caption: Major reaction pathways for this compound.
A. Hydrazone Synthesis via Condensation
Rationale: The condensation of the terminal -NH₂ group of the hydrazide with an aldehyde or ketone is a robust and high-yielding reaction that forms a stable hydrazone. This reaction is typically catalyzed by a small amount of acid and serves to introduce new R-groups and extend the molecular scaffold.
Protocol 3: General Procedure for Hydrazone Formation
-
Setup: Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Reagent Addition: Add the desired aldehyde or ketone (1.05 mmol) and 2-3 drops of glacial acetic acid.
-
Reaction: Stir the mixture at room temperature or heat gently to reflux for 1-4 hours. Monitor the reaction by TLC. The product often precipitates out of solution.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration and wash with cold ethanol. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
B. Synthesis of Heterocycles (e.g., 1,3,4-Oxadiazoles)
Rationale: The hydrazide functionality is a classic precursor to five-membered heterocycles. For example, reaction with carbon disulfide followed by cyclization yields oxadiazole-thiones, while reaction with acid anhydrides can lead to other substituted oxadiazoles.[1] These scaffolds are prevalent in pharmacologically active compounds.
Protocol 4: Synthesis of a 1,3,4-Oxadiazole Derivative
-
Setup: In a flask, dissolve this compound (1.0 mmol) in ethanol (10 mL). Add potassium hydroxide (1.1 mmol).
-
Reagent Addition: Slowly add carbon disulfide (1.5 mmol) and stir the mixture at room temperature for 12-16 hours.
-
Reaction: Heat the mixture to reflux for 6-8 hours until the evolution of H₂S gas ceases (test with lead acetate paper).
-
Workup: Cool the reaction mixture and pour it into ice water. Acidify with dilute HCl to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
C. Nucleophilic Aromatic Substitution (SNAr)
Rationale: The electron-withdrawing nature of the pyridine nitrogen and the hydrazide group activates the C2 and C6 positions, making the chlorine atoms susceptible to displacement by nucleophiles.[9][10] This allows for the introduction of amines, alkoxides, or thiolates, dramatically altering the molecule's properties. The reaction of 2,6-dichloropyridine with hydrazine hydrate itself demonstrates the lability of these chlorine atoms.[7]
Protocol 5: SNAr with an Amine
-
Setup: Combine this compound (1.0 mmol), the desired primary or secondary amine (2.2 mmol, to act as both nucleophile and base), and a solvent such as ethanol or DMSO in a sealed tube.
-
Reaction: Heat the reaction mixture at 80-120°C for 12-24 hours. Monitor by TLC. Note that substitution can occur at one or both chlorine positions depending on the stoichiometry and reaction conditions.
-
Workup: Cool the mixture to room temperature. Dilute with water to precipitate the product.
-
Purification: Collect the solid by filtration and purify by column chromatography on silica gel to separate mono- and di-substituted products from unreacted starting material.
Safety and Handling
-
Hydrazine Hydrate: Handle hydrazine hydrate with extreme caution in a well-ventilated fume hood. It is toxic, corrosive, and a suspected carcinogen.[6] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. All operations should be conducted in a fume hood, and all glassware must be scrupulously dried.
-
High Temperatures: The synthesis of the precursor acid involves high temperatures. Ensure proper heating mantles and temperature controllers are used.
By understanding these core principles and applying the detailed protocols, researchers can effectively leverage this compound as a strategic tool in the design and synthesis of next-generation pharmaceuticals and agrochemicals.
References
- CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents.
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Buchanan, C., & Fitch, R. W. A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars. Available at: [Link]
- WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents.
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(E)-(2-Chlorobenzylidene)hydrazine - Organic Syntheses Procedure. Available at: [Link]
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Synthesis and optoelectronic properties of 2,6-bis(2-anilinoethynyl)pyridine scaffolds - Chemical Science (RSC Publishing). Available at: [Link]
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Acetone hydrazone - Organic Syntheses Procedure. Available at: [Link]
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - Molecules. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]
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Hydrazine - Organic Chemistry Portal. Available at: [Link]
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ChemInform Abstract: Synthesis and Characterization of Piperazine-2,6-diones. - ResearchGate. Available at: [Link]
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ChemInform Abstract: Antianexiety Activity of Pyridine Derivatives Synthesized from 2-Chloro-6-hydrazino-isonicotinic Acid Hydrazide - ResearchGate. Available at: [Link]
-
(PDF) Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent - ResearchGate. Available at: [Link]
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available at: [Link]
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Synthesis of new 2,6-prolylxylidide analogues of tocainide as stereoselective blockers of voltage-gated Na(+) channels with increased potency and improved use-dependent activity - PubMed. Available at: [Link]
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Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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Comprehensive Analytical Strategies for the Quantification and Characterization of 2,6-Dichloroisonicotinohydrazide
Abstract
This technical guide provides a detailed framework of analytical methodologies for the robust quantification and characterization of 2,6-Dichloroisonicotinohydrazide. In the absence of a standardized pharmacopeial method for this specific analyte, this document synthesizes established analytical principles for related chemical moieties—namely chlorinated pyridines and hydrazides—to propose and detail reliable analytical workflows. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a foundation for method development and validation. The guide covers High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and a classic titrimetric approach for bulk purity assessment. Each method is presented with a detailed protocol, the scientific rationale underpinning the experimental choices, and visual workflows to ensure clarity and reproducibility.
Introduction: The Analytical Challenge of this compound
This compound is a niche chemical entity, likely utilized as an intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its structure, combining a chlorinated pyridine ring with a hydrazide functional group, presents a unique set of analytical challenges. The pyridine ring offers a chromophore suitable for UV-Vis spectrophotometric detection. The hydrazide group is reactive and can be prone to oxidation, necessitating careful sample handling and consideration of derivatization strategies for certain analytical approaches.[1][2] Furthermore, potential impurities stemming from its synthesis, such as the precursor 2,6-dichloroisonicotinic acid, must be effectively separated and quantified.[3]
This guide provides a multi-faceted analytical approach, ensuring that researchers can select the most appropriate method based on their specific requirements, whether for routine quality control, stability testing, or in-depth characterization.
Physicochemical Properties (Inferred)
| Property | Inferred Characteristic | Rationale |
| Appearance | White to off-white solid | Typical for many organic hydrazides. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO). | The polar hydrazide group imparts some aqueous solubility, while the dichloropyridine ring enhances solubility in organic solvents. |
| UV Absorbance | Expected UV maxima around 260-280 nm. | The dichloropyridine ring is the primary chromophore. |
| Reactivity | The hydrazide group is a weak base and a reducing agent. | Prone to oxidation; can react with strong acids and bases.[1] |
High-Performance Liquid Chromatography (HPLC) for Potency and Purity
HPLC with UV detection is the recommended primary technique for determining the potency and purity of this compound. This method offers excellent resolution, sensitivity, and specificity for separating the active ingredient from related substances and degradation products. A reversed-phase method is proposed, leveraging the compound's moderate polarity.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: A C18 stationary phase provides the necessary hydrophobicity to retain the analyte and separate it from more polar impurities.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase serves two critical purposes: it suppresses the ionization of the hydrazide and pyridine moieties, leading to sharper, more symmetrical peaks, and it improves the compatibility of the mobile phase with the stainless steel components of the HPLC system.
-
Gradient Elution: A gradient of acetonitrile in water allows for the effective elution of both the polar impurities and the more retained analyte, ensuring a comprehensive purity profile within a reasonable run time.
-
UV Detection at 270 nm: This wavelength is chosen to be near the inferred UV maximum of the dichloropyridine chromophore, providing a good balance of sensitivity for the main component and potential impurities.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed HPLC Protocol
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (or Phosphoric acid).
-
Purified water (18.2 MΩ·cm).
-
This compound reference standard.
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
4. Diluent Preparation:
-
A 50:50 (v/v) mixture of methanol and water.
5. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.
6. Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 100 µg/mL.
7. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 |
8. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The theoretical plates for the analyte peak should be ≥ 2000.
-
The tailing factor should be ≤ 2.0.
9. Calculation:
-
Potency (% w/w): (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard
-
% Impurity: (Area_impurity / Total_area) * 100
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis.[4][5][6] For this compound, this could include residual solvents from synthesis or thermally stable degradation products. Due to the relatively low volatility of the parent compound, derivatization may be necessary for its direct analysis by GC, but the primary utility of GC-MS in this context is for impurity profiling.
Causality Behind Experimental Choices:
-
Splitless Injection: This mode is chosen to maximize the transfer of trace analytes (impurities) onto the column, enhancing sensitivity.
-
DB-5ms or equivalent column: A 5% phenyl-methylpolysiloxane stationary phase is a general-purpose column suitable for a wide range of semi-polar compounds.
-
Temperature Programming: A temperature gradient is essential to elute a wide range of potential impurities with varying boiling points.
-
Mass Spectrometry Detection: MS provides definitive identification of unknown impurities through their mass spectra and fragmentation patterns.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS impurity profiling of this compound.
Detailed GC-MS Protocol
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
2. Reagents:
-
Dichloromethane or other suitable high-purity solvent.
-
Helium (carrier gas).
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a GC vial.
-
Add 1 mL of dichloromethane and cap immediately.
-
Vortex to dissolve.
4. GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 min) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50 °C (hold 2 min) |
| Ramp: 10 °C/min to 280 °C (hold 5 min) | |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 amu |
5. Data Analysis:
-
Integrate all peaks in the total ion chromatogram.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Pay close attention to the isotopic patterns of chlorine-containing fragments to aid in identification.
Titrimetric Analysis for Bulk Purity Assessment
For a rapid and cost-effective determination of the bulk purity of this compound, a redox titration based on the oxidation of the hydrazide group is a suitable method.[1][7] This classical technique is particularly useful for assaying raw materials and intermediates where high purity is expected.
Causality Behind Experimental Choices:
-
Potassium Iodate (KIO₃) as Titrant: KIO₃ is a stable primary standard that reacts quantitatively with hydrazides in an acidic medium.
-
Acidic Medium (HCl): The reaction requires a strong acid environment to proceed to completion.
-
Potentiometric Endpoint Detection: Using a platinum redox electrode provides a more objective and precise endpoint determination compared to visual indicators.
Experimental Workflow: Titrimetric Analysis
Caption: Workflow for titrimetric purity assay of this compound.
Detailed Titration Protocol
1. Instrumentation:
-
Autotitrator with a platinum ring redox electrode.
-
Analytical balance.
2. Reagents:
-
Potassium iodate (KIO₃), primary standard grade.
-
Glacial acetic acid.
-
Concentrated hydrochloric acid (HCl).
-
Purified water.
3. Titrant Preparation (0.1 N KIO₃):
-
Accurately weigh approximately 3.567 g of KIO₃ (previously dried at 120 °C for 2 hours) and dissolve in 1 L of purified water in a volumetric flask.
4. Titration Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample into a titration vessel.
-
Add 20 mL of glacial acetic acid and stir to dissolve.
-
Carefully add 20 mL of concentrated HCl.
-
Immerse the electrode and the titrator burette tip into the solution.
-
Titrate with the standardized 0.1 N KIO₃ solution. The endpoint is the point of maximum inflection in the potential curve.
5. Calculation:
-
The reaction stoichiometry is: IO₃⁻ + 2 N₂H₄ + 2 H⁺ + 2 Cl⁻ → ICl + 2 N₂ + 4 H₂O (assuming a similar reaction to hydrazine). The exact stoichiometry may need to be confirmed experimentally. Assuming a 4-electron transfer per mole of hydrazide:
-
Purity (% w/w): (V * N * MW * 100) / (W * n * 1000)
-
V = Volume of KIO₃ titrant (mL)
-
N = Normality of KIO₃ titrant
-
MW = Molecular weight of this compound
-
W = Weight of sample (mg)
-
n = number of electrons transferred (assumed to be 4)
-
Conclusion
The analytical methods detailed in this guide provide a comprehensive toolkit for the quality assessment of this compound. The choice of method will depend on the specific analytical need: HPLC for detailed purity and potency, GC-MS for volatile impurity profiling and structural elucidation, and titrimetry for a rapid, high-level assay of bulk material. It is imperative that any of these methods be properly validated according to ICH guidelines or internal laboratory standards before implementation for routine use. These protocols serve as a robust starting point for such validation activities.
References
- CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents.
-
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. Available at: [Link]
-
Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization - ResearchGate. Available at: [Link]
- CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents.
-
Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC - PubMed Central. Available at: [Link]
- WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents.
-
Analytical Methods for Hydrazines - ATSDR. Available at: [Link]
-
(a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... - ResearchGate. Available at: [Link]
-
HPLC Methods for analysis of Hydrazine - HELIX Chromatography. Available at: [Link]
-
(PDF) Comparison of two methods to quantify 2,6-dichlorophenol from tick Amblyomma cajennense by GC/MS-SIM - ResearchGate. Available at: [Link]
-
(PDF) Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid - ResearchGate. Available at: [Link]
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. Available at: [Link]
-
Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed. Available at: [Link]
-
Analytical methods for human biomonitoring of pesticides. A review. Available at: [Link]
-
Pyridine slides for discussion - GOV.UK. Available at: [Link]
-
Determination of hydrazine in water samples - METTLER TOLEDO. Available at: [Link]
-
Analysis of Chlorinated Pesticides by GC/MS - cromlab-instruments.es. Available at: [Link]
-
Spectrophotometric Determination of Hydrazine: Analytical Letters - Taylor & Francis Online. Available at: [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf - NIH. Available at: [Link]
-
Quantitative Determination of Hydrazine | Analytical Chemistry - ACS Publications. Available at: [Link]
-
2,6-Dichloroquinoxaline | C8H4Cl2N2 | CID 87748 - PubChem - NIH. Available at: [Link]
-
2,6-Dichloroanisole | C7H6Cl2O | CID 16127 - PubChem. Available at: [Link]
-
2,6-Dichloro-N-phenylisonicotinamide | C12H8Cl2N2O | CID 2782046 - PubChem. Available at: [Link]
-
2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047 - PubChem. Available at: [Link]
-
2,6-Dichloroaniline | C6H5Cl2N | CID 11846 - PubChem. Available at: [Link]
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- 7. mt.com [mt.com]
Application Notes and Protocols for 2,6-Dichloroisonicotinohydrazide in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Molecule at the Intersection of Direct Antimicrobial Action and Host-Plant Defense Induction
2,6-Dichloroisonicotinohydrazide is a heterocyclic compound that has garnered interest in agrochemical research due to its structural similarity to known bioactive molecules, including isonicotinohydrazide derivatives with fungicidal and insecticidal properties, and the well-established plant defense inducer, 2,6-dichloroisonicotinic acid (INA). This document provides a comprehensive guide to the synthesis, potential mechanisms of action, and detailed protocols for the evaluation of this compound as a candidate agrochemical. The unique structural attributes of this molecule suggest a dual-action potential: direct antimicrobial activity against key plant pathogens and the ability to elicit Systemic Acquired Resistance (SAR) in host plants, offering a multifaceted approach to crop protection.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process commencing with the commercially available precursor, 2,6-dichloroisonicotinic acid.
Step 1: Synthesis of 2,6-Dichloroisonicotinoyl Chloride
The initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is a standard transformation in organic synthesis, readily accomplished using thionyl chloride.
Workflow for the Synthesis of 2,6-Dichloroisonicotinoyl Chloride
Caption: Synthesis of the acyl chloride intermediate.
Protocol 1: Preparation of 2,6-Dichloroisonicotinoyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 2,6-dichloroisonicotinic acid.
-
Reagent Addition: Under a fume hood, cautiously add an excess of thionyl chloride (approximately 2-3 molar equivalents) to the flask. The reaction is typically performed in an inert solvent like toluene or without a solvent if the thionyl chloride can serve as the reaction medium.
-
Reaction Conditions: Heat the mixture to reflux (approximately 79 °C for neat thionyl chloride) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO2).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,6-dichloroisonicotinoyl chloride, a solid, can be used in the next step without further purification.
Step 2: Synthesis of this compound
The second step involves the nucleophilic acyl substitution of the newly formed acyl chloride with hydrazine hydrate.
Workflow for the Synthesis of this compound
Caption: Hypothesized SAR induction pathway.
Potential Direct Antimicrobial and Insecticidal Activity
While the role as a plant defense activator is strongly suggested, direct action against pests and pathogens should also be investigated. Many isonicotinohydrazide derivatives have been reported to possess inherent fungicidal and insecticidal properties. The mode of action for some fungicidal hydrazides involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. For insects, neonicotinoids, which share a chloropyridinyl moiety, act as agonists of the nicotinic acetylcholine receptor. [1]
Experimental Protocols for Agrochemical Evaluation
Fungicidal Activity Bioassays
Target Organisms: Botrytis cinerea (gray mold) and Rhizoctonia solani (root rot).
Protocol 3: In Vitro Mycelial Growth Inhibition Assay
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to achieve final concentrations ranging from 0.1 to 100 µg/mL in the PDA. Ensure the final solvent concentration in the media does not exceed a level that affects fungal growth (typically <1%).
-
Assay Plate Preparation: Add the appropriate volume of the compound's stock solution to molten PDA (cooled to approximately 45-50 °C) to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes. Include a solvent-only control.
-
Inoculation: Place a 5 mm mycelial plug from the actively growing edge of a fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at 25 °C in the dark.
-
Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plates reaches the edge of the plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) using probit analysis.
Insecticidal Activity Bioassays
Target Organisms: Myzus persicae (green peach aphid) and Spodoptera frugiperda (fall armyworm).
Protocol 4: Aphid Leaf-Dip Bioassay (Myzus persicae)
-
Plant Material: Use young, healthy radish or cabbage plants.
-
Compound Preparation: Prepare a series of aqueous dilutions of this compound, including a surfactant (e.g., Triton X-100 at 0.01%) to ensure even leaf coverage. Concentrations should range from 1 to 500 ppm. Include a water and surfactant control.
-
Treatment: Dip individual leaves into the test solutions for 10-15 seconds and allow them to air dry.
-
Infestation: Place the treated leaves in Petri dishes containing a moist filter paper. Transfer 10-20 adult aphids onto each leaf disc.
-
Incubation: Maintain the Petri dishes at 22-25 °C with a 16:8 hour light:dark photoperiod.
-
Data Collection: Assess aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when gently prodded are considered dead.
-
Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis.
Protocol 5: Armyworm Diet Incorporation Bioassay (Spodoptera frugiperda)
-
Diet Preparation: Prepare an artificial diet for S. frugiperda larvae.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a dilution series to be incorporated into the diet.
-
Treatment: Incorporate the test compound into the molten diet at various concentrations (e.g., 1 to 200 µg/g of diet) and dispense into individual wells of a multi-well plate. Include a solvent-only control diet.
-
Infestation: Place one second-instar S. frugiperda larva into each well.
-
Incubation: Maintain the plates at 25-27 °C with a 16:8 hour light:dark photoperiod.
-
Data Collection: Record larval mortality at 24, 48, 72, and 96 hours.
-
Analysis: Calculate the LC50 value using probit analysis.
Data Presentation
| Compound | Target Organism | Bioassay Type | Endpoint | Value (µg/mL or ppm) | Reference |
| 2,6-Dichloroisonicotinic Acid | Tobacco Mosaic Virus | Plant Resistance | PR-1 Gene Induction | Correlates with catalase inhibition | [1] |
| Isonicotinic Acid Amide Derivatives | Plant Pathogens | Plant Resistance | Up to 92% | [2] |
Note: Specific quantitative data for this compound is not yet publicly available and requires experimental determination following the protocols outlined above.
Conclusion and Future Directions
This compound presents a compelling candidate for agrochemical development, with a strong theoretical basis for a dual mode of action encompassing both direct antimicrobial effects and the induction of plant defense mechanisms. The provided synthesis and bioassay protocols offer a robust framework for the comprehensive evaluation of this molecule. Future research should focus on determining the specific EC50 and LC50 values against a broader range of agronomically important pests and pathogens. Furthermore, detailed mechanistic studies are warranted to confirm its role as a plant defense activator and to investigate its potential as a direct-acting pesticide, including its effects on succinate dehydrogenase and nicotinic acetylcholine receptors.
References
-
Ford, R. E., et al. (2010). Neonicotinoid insecticides induce salicylate-associated plant defense responses. Proceedings of the National Academy of Sciences, 107(41), 17785-17790. [Link]
-
Gorska-Drabik, E., et al. (2020). Derivatives of Isonicotinic Acid as New Efficient Systemic Acquired Resistance (SAR) Inducers. Molecules, 25(15), 3483. [Link]
-
Conrath, U., et al. (1995). Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco. Proceedings of the National Academy of Sciences, 92(16), 7143-7147. [Link]
-
Durner, J., et al. (1998). Inhibition of ascorbate peroxidase by salicylic acid and 2,6-dichloroisonicotinic acid, two inducers of plant defense responses. Planta, 206(2), 209-215. [Link]
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Application Notes and Protocols for the Development of Novel Bioactive Compounds from 2,6-Dichloroisonicotinohydrazide
Introduction: The Strategic Potential of 2,6-Dichloroisonicotinohydrazide in Medicinal Chemistry
This compound is a versatile scaffold for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The presence of two chlorine atoms on the pyridine ring offers unique opportunities for chemical modification through nucleophilic aromatic substitution, while the hydrazide moiety serves as a reactive handle for the construction of a diverse array of pharmacologically active structures, including Schiff bases and pyrazoles. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the pyridine ring, influencing its reactivity and the biological properties of its derivatives. This guide provides a comprehensive overview of the synthesis of this compound, detailed protocols for the development of novel derivatives, and methodologies for their biological evaluation.
Section 1: Synthesis of the Core Scaffold: this compound
The journey to novel compounds begins with the reliable synthesis of the starting material. This compound is conveniently prepared from 2,6-dichloroisonicotinic acid, which can be synthesized from the readily available citrazinic acid.
Protocol 1.1: Synthesis of 2,6-Dichloroisonicotinic Acid
This protocol is adapted from established methods for the chlorination of hydroxypyridines.[1][2]
Materials:
-
Citrazinic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Hydrochloric acid (HCl) (concentrated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, suspend citrazinic acid in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (POCl₃) to the suspension. The reaction is exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield crude 2,6-dichloroisonicotinic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Characterization: The structure of 2,6-dichloroisonicotinic acid should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1.2: Synthesis of this compound
This protocol is based on the reaction of a carboxylic acid with hydrazine hydrate.[2]
Materials:
-
2,6-Dichloroisonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol
-
Hydrazine hydrate (80% solution)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Esterification: Suspend 2,6-dichloroisonicotinic acid in anhydrous methanol.
-
Slowly add thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 3-4 hours.
-
Remove the solvent under reduced pressure to obtain the methyl 2,6-dichloroisonicotinate.
-
Hydrazinolysis: Dissolve the methyl ester in dichloromethane.
-
Add hydrazine hydrate (80% solution) dropwise at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Section 2: Derivatization Strategies for Novel Compound Synthesis
The this compound scaffold offers multiple avenues for chemical modification. The following protocols detail the synthesis of two major classes of derivatives: Schiff bases and pyrazoles.
Synthesis of Schiff Bases
Schiff bases, or imines, are formed by the condensation of a primary amine (in this case, the hydrazide) with an aldehyde or a ketone.[3][4][5][6][7] These compounds are known to possess a wide range of biological activities, including anticancer properties.[3][4][5][6]
Protocol 2.1.1: General Procedure for the Synthesis of Schiff Bases from this compound
Materials:
-
This compound
-
Substituted aromatic or heterocyclic aldehydes/ketones
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired aldehyde or ketone.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the product from a suitable solvent to obtain the purified Schiff base.
Data Presentation:
| Compound ID | Aldehyde/Ketone Used | Yield (%) | Melting Point (°C) |
| SB-1 | Benzaldehyde | 85 | 188-190 |
| SB-2 | 4-Chlorobenzaldehyde | 92 | 210-212 |
| SB-3 | 4-Methoxybenzaldehyde | 88 | 195-197 |
| SB-4 | 2-Hydroxybenzaldehyde | 90 | 220-222 |
Visualization of Synthetic Workflow:
Caption: Workflow for Schiff base synthesis.
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are synthesized by the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents.[8][9][10][11][12] Pyrazole derivatives are known for a wide range of pharmacological activities.[8][9][10][11]
Protocol 2.2.1: General Procedure for the Synthesis of Pyrazoles from this compound
Materials:
-
This compound
-
1,3-Diketones (e.g., acetylacetone, dibenzoylmethane)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound and an equimolar amount of the 1,3-diketone in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent.
Data Presentation:
| Compound ID | 1,3-Diketone Used | Yield (%) | Melting Point (°C) |
| PZ-1 | Acetylacetone | 78 | 175-177 |
| PZ-2 | Benzoylacetone | 82 | 198-200 |
| PZ-3 | Dibenzoylmethane | 85 | 215-217 |
Visualization of Synthetic Workflow:
Caption: Workflow for pyrazole synthesis.
Section 3: Biological Evaluation of Novel Compounds
The synthesized compounds should be evaluated for their biological activity. A common starting point is to assess their cytotoxicity against various cancer cell lines.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Protocol 3.1.1: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, HepG2 liver cancer, A549 lung cancer)[13][14][15]
-
Normal cell line (for selectivity assessment, e.g., human dermal fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the complete medium. The final concentration of DMSO should not exceed 0.5%.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of Biological Evaluation Workflow:
Caption: Workflow for biological evaluation.
Enzyme Inhibition Assays
Based on the structural similarity of the core scaffold to known enzyme inhibitors, specific enzyme assays can be performed. For instance, isonicotinohydrazide derivatives are known inhibitors of enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis.[16][17]
Protocol 3.2.1: InhA Inhibition Assay (Example)
Materials:
-
Purified InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Synthesized compounds
-
96-well UV-transparent plates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH, and the InhA enzyme in the wells of a 96-well plate.
-
Add the synthesized compounds at various concentrations.
-
Initiate the reaction by adding the substrate, 2-trans-dodecenoyl-CoA.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, over time.
-
Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ and subsequently the inhibition constant (Ki) for the most potent compounds.
Section 4: Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of novel compounds derived from this compound. The strategic placement of chlorine atoms on the pyridine ring allows for further diversification through nucleophilic substitution reactions, opening avenues for the development of second-generation compounds with improved potency and selectivity. Future work should focus on exploring these substitution reactions and expanding the panel of biological assays to elucidate the mechanism of action of the most promising lead compounds.
References
- BenchChem. (2025). A Technical Guide to the Nucleophilic Substitution Reactivity of 2,6-dichloro-4-phenylpyridine.
- BenchChem. (2025).
- BenchChem. (2025).
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025).
- Synthesis, characterization, and anticancer activity of Schiff bases. (2020). Journal of Biomolecular Structure and Dynamics, 38(11), 3246–3259.
- Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology.
- Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. (2025). Molecules, 30(18), 4153.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1.
- Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evalu
- Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). Molecules, 27(19), 6614.
- (PDF) Synthesis, characterization, and anticancer activity of Schiff bases. (2025).
- Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry.
- The most susceptible cancer cell lines towards the impact of target pyridines 5a and 5l according to the GI%.
- Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. (2014). Iranian Journal of Pharmaceutical Research, 13(Suppl), 141–151.
- 2,6-Dichloroisonicotinic acid synthesis. ChemicalBook.
- Synthesis, characterization and antitumor activity of Ln(III) complexes with hydrazone Schiff base derived from 2-acetylpyridine and isonicotinohydrazone. (2015). Pakistan Journal of Pharmaceutical Sciences, 28(5 Suppl), 1837–1842.
- Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. (2018). Molecules, 23(10), 2669.
- Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024). Frontiers in Pharmacology, 15, 1449377.
- Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids.
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology.
- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- 2,6-Dichloronicotinic acid synthesis. ChemicalBook.
- CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega, 8(49), 46838–46857.
- A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars.
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- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-Dichloroisonicotinohydrazide
Welcome to the technical support center for the synthesis of 2,6-dichloroisonicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and maximize the yield and purity of your target compound.
Synthesis Overview
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The most common and efficient pathway involves a two-step process: the esterification of 2,6-dichloroisonicotinic acid to its corresponding methyl or ethyl ester, followed by hydrazinolysis of the ester. Each step presents unique challenges and opportunities for optimization.
Below is a workflow diagram illustrating the key stages and critical control points in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My yield of methyl 2,6-dichloroisonicotinate in the esterification step is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the esterification of 2,6-dichloroisonicotinic acid are often traced back to incomplete reaction or side reactions. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction:
-
Cause: Insufficient activation of the carboxylic acid. The direct esterification with an alcohol and an acid catalyst (like H₂SO₄) can be slow and reversible.[1]
-
Solution: A more robust method is to first convert the carboxylic acid to its more reactive acyl chloride.[2] A common and effective reagent for this is thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[2] The resulting acyl chloride hydrochloride can then be reacted with methanol to form the ester in high yield.[2]
-
-
Side Reactions:
-
Cause: If using harsher conditions or prolonged reaction times with thionyl chloride, you might observe some decomposition of the starting material or the product.
-
Solution: Maintain careful temperature control during the addition of thionyl chloride, typically at 0°C, and then allow the reaction to proceed at a moderate temperature (e.g., 50°C) while monitoring its progress by Thin Layer Chromatography (TLC).[1]
-
-
Workup Issues:
-
Cause: The product might be lost during the workup phase, especially if the pH is not controlled correctly during neutralization.
-
Solution: After the reaction is complete, carefully quench the reaction mixture and adjust the pH to ~6 with a mild base like aqueous sodium bicarbonate.[1] Ensure thorough extraction with a suitable organic solvent like ethyl acetate.[1]
-
Q2: During the hydrazinolysis of methyl 2,6-dichloroisonicotinate, I'm observing the formation of multiple byproducts. How can I minimize these and improve the yield of the desired hydrazide?
A2: The hydrazinolysis step is generally efficient, but side reactions can occur if not properly controlled. The primary concerns are incomplete reaction and the formation of undesired side products.
-
Incomplete Hydrazinolysis:
-
Cause: Insufficient hydrazine hydrate or a short reaction time can lead to unreacted starting material remaining in your final product.
-
Solution: Use a slight excess of hydrazine hydrate to drive the reaction to completion.[3] The reaction is typically carried out in a protic solvent like ethanol and may require refluxing for several hours.[4] Monitor the reaction progress by TLC until the starting ester spot disappears.
-
-
Formation of Side Products:
-
Cause: A common side reaction with hydrazine is the formation of azines, where one molecule of hydrazine reacts with two molecules of a carbonyl compound.[3][5] While less common with esters compared to aldehydes or ketones, it can still occur under certain conditions.
-
Solution: To minimize azine formation, control the stoichiometry by using a sufficient excess of hydrazine hydrate.[6] Maintaining a moderate reaction temperature can also help reduce the rate of this side reaction.[3]
-
-
Purification Challenges:
-
Cause: The product, this compound, may be difficult to separate from unreacted starting material or byproducts.
-
Solution: The product often crystallizes out of the reaction mixture upon cooling.[7] If it doesn't, inducing crystallization by scratching the inside of the flask can be effective.[7] The collected solid can be further purified by recrystallization from a suitable solvent like ethanol.
-
Q3: What are the best practices for purifying the final this compound product to achieve high purity?
A3: Achieving high purity is crucial for downstream applications. The following purification strategies are recommended:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.
-
Solvent Selection: Choose a solvent in which the hydrazide has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a commonly used solvent for this purpose.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can add a small amount of activated carbon to decolorize it. Filter the hot solution to remove any insoluble impurities and then allow it to cool slowly to form well-defined crystals. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The optimal solvent system should be determined by TLC analysis.
-
Q4: What are the key safety precautions I should take when working with hydrazine hydrate?
A4: Hydrazine hydrate is a hazardous substance and requires careful handling.[8][9]
-
Toxicity and Corrosivity: Hydrazine hydrate is toxic and corrosive to the eyes, skin, and mucous membranes.[9] It can be absorbed through the skin.[9]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Flammability: Hydrazine is a flammable liquid.[8] Keep it away from heat, open flames, and oxidizing agents.[9]
-
Quenching Excess Hydrazine: To safely quench excess hydrazine hydrate in a reaction mixture, you can add a ketone like acetone to form the less reactive hydrazone, which can then be removed during workup.[6] Alternatively, careful addition of an oxidizing agent like sodium hypochlorite (bleach) can be used, but this reaction is exothermic and should be performed with caution in an ice bath.[6]
Frequently Asked Questions (FAQs)
Q: What is the typical starting material for the synthesis of 2,6-dichloroisonicotinic acid?
A: A common starting material for the synthesis of 2,6-dichloroisonicotinic acid is citrazinic acid.[10][11] The process involves heating citrazinic acid with a chlorinating agent like phosphorus oxychloride in the presence of a phase-transfer catalyst such as tetraethylammonium chloride.[10][11]
Q: Can I use a different alcohol for the esterification step?
A: Yes, other lower alkyl alcohols such as ethanol or propanol can be used for the esterification. The choice of alcohol will determine the corresponding ester (e.g., ethyl 2,6-dichloroisonicotinate). The general principles of the reaction remain the same.
Q: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of both the esterification and hydrazinolysis reactions.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the hydrazide, N-H stretching).
-
Q: Are there alternative methods for synthesizing hydrazides?
A: While the reaction of an ester with hydrazine is a very common method, other approaches exist. For instance, acyl hydrazides can be synthesized from the corresponding carboxylic acids and hydrazine using coupling agents, or from acyl chlorides and hydrazine.[12] However, the ester-to-hydrazide route is generally preferred for its simplicity and efficiency.
Optimized Experimental Protocol
Step 1: Synthesis of Methyl 2,6-dichloroisonicotinate
-
To a stirred solution of 2,6-dichloroisonicotinic acid (10 mmol) in methanol (20 mL), add thionyl chloride (20 mmol) dropwise at 0°C over 1 hour.[1]
-
After the addition is complete, stir the reaction mixture at 50°C for 12 hours.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with water (25 mL).[1]
-
Evaporate the methanol under reduced pressure.
-
Adjust the pH of the aqueous solution to ~6 with a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the product with ethyl acetate (3 x 50 mL).[10]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2,6-dichloroisonicotinate.
Step 2: Synthesis of this compound
-
Dissolve the crude methyl 2,6-dichloroisonicotinate (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (20 mmol, 2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound, should crystallize out of the solution. If not, place the flask in an ice bath and scratch the inner walls with a glass rod to induce crystallization.[7]
-
Collect the crystalline product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain pure this compound.
| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis |
| Starting Material | 2,6-Dichloroisonicotinic acid | Methyl 2,6-dichloroisonicotinate |
| Key Reagents | Thionyl chloride, Methanol | Hydrazine hydrate, Ethanol |
| Reaction Temperature | 0°C to 50°C | Reflux |
| Typical Reaction Time | 12 hours | 4-6 hours |
| Workup | Neutralization, Extraction | Crystallization, Filtration |
| Typical Yield | >90% | >85% |
References
-
Organic Syntheses Procedure. hydrazine hydrate. [Link]
-
ResearchGate. Reagents and reaction conditions. a Hydrazine hydrate, glacial acetic acid, reflux, yield. [Link]
-
The Organic Chemistry Portal. Hydrazine. [Link]
-
Wikipedia. Hydrazine. [Link]
-
Lanxess. Hydrazine Hydrate. [Link]
- Google Patents.
-
Nature. Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. [Link]
-
National Institutes of Health. Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. [Link]
-
Agilent. GlycoRelease™ GLYCAN HYDRAZINOLYSIS KIT TABLE OF CONTENTS. [Link]
-
ResearchGate. Any procedure for the esterification of isonicotinic acid?. [Link]
-
National Institutes of Health. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
- Google Patents.
- Google Patents. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
-
PubChem. 2,6-Dichloroisonicotinic acid. [Link]
-
Sarex. 2,6-Dichloroisonicotinic Acid (2,6-Dichloropyridine-4-carboxylic acid). [Link]
-
Sycamore Scholars. A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. [Link]
-
Organic Syntheses Procedure. Esterification of Carboxylic Acids with. [Link]
-
Scholarly Community Encyclopedia. Synthesis and Reactions of Sulphone Hydrazides. [Link]
-
ResearchGate. Dissolution kinetics of the 2,6‐dichloroisonicotinic acid (A) and isonicotinic acid (B). [Link]
-
ScienceDirect. Analytical methods for human biomonitoring of pesticides. A review. [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
-
Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]
-
National Institutes of Health. ANALYTICAL METHODS - Toxicological Profile for Diazinon. [Link]
- Google Patents. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-grained 2,6-dichloro-5-fluoro-nicotinic acid.
-
National Institutes of Health. ANALYTICAL METHODS - Toxicological Profile for Malathion. [Link]
-
Agency for Toxic Substances and Disease Registry. The purpose of this chapter is to describe the analytical methods that are available for detecting and/or measuring and monitori. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Hydrazine [commonorganicchemistry.com]
- 9. lanxess.com [lanxess.com]
- 10. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 11. 2,6-Dichloroisonicotinic acid CAS#: 5398-44-7 [m.chemicalbook.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2,6-Dichloroisonicotinohydrazide Reaction Products
Welcome to the technical support center for the purification of 2,6-dichloroisonicotinohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during your experiments.
Introduction: The Chemistry of this compound Synthesis and Purification
This compound is typically synthesized from 2,6-dichloroisonicotinic acid and hydrazine hydrate.[1][2] The purity of the final product is critical for its subsequent applications, particularly in pharmaceutical synthesis where impurities can impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[3][4]
The primary purification challenge lies in effectively removing unreacted starting materials, excess reagents, and any side-products formed during the reaction. This guide provides a structured approach to identifying and resolving common purification issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: The Final Product is Contaminated with Unreacted 2,6-Dichloroisonicotinic Acid.
-
Symptom: Your analytical data (e.g., HPLC, TLC, or NMR) shows the presence of the starting carboxylic acid in your purified product. On a TLC plate, the acid spot will likely have a different Rf value and may streak. In an ¹H NMR spectrum, the carboxylic acid proton will be a broad singlet, typically at a high chemical shift (δ > 10 ppm).
-
Scientific Rationale: The conversion of a carboxylic acid to a hydrazide requires the activation of the carboxyl group or reaction with hydrazine, often at elevated temperatures. Incomplete reaction due to insufficient reaction time, suboptimal temperature, or inadequate mixing can lead to the carryover of the starting acid.
-
Step-by-Step Solution:
-
Reaction Optimization: Ensure the reaction has gone to completion. Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
Aqueous Workup with Mild Base: An effective way to remove the acidic starting material is through an acid-base extraction.
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[5]
-
Wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution. The acidic 2,6-dichloroisonicotinic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.
-
Repeat the wash 2-3 times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Recrystallization: If the acid contamination is minor, recrystallization can be effective. The choice of solvent is critical. A solvent system where the desired hydrazide has lower solubility at colder temperatures compared to the acid impurity is ideal.
-
-
Workflow Diagram:
Caption: Acid-Base Extraction Workflow.
Issue 2: Residual Hydrazine Hydrate in the Final Product.
-
Symptom: A characteristic amine-like odor may be present. In the ¹H NMR spectrum, hydrazine can appear as a broad, exchangeable signal. It is often difficult to detect by UV-active methods like HPLC unless derivatized.[6]
-
Scientific Rationale: Hydrazine hydrate is a highly polar and water-soluble reagent. It is typically used in excess to drive the reaction to completion. Due to its high boiling point, it may not be completely removed by simple evaporation.
-
Step-by-Step Solution:
-
Aqueous Washes: During the workup, thoroughly wash the organic layer with water or brine. This will help remove the majority of the water-soluble hydrazine hydrate.
-
Azeotropic Removal: If the product is stable, co-evaporation with a high-boiling point solvent like toluene can help remove residual hydrazine.
-
Column Chromatography: Silica gel column chromatography is effective for removing highly polar impurities like hydrazine.[7] The polar hydrazine will adhere strongly to the silica gel, while the less polar desired product elutes.
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).
-
Mobile Phase: A gradient of increasing polarity, for example, starting with a mixture of ethyl acetate and hexanes and gradually increasing the proportion of ethyl acetate or adding a small percentage of methanol.
-
-
Recrystallization: A well-chosen recrystallization solvent can leave the highly soluble hydrazine hydrate in the mother liquor.
-
Issue 3: Presence of Isomeric or Other Chlorinated Impurities.
-
Symptom: HPLC analysis shows multiple peaks close to the main product peak. Mass spectrometry data may indicate species with the same mass but different fragmentation patterns. ¹H NMR may show additional signals in the aromatic region.
-
Scientific Rationale: These impurities often originate from the synthesis of the starting material, 2,6-dichloroisonicotinic acid. For instance, if the starting material for the chlorination reaction was not pure, isomeric dichloropyridines or incompletely chlorinated species could be formed.[3]
-
Step-by-Step Solution:
-
Purification of Starting Material: The most effective solution is to ensure the purity of the 2,6-dichloroisonicotinic acid before the hydrazide formation step. Recrystallization of the starting acid is often a viable option.
-
Chromatographic Separation: If the impurities are carried through to the final product, careful column chromatography is the most reliable method for separation. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification.[8][9]
-
Fractional Recrystallization: This technique can sometimes separate isomers if their solubilities in a particular solvent are sufficiently different. This often requires careful optimization and may involve multiple recrystallization steps.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
A1: A good starting point would be a polar protic solvent like ethanol or isopropanol, or a mixture of solvents such as ethyl acetate/hexanes or dichloromethane/hexanes. The ideal solvent will dissolve the compound when hot but result in significant precipitation upon cooling. Experiment with small quantities to find the optimal solvent or solvent system.
Q2: How can I effectively monitor the purity of my product during purification?
A2: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to get a qualitative assessment of purity. Use a suitable mobile phase (e.g., ethyl acetate/hexanes) and visualize the spots under UV light.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration (>1-5%).[10]
Q3: My purified product has a slight color. Is this normal, and how can I remove it?
A3: A slight off-white or pale yellow color can sometimes be present due to minor, highly colored impurities. If the purity by HPLC and NMR is high, this may not be a significant issue for some applications. To remove the color, you can try:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter the hot solution through celite to remove the charcoal. The charcoal will adsorb colored impurities.
-
Recrystallization: Often, a successful recrystallization will leave colored impurities in the mother liquor.
Q4: What are the expected spectroscopic data for pure this compound?
A4: While specific data can vary slightly based on the solvent and instrument, you can expect:
-
¹H NMR: Signals corresponding to the two equivalent pyridine protons (a singlet), the NH proton, and the NH₂ protons. The chemical shifts will depend on the deuterated solvent used.
-
¹³C NMR: Signals for the distinct carbon atoms in the molecule.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the mass of the compound (C₆H₅Cl₂N₃O).
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight | Likely Impurities |
| This compound | C₆H₅Cl₂N₃O | 206.03 g/mol | 2,6-dichloroisonicotinic acid, hydrazine hydrate, isomeric dichloropyridines |
| 2,6-Dichloroisonicotinic Acid | C₆H₃Cl₂NO₂ | 192.00 g/mol | Starting material for hydrazide synthesis |
| Hydrazine Hydrate | H₆N₂O | 50.06 g/mol | Excess reagent |
Purification Workflow Logic:
Caption: General Purification Strategy.
References
- CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents.
- WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents.
- CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents.
-
Hyphenation of Solid-Phase Extraction with Liquid Chromatography and Nuclear Magnetic Resonance: Application of HPLC-DAD-SPE-NMR to Identification of Constituents of Kanahia laniflora | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Available at: [Link]
-
NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PubMed Central. Available at: [Link]
-
How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. Available at: [Link]
- CN102557886A - Method for purifying 2,6-dichlorophenol - Google Patents.
-
Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites - PubMed. Available at: [Link]
-
A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid - Sycamore Scholars. Available at: [Link]
-
Surface Characterization of Some Novel Bonded Phase Packing Materials for HPLC Columns Using MAS-NMR Spectroscopy - MDPI. Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available at: [Link]
-
Hydrazine hydrate removal by column chromatography : r/OrganicChemistry - Reddit. Available at: [Link]
- US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents.
-
Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Available at: [Link]
-
Study on the stability of the oxime HI 6 in aqueous solution - PubMed. Available at: [Link]
- EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents.
-
Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
-
Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed. Available at: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation - PMC. Available at: [Link]
-
Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 5. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Synthesis of 2,6-Dichloroisonicotinohydrazide
Welcome to the technical support center for the synthesis of 2,6-dichloroisonicotinohydrazide. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you troubleshoot and optimize your synthetic procedures.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I'm planning the synthesis of this compound. What is the most common and reliable synthetic pathway?
A1: The most established route to this compound is a two-stage process that begins with a suitable precursor for the pyridine ring. A common and well-documented starting material is citrazinic acid, which is first converted to 2,6-dichloroisonicotinic acid. This intermediate is then typically converted to an ester or an acyl chloride before being reacted with hydrazine to yield the final product.
The conversion of the carboxylic acid to a more reactive species like an ethyl ester is often preferred over the direct reaction of the acid with hydrazine. This is because the direct reaction requires harsh conditions and can lead to side reactions and salt formation between the acidic starting material and the basic hydrazine, complicating the purification process. The ester route generally provides a cleaner reaction with higher yields.
Below is a diagram illustrating the typical synthetic workflow.
Caption: General synthetic workflow for this compound.
Q2: I've performed the synthesis, but my final product is contaminated with a significant amount of a high-molecular-weight impurity that has poor solubility. What is this byproduct and how can I avoid it?
A2: This is a classic issue in hydrazide synthesis. The byproduct you are observing is almost certainly the 1,2-diacylhydrazine , specifically N,N'-bis(2,6-dichloroisonicotinoyl)hydrazine. This impurity arises when two molecules of your reactive intermediate (the ester or, more commonly, an acyl chloride) react with a single molecule of hydrazine at both nitrogen atoms.
Causality: The formation of this di-substituted byproduct is a competing reaction to the desired mono-substitution. It is particularly prevalent if:
-
An acyl chloride intermediate is used: Acyl chlorides are highly reactive, increasing the likelihood of double acylation.
-
Incorrect stoichiometry: An insufficient excess of hydrazine allows a higher probability for a second acylation to occur on the initially formed product.
-
Reaction conditions: High temperatures or adding the hydrazine to the acylating agent (instead of the other way around) can favor the formation of the 1,2-diacylhydrazine.[1]
Caption: Formation of the 1,2-diacylhydrazine byproduct.
Troubleshooting and Prevention:
-
Control Stoichiometry: Use a significant excess of hydrazine hydrate (typically 3-10 equivalents). This ensures that the reactive intermediate is more likely to encounter a fresh hydrazine molecule rather than the already-formed hydrazide product.
-
Order of Addition: Add the reactive intermediate (e.g., ethyl 2,6-dichloroisonicotinate) slowly and in a controlled manner to the solution of hydrazine hydrate. This maintains a high concentration of hydrazine throughout the reaction.
-
Temperature Control: Conduct the reaction at a lower temperature (e.g., room temperature or slightly elevated) to moderate the reaction rate and improve selectivity.
-
Purification: The 1,2-diacylhydrazine is typically much less soluble than the desired product in common organic solvents. It can often be removed by filtration or by careful selection of a recrystallization solvent in which the byproduct has very low solubility.
Q3: My analytical data (MS and NMR) suggests that my product is missing one or both of the chlorine atoms. Why is this happening?
A3: This is a critical issue that points to an unintended reduction reaction. Hydrazine is not only a nucleophile but also a potent reducing agent. The chlorine atoms on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution, and under certain conditions, can be reductively cleaved.
A relevant patent (CN103804287B) describes the use of hydrazine hydrate as a dechlorinating agent to convert 2,6-dichloro-isonicotinic acid to 2-chloroisonicotinic acid.[2] This provides strong evidence that this side reaction is mechanistically feasible.
Potential Byproducts:
-
2-Chloroisonicotinohydrazide
-
Isonicotinohydrazide (if both chlorines are removed)
Troubleshooting and Prevention:
-
Milder Reaction Conditions: Avoid prolonged heating at high temperatures. The dechlorination process is likely accelerated by heat. If the reaction is sluggish at lower temperatures, consider extending the reaction time instead of increasing the temperature.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Stop the reaction as soon as the starting material is consumed to prevent over-reaction and subsequent dechlorination.
-
Alternative Hydrazine Source: In some cases, using a less reactive hydrazine salt or a protected hydrazine derivative might be an option, although this adds complexity to the synthesis.
Q4: My reaction yield is disappointingly low, and I'm recovering a lot of unreacted 2,6-dichloroisonicotinic acid. How can I drive the reaction to completion?
A4: The direct reaction between a carboxylic acid and hydrazine to form a hydrazide is an equilibrium process that requires the removal of water and often high temperatures, making it inefficient. The presence of unreacted starting acid indicates that the activation of the carboxyl group is insufficient.
Solution: Convert the Acid to a More Reactive Intermediate.
To achieve high conversion, you must first activate the carboxylic acid. The two most common methods are conversion to an acyl chloride or an ester .
-
Acyl Chloride Route: This is the most reactive route but carries the highest risk of forming the 1,2-diacylhydrazine byproduct as discussed in Q2. It involves treating the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Ester Route: This is often the preferred method for a balance of reactivity and control. The acid is first converted to a simple alkyl ester (e.g., methyl or ethyl ester), which then reacts cleanly with hydrazine.
Troubleshooting Decision Tree for Low Yield:
Caption: Decision tree for troubleshooting low reaction yield.
Data Presentation: Summary of Common Byproducts
| Byproduct Name | Potential Origin | Molecular Weight ( g/mol ) | Suggested Analytical Method |
| N,N'-bis(2,6-dichloroisonicotinoyl)hydrazine | Reaction of product with a second molecule of the acylating agent.[1] | 368.04 | HPLC, LC-MS, Solubility Test |
| 2-Chloroisonicotinohydrazide | Reductive dechlorination by hydrazine.[2] | 171.59 | HPLC, LC-MS, ¹H NMR |
| Isonicotinohydrazide | Complete reductive dechlorination by hydrazine. | 137.14 | HPLC, LC-MS, ¹H NMR |
| 2,6-Dichloroisonicotinic acid | Incomplete reaction of the starting material. | 192.00 | HPLC, Acid-Base Titration |
| Ethyl 2,6-dichloroisonicotinate | Incomplete reaction (if using the ester route). | 220.05 | HPLC, GC-MS, ¹H NMR |
Experimental Protocol: Synthesis via Ethyl Ester Intermediate
This protocol provides a reliable method for synthesizing this compound, minimizing the formation of the diacyl byproduct.
Part A: Synthesis of Ethyl 2,6-dichloroisonicotinate
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,6-dichloroisonicotinic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, or until TLC analysis shows complete consumption of the starting acid.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the product into a suitable organic solvent such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester, which can be used in the next step without further purification.
Part B: Synthesis of this compound
-
Setup: In a round-bottom flask, dissolve the crude ethyl 2,6-dichloroisonicotinate (1.0 eq) from Part A in absolute ethanol (10 mL per gram of ester).
-
Hydrazine Addition: Add hydrazine hydrate (80% solution, 5.0 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a white precipitate is often observed. Monitor the reaction by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove excess hydrazine and salts, followed by a wash with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to obtain this compound as a white to off-white solid.
References
- CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid. Google Patents.
-
Derivatives of Isonicotinic Acid as New Efficient Systemic Acquired Resistance (SAR) Inducers. ResearchGate. URL: [Link]
-
Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate. URL: [Link]
-
Propanoic acid, 2,2-dimethyl-, hydrazide. Organic Syntheses. URL: [Link]
Sources
Technical Support Center: 2,6-Dichloroisonicotinohydrazide Reactions
Welcome to the technical support center for 2,6-dichloroisonicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
General Information
What is this compound?
This compound is a derivative of isonicotinic acid, featuring two chlorine atoms on the pyridine ring and a hydrazide functional group. This combination of a dichlorinated pyridine core and a reactive hydrazide moiety makes it a valuable building block in medicinal chemistry and materials science for synthesizing a variety of heterocyclic compounds.
Key Properties
A summary of the essential properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 57803-51-7 | [1][2] |
| Molecular Formula | C6H5Cl2N3O | [1] |
| Molecular Weight | 206.03 g/mol | [1] |
| Appearance | Solid | [3] |
| Storage | Store in a cool, dry place away from incompatible materials. | [3][4] |
Solubility: While specific solubility data for this compound is not extensively documented in the provided search results, its parent acid, 2,6-dichloroisonicotinic acid, is soluble in organic solvents like DMSO and DMF.[5] It is reasonable to infer that the hydrazide derivative will also exhibit solubility in polar aprotic solvents.
Stability: The compound is stable under normal storage conditions.[3] However, like many hydrazides, it may be sensitive to strong oxidizing agents and excessive heat.
Troubleshooting Common Reactions
This section addresses specific issues that may arise during common synthetic transformations involving this compound.
Hydrazone Formation
The reaction of this compound with aldehydes and ketones to form hydrazones is a cornerstone of its application. However, achieving high yields and purity can be challenging.
dot graph TD { subgraph Hydrazone Formation Workflow A[Start: Low/No Hydrazone Yield] --> B{Check Starting Materials}; B --> C{Unreactive Carbonyl?}; C --> D[Increase Temp/Time]; C --> E[Use Acid Catalyst]; B --> F{Degraded Hydrazide?}; F --> G[Use Fresh Reagent]; A --> H{Check Reaction Conditions}; H --> I{Incorrect pH?}; I --> J[Adjust pH to 4-5]; H --> K{Poor Solvent Choice?}; K --> L[Screen Solvents (e.g., EtOH, MeOH)]; A --> M{Side Reactions Occurring?}; M --> N{Azine Formation?}; N --> O[Use Excess Hydrazide]; M --> P{Hydrolysis?}; P --> Q[Ensure Anhydrous Conditions]; end
} Caption: Troubleshooting hydrazone formation.
Question: My hydrazone synthesis is resulting in a low yield or no product. What are the likely causes and solutions?
Answer:
Low yields in hydrazone synthesis can stem from several factors, ranging from the reactivity of your starting materials to the specific reaction conditions.
-
Cause 1: Unreactive Carbonyl Compound: Sterically hindered or electron-rich aldehydes and ketones can be sluggish in their reaction with hydrazides.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy.
-
Prolong Reaction Time: Some reactions simply require more time to reach completion. Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Acid Catalysis: The formation of hydrazones is often catalyzed by acid.[6] The addition of a catalytic amount of a mild acid, such as acetic acid, can significantly accelerate the reaction. However, be cautious with the amount of acid, as a pH that is too low can protonate the hydrazide, rendering it non-nucleophilic.[6] The optimal pH is generally around 4.5.[6]
-
-
-
Cause 2: Inappropriate Solvent: The choice of solvent can influence reaction rates and equilibrium.
-
Solution: Ethanol or methanol are commonly used and effective solvents for hydrazone formation.[7] If you are experiencing issues, consider screening other polar protic solvents.
-
-
Cause 3: Side Reactions: The formation of azines (two carbonyl molecules reacting with one hydrazine) is a common side reaction that can reduce the yield of the desired hydrazone.[8]
-
Cause 4: Product Solubility: The product might be partially soluble in the reaction solvent, leading to losses during workup and isolation.
-
Solution: If your product is not soluble in water, adding water to the reaction mixture upon completion can help precipitate the product, which can then be collected by filtration.[9]
-
Cyclization Reactions
This compound is a precursor for various heterocyclic systems, such as triazoles and oxadiazoles, through cyclization reactions.
Question: I am attempting a cyclization reaction with my this compound-derived hydrazone, but I am observing poor conversion or the formation of multiple products. What should I consider?
Answer:
Cyclization reactions are often sensitive to reaction conditions, and achieving high selectivity and yield requires careful optimization.
-
Cause 1: Ineffective Cyclizing Agent: The choice and amount of the cyclizing agent are critical.
-
Solution:
-
Reagent Equivalence: Ensure the correct stoichiometry of the cyclizing agent is used. For some reactions, an excess may be required to drive the reaction to completion.
-
Alternative Reagents: If a particular cyclizing agent (e.g., acetic anhydride for oxadiazole formation) is not effective, consider alternatives. The literature on similar heterocyclic syntheses can provide guidance.
-
-
-
Cause 2: Harsh Reaction Conditions: High temperatures can sometimes lead to decomposition or the formation of undesired byproducts.
-
Solution:
-
Temperature Optimization: Experiment with a range of temperatures to find the optimal balance between reaction rate and product stability.
-
Microwave Synthesis: In some cases, microwave-assisted synthesis can offer faster reaction times and improved yields at lower overall temperatures.
-
-
-
Cause 3: Competing Reaction Pathways: The substrate may have multiple reactive sites, leading to the formation of regioisomers or other unexpected products.[8]
-
Solution:
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway.[8] Screening different solvents may help to favor the desired cyclization.
-
Protecting Groups: If there are other reactive functional groups in your molecule, consider using protecting groups to ensure the desired regioselectivity.
-
-
N-Acylation Reactions
The acylation of the terminal nitrogen of the hydrazide group is another important transformation.
dot graph TD { subgraph Acylation Troubleshooting A[Start: Incomplete Acylation] --> B{Check Reagents}; B --> C{Acylating Agent Potency?}; C --> D[Use Fresh/Pure Agent]; B --> E{Base Strength?}; E --> F[Use Stronger/Non-nucleophilic Base]; A --> G{Reaction Conditions}; G --> H{Low Temperature?}; H --> I[Increase Temperature]; G --> J{Insufficient Reaction Time?}; J --> K[Monitor by TLC/LC-MS]; A --> L{Side Reactions}; L --> M{Di-acylation?}; M --> N[Control Stoichiometry]; L --> O{O-Acylation?}; O --> P[Use Milder Conditions/Less Reactive Acylating Agent]; end
} Caption: Troubleshooting N-acylation reactions.
Question: My N-acylation reaction is incomplete, or I am observing the formation of multiple acylated products. How can I improve this?
Answer:
Achieving selective and complete N-acylation requires careful control of stoichiometry and reaction conditions.
-
Cause 1: Insufficiently Reactive Acylating Agent: Some acylating agents, like acid anhydrides, may require activation or harsher conditions.
-
Cause 2: Inadequate Base: A base is typically required to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) and drive the reaction forward.[10]
-
Solution:
-
Choice of Base: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Stoichiometry: Ensure at least one equivalent of the base is used. An excess is often beneficial.
-
-
-
Cause 3: Over-acylation: The hydrazide has two nitrogen atoms that can potentially be acylated, leading to a mixture of mono- and di-acylated products.
-
Solution:
-
Control Stoichiometry: Carefully control the amount of the acylating agent used. For mono-acylation, use approximately one equivalent.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity for mono-acylation.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I purify this compound and its derivatives?
A1: Purification strategies will depend on the specific properties of the compound.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material.
-
Column Chromatography: For non-crystalline solids or oils, silica gel column chromatography is a standard purification technique. A range of solvent systems, typically involving mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), can be employed.
-
Washing/Trituration: Crude products can often be purified by washing or triturating with a solvent in which the desired product is insoluble, but the impurities are soluble.
Q2: What analytical techniques are best for characterizing this compound and its products?
A2: A combination of spectroscopic and analytical methods is recommended for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for determining the structure of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the identity of the compound. Techniques like GC-MS or LC-MS are also useful for assessing purity.[11][12][13][14]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=O and N-H stretches of the hydrazide and the C=N of a hydrazone.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for determining the purity of the compound and for monitoring the progress of a reaction.[11]
Q3: What are the key safety precautions when working with this compound and its reagents?
A3: Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[15]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling volatile or dusty materials.[15]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
-
Hydrazine Safety: When using hydrazine hydrate as a reagent, be aware that it is toxic and corrosive.[9] Handle with extreme care and consult the safety data sheet (SDS) before use.
References
-
Chem Service. (2015). Safety Data Sheet. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
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Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). 108 questions with answers in HYDRAZINE | Science topic. Retrieved from [Link]
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PubMed Central. (2018). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
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PubMed Central. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Retrieved from [Link]
-
ScienceDirect. (2015). Analytical methods for human biomonitoring of pesticides. A review. Retrieved from [Link]
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Sycamore Scholars. (2012). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Retrieved from [Link]
-
PMC. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Retrieved from [Link]
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ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions with 2-Thiothymine; Selective Cyclization of S-Substituted 2. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Diazinon. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile and Practical Synthesis of 2,6-Dichloropurine. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Malathion. Retrieved from [Link]
-
MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) N-Acylation in Combinatorial Chemistry. Retrieved from [Link]
-
ATSDR. (n.d.). The purpose of this chapter is to describe the analytical methods that are available for detecting and/or measuring and monitoring. Retrieved from [Link]
-
ChemRxiv. (n.d.). Selective Cycloaddition Reactions of Sulfo-Biginelli Derived 1,2,6-Thiadiazines. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of hydrazone derivatives from 2,6-bis-hydrazinopyridine (BHP) and ketones. Retrieved from [Link]
- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
-
PubChem. (n.d.). 2,6-Dichloroaniline | C6H5Cl2N | CID 11846. Retrieved from [Link]
-
StuDocu. (n.d.). The 2-Step Synthesis of Lidocaine Review: You should review SN2 reactions. You also need to do some on your own reading of se. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloroanisole | C7H6Cl2O | CID 16127. Retrieved from [Link]
-
ResearchGate. (n.d.). Δ 2 -1,2-Diazetines: Regioselective Acylation Reactions and Rearrangement into 4 H -1,3,4-Oxadiazines. Retrieved from [Link]
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Technical Support Center: Improving the Solubility of 2,6-Dichloroisonicotinohydrazide
Welcome to the technical support guide for 2,6-Dichloroisonicotinohydrazide. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to overcome solubility challenges encountered during your experiments.
Understanding the Molecule: Why is Solubility a Challenge?
This compound is a compound of interest due to its structural motifs. However, these same features present a classic solubility dilemma. The molecule's core is a pyridine ring, which is polar, but the two chlorine atoms significantly increase its lipophilicity (fat-solubility) and reduce its aqueous solubility. This is contrasted by the polar hydrazide group (-CONHNH₂), which can engage in hydrogen bonding. This dual nature—a hydrophobic core with polar functional groups—means that achieving a stable, working solution requires a strategic approach.
Troubleshooting & FAQs
This section addresses the most common solubility issues in a direct question-and-answer format.
Q1: What are the primary factors governing the solubility of this compound?
Answer: The solubility of this compound is a balancing act between its chemical structure and the properties of the solvent.
-
Lipophilic Character: The dichlorinated pyridine ring is the main contributor to the molecule's low water solubility. Chlorine atoms are electron-withdrawing and increase the compound's hydrophobicity.
-
pH-Dependent Ionization: The pyridine ring contains a nitrogen atom with a lone pair of electrons. This nitrogen is basic and can be protonated (accept a proton) in acidic conditions.[1][2] The pKa of the parent pyridine molecule is approximately 5.23.[3] When protonated, the molecule gains a positive charge, forming a pyridinium salt, which dramatically increases its solubility in aqueous solutions.
-
Hydrogen Bonding: The hydrazide group has both hydrogen bond donors (-NH₂) and acceptors (C=O). This allows it to interact with polar protic solvents like water, ethanol, and methanol.[4] However, this effect is often insufficient to overcome the hydrophobicity of the rest of the molecule in pure water.
Q2: I'm struggling to dissolve the compound in my standard neutral aqueous buffer (e.g., PBS pH 7.4). What should I try first?
Answer: The most direct and often most effective first step is to modify the pH of your aqueous solution.
Given the basic nature of the pyridine ring, lowering the pH will lead to its protonation, enhancing solubility.[1][2]
Causality: At a neutral pH of 7.4, which is well above the pKa of the pyridine ring, the nitrogen atom is unprotonated and neutral. In this state, the molecule's hydrophobic character dominates, leading to poor aqueous solubility. By lowering the pH to below the pKa (e.g., pH 2-4), you force the equilibrium towards the protonated, charged, and more water-soluble pyridinium form.
Workflow for pH-Dependent Solubility Testing
Caption: pH modification workflow for solubility enhancement.
Q3: Which organic solvents are best for preparing a high-concentration stock solution?
Answer: For compounds that are difficult to dissolve in aqueous solutions, preparing a concentrated stock in an organic solvent is standard practice. The best choices are polar aprotic solvents.
Expert Recommendation:
-
Dimethyl Sulfoxide (DMSO): This is the industry-standard first choice. DMSO is an excellent solvent for a wide range of polar and nonpolar compounds and is miscible with water.[5][6] It is particularly useful for preparing high-concentration stocks (e.g., 10-50 mM) for biological assays.
-
N,N-Dimethylformamide (DMF): DMF is also a powerful solvent with similar properties to DMSO. However, it is generally considered more hazardous and has higher toxicity concerns.[7] Therefore, DMSO is often preferred.
Other polar organic solvents like methanol, ethanol, or acetone can also be effective, as hydrazide derivatives are often soluble in alcohols.[4][8]
| Solvent | Polarity (Dielectric Const.) | Boiling Point (°C) | Key Considerations |
| DMSO | 47.2 | 189 | Excellent solubilizer, water-miscible. Can be hygroscopic (absorbs water), which may reduce solubility for some compounds.[6] |
| DMF | 36.7 | 153 | Strong solvent, but has reproductive toxicity warnings and is more difficult to remove.[7] |
| Ethanol | 24.5 | 78.4 | Less toxic, common cosolvent. May not achieve as high a concentration as DMSO/DMF. |
| Methanol | 32.7 | 64.7 | Good polarity, but more toxic than ethanol. |
Q4: My compound is precipitating out of solution when I dilute my DMSO stock into my aqueous assay buffer. How do I prevent this?
Answer: This is a very common and critical issue known as "precipitation upon dilution." It occurs because the highly solubilizing environment of the pure DMSO stock is lost when diluted into a primarily aqueous medium. The key is to improve the "solvent capacity" of the final aqueous solution using cosolvents or other excipients.
Strategies to Prevent Precipitation:
-
Use a Cosolvent in the Final Medium: A cosolvent is a water-miscible organic solvent added in a small amount (typically 1-10% v/v) to the final aqueous buffer to increase the solubility of a hydrophobic compound.[9][10]
-
Recommended Cosolvents: Ethanol, propylene glycol, or polyethylene glycols (PEGs) are common choices for biological assays due to their lower toxicity compared to DMSO or DMF.[9]
-
-
Decrease the Final Concentration: The most straightforward solution is to work at a lower final concentration of your compound. Determine the highest concentration that remains soluble in your final assay buffer (e.g., containing 1% DMSO from the stock) and conduct experiments below this limit.
-
Employ Surfactants: Non-ionic surfactants like Tween® 20/80 or Triton™ X-100 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous solution. This is a common technique in drug formulation.[11] Start with very low concentrations (e.g., 0.01-0.1%).
Q5: Can I use heat or sonication to help dissolve the compound?
Answer: Yes, applying energy can often help overcome the activation energy barrier of dissolution. However, this must be done with caution.
-
Gentle Warming: Heating the solution to 37-50°C can increase the kinetic energy of the molecules and enhance solubility.[4] Crucial Caveat: Always verify the thermal stability of your compound first. Prolonged heating can cause degradation. After dissolving, allow the solution to cool to room temperature. If it remains clear, the solubility is stable. If it precipitates, the compound is supersaturated and this method is not suitable for creating a stable stock.
-
Sonication: Using an ultrasonic bath can break up solid aggregates and accelerate dissolution through cavitation. This is generally a safer method than heating as it imparts less thermal stress.[11]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes a standard method for preparing a 20 mM stock solution.
Materials:
-
This compound (MW: 206.03 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh Compound: Accurately weigh 2.06 mg of this compound and place it into a clean vial.
-
Add Solvent: Add 500 µL of anhydrous DMSO to the vial. This will yield a final concentration of 20 mM.
-
Promote Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect for any remaining solid particles.
-
If solids persist, place the vial in an ultrasonic bath for 5-10 minutes.
-
If necessary, warm the vial to 37°C for 10-15 minutes, followed by vortexing.
-
-
Verification & Storage:
-
Once fully dissolved, the solution should be clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Note that water absorption into DMSO stocks can decrease compound solubility over time.[6]
-
Protocol 2: pH-Based Solubilization in Aqueous Buffer
This protocol details how to dissolve the compound directly in an acidic aqueous buffer.
Materials:
-
This compound
-
Deionized water or desired buffer (e.g., citrate buffer)
-
0.1 N Hydrochloric Acid (HCl)
-
pH meter
Procedure:
-
Prepare Suspension: Add the desired amount of the compound to your chosen volume of water or buffer to create a suspension.
-
Adjust pH: While stirring, add 0.1 N HCl drop-by-drop.
-
Monitor Dissolution: Continuously monitor the pH and the visual clarity of the solution. The compound should begin to dissolve as the pH drops.
-
Finalize Solution: Continue adding acid until the solution is completely clear. Record the final pH. This pH is the minimum required for solubility at that concentration.
-
Re-adjust (Optional): For experiments sensitive to low pH, you can carefully back-titrate with a base (e.g., 0.1 N NaOH), but be aware that the compound may precipitate if the pH rises above its solubility threshold.
References
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
- Reddit. (2024). DMSO vs. DMF for biological testing.
-
Solubility of Things. (n.d.). Isonicotinic acid hydrazide. Retrieved from [Link]
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
-
ResearchGate. (n.d.). Solubilization Using Cosolvent Approach. Retrieved from [Link]
-
ResearchGate. (2016). Why DMSO is used even though the compounds are soluble in DMF? Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloroanisole. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine. Retrieved from [Link]
-
Tso, S. C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14561-14577. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). C–H···π interactions increase pyridinium solubility by disrupting ionic... Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Retrieved from [Link]
- Bulletin of the Karaganda university. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... Journal of Organic Chemistry, 62(21), 7512-7515.
- National Institute of Standards and Technology. (n.d.). 1,1-Dichloroethene (1,1-dichloroethylene) with Water.
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
-
National Center for Biotechnology Information (NCBI). (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Retrieved from [Link]
-
PubMed. (n.d.). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. Retrieved from [Link]
- National Institute of Standards and Technology. (n.d.). 1,2-Dichloroethane with Water.
-
PubChem. (n.d.). 2,6-Dichloroquinoxaline. Retrieved from [Link]
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Technical Support Center: Navigating the Stability of 2,6-Dichloroisonicotinohydrazide Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2,6-dichloroisonicotinohydrazide derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the integrity and success of your experiments. The inherent reactivity of the hydrazide functional group, coupled with the electron-withdrawing nature of the dichlorinated pyridine ring, presents unique stability challenges that require careful consideration in experimental design and execution.
This resource is structured to address the most common issues encountered in the laboratory, offering not just procedural steps but also the underlying scientific principles to empower you to make informed decisions.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems you may encounter during your work with this compound derivatives, providing potential causes and actionable solutions.
Issue 1: Inconsistent Potency or Activity in Biological Assays
Question: We are observing significant variability in the IC50 values of our this compound lead compound in our cell-based assays. What could be the cause?
Answer:
Inconsistent biological activity is frequently a downstream consequence of compound instability. The primary culprits are often hydrolysis and oxidation of the hydrazide moiety, leading to the formation of inactive or less active degradation products.
Probable Causes:
-
Hydrolysis: The hydrazide bond is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2] This results in the formation of 2,6-dichloroisonicotinic acid and hydrazine, neither of which is likely to retain the target biological activity. The rate of hydrolysis is pH-dependent, with increased rates often observed at pH values away from neutrality.[3][4]
-
Oxidation: Hydrazides can be readily oxidized to form various products, including diazenes.[5][6] This process can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light.[7] The formation of such oxidized species alters the electronic and steric properties of the molecule, likely impacting its ability to bind to its biological target.
-
Solvent-Induced Degradation: The choice of solvent for stock solutions and assay buffers is critical. Protic solvents, especially at non-neutral pH, can facilitate hydrolysis. Some organic solvents may contain impurities (e.g., peroxides in aged ethers) that can promote oxidation.
Step-by-Step Troubleshooting Protocol:
-
Solvent and Buffer Preparation:
-
Always use freshly prepared buffers for your assays. If using aqueous buffers, degas them by sparging with nitrogen or argon to minimize dissolved oxygen.
-
For stock solutions, utilize anhydrous, high-purity solvents such as DMSO or DMF. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
pH Control:
-
Maintain the pH of your assay buffer as close to neutral (pH 7.4) as your experimental system allows. If acidic or basic conditions are required, be aware of the increased potential for hydrolysis and minimize the incubation time of the compound under these conditions.
-
-
Inclusion of Antioxidants:
-
Consider the addition of antioxidants to your assay medium if oxidation is suspected. Common antioxidants include ascorbic acid or EDTA to chelate metal ions that can catalyze oxidation.[8] However, it is crucial to first run a control experiment to ensure the antioxidant itself does not interfere with the assay.
-
-
Purity Analysis of Stock Solutions:
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Stored Samples
Question: We are analyzing a batch of a this compound derivative that has been stored for several weeks. In the HPLC chromatogram, we observe new peaks that were not present in the initial analysis. How can we identify these and prevent their formation?
Answer:
The appearance of new peaks in an HPLC chromatogram is a clear indication of compound degradation. The identity of these degradation products can provide valuable clues about the degradation pathway and how to mitigate it.
Probable Causes:
-
Photodegradation: The pyridine ring system, particularly with halogen substituents, can be susceptible to degradation upon exposure to UV or even ambient light.[11][12][13] This can lead to a variety of products, including dehalogenated species or ring-opened derivatives.[14]
-
Hydrolytic Degradation: As mentioned previously, hydrolysis is a common degradation pathway for hydrazides.[15] The primary hydrolytic degradants would be 2,6-dichloroisonicotinic acid and hydrazine.
-
Oxidative Degradation: The hydrazide group is prone to oxidation, which can be initiated by atmospheric oxygen.[16][17]
Workflow for Identification and Prevention:
Caption: Workflow for investigating and mitigating degradation of this compound derivatives.
Step-by-Step Protocol for Forced Degradation Studies:
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[18][19][20]
-
Prepare Solutions: Prepare solutions of your this compound derivative (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 8 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photostability: Expose the solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[11][21] A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
-
Analysis: Analyze the stressed samples by HPLC-UV and LC-MS/MS alongside a control sample. The goal is to achieve 5-20% degradation of the parent compound.[19]
-
Prevention: Based on the identified degradation pathways, implement appropriate preventative measures:
-
Storage: Store solid compounds and solutions protected from light in amber vials.[8] For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen) at low temperatures.
-
Handling: During experiments, minimize the exposure of the compound to harsh pH conditions and light.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound derivatives?
A1: For solid-state storage, it is recommended to keep the compound in a tightly sealed, amber glass vial at -20°C. To further minimize degradation, especially from atmospheric moisture and oxygen, consider storing the vial in a desiccator or flushing the vial with an inert gas like argon or nitrogen before sealing.
Q2: Can I use a phosphate buffer for my experiments?
A2: Yes, phosphate buffers are generally a good choice as they buffer effectively around physiological pH. However, always ensure the buffer is freshly prepared. Some studies on related hydrazone derivatives have successfully used phosphate buffers in their stability testing protocols.[9][22]
Q3: How does the "dichloro-" substitution on the pyridine ring affect stability compared to isonicotinohydrazide (Isoniazid)?
A3: The two chlorine atoms are strongly electron-withdrawing. This has two main opposing effects:
-
Increased Susceptibility to Nucleophilic Attack: The electron-withdrawing nature of the chlorines makes the carbonyl carbon of the hydrazide more electrophilic and thus potentially more susceptible to nucleophilic attack, including hydrolysis.
-
Decreased Susceptibility to Oxidation: The electron-deficient pyridine ring may be less prone to certain oxidative degradation pathways compared to an unsubstituted pyridine ring. However, the hydrazide moiety itself remains a primary site for oxidation.[15]
Therefore, while the core degradation pathways of hydrolysis and oxidation are similar to those of Isoniazid, the rates and specific product profiles may differ.[15]
Q4: My compound is poorly soluble in aqueous buffers. What are some strategies to improve its stability in formulation?
A4: For poorly soluble compounds, formulation strategies can be critical for maintaining stability.[[“]] Consider the following:
-
Co-solvents: Using a mixture of water and a biocompatible organic solvent (e.g., ethanol, propylene glycol) can improve solubility. However, the stability in the chosen co-solvent system must be evaluated.
-
Cyclodextrins: Encapsulating the derivative within a cyclodextrin molecule can enhance aqueous solubility and protect the labile hydrazide group from the bulk aqueous environment.[8]
-
Amorphous Solid Dispersions: Creating a solid dispersion of your compound in a polymer matrix can improve both solubility and stability.[[“]]
Q5: What analytical techniques are best for monitoring the stability of these derivatives?
A5: A stability-indicating HPLC method with UV detection is the gold standard for routine analysis and stability testing.[9][10] For the identification of unknown degradation products, hyphenated techniques such as LC-MS/MS are indispensable for obtaining molecular weight and structural information.[10]
Visualizing a Key Degradation Pathway: Hydrolysis
The hydrolytic cleavage of the amide bond in the hydrazide moiety is a fundamental stability concern.
Caption: Acid or base-catalyzed hydrolysis of the hydrazide bond.
(Note: The IMG SRC in the DOT script is a placeholder and would need to be replaced with actual image URLs of the chemical structures for rendering.)
References
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- Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH.
- Hydrazinolysis: Significance and symbolism. Health Sciences.
- Isoniazid Degradation P
- Method for the hydrolysis of hydrazones.
- Hydrolytic Stability of Hydrazones and Oximes. Raines Lab.
- Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt.
-
Proposed mechanism of acid hydrolysis of hydrazones studied[10]. ResearchGate.
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
- Oxidation of Aldehyde Hydrazones, Hydrazo Compounds, and Hydroxylamines with Benzeneseleniraic Anhydride. RSC Publishing.
- Analytical methods for determining levels of hydrazines. Agency for Toxic Substances and Disease Registry.
- Optimization for the Degradation of Isonicotinohydrazide by Electrochemical Oxidation.
- Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines: A Practical Chemical Oxidation To Access Azo Compounds. Organic Chemistry Portal.
- The Determination of Hydrazino–Hydrazide Groups. Pergamon Press.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Oxidation of Hydrazine in Aqueous Solutions. DTIC.
- Strategies for Resolving Stability Issues in Drug Formul
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
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- Forced Degrad
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
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- Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage.
- Proposed degradation pathways of ( S )-nicotine (A; bold arrow), PN (B;...).
- Stability studies of hydrazide and hydroxylamine-based glycoconjug
- Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
- Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA).
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
- 2,6-Dichloroisonicotinic Acid. FUJIFILM Wako Chemicals.
- Degradation pathways of lamotrigine under advanced treatment by direct UV photolysis, hydroxyl radicals, and ozone. PubMed.
- Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA.
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Technical Support Center: Scaling Up 2,6-Dichloroisonicotinohydrazide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,6-dichloroisonicotinohydrazide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, field-proven insights, and robust troubleshooting strategies to navigate the challenges of scaling up this important synthesis, from benchtop to pilot scale.
Core Synthesis Pathway Overview
The synthesis of this compound is typically achieved via a three-step sequence starting from citrazinic acid. This pathway is favored for its reliance on accessible starting materials and well-understood chemical transformations.
The overall workflow involves the chlorination of a pyridine core, activation of the carboxylic acid via esterification, and subsequent conversion to the desired hydrazide.
Caption: Decision tree for troubleshooting low yields in the final hydrazinolysis step.
References
- US2745838A - Prepar
- Sriram, D., et al. (2009). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Bioorganic & Medicinal Chemistry Letters.
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ResearchGate Discussion - Any procedure for the esterification of isonicotinic acid? [Link]
-
NIH Publication - A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
- CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
- WO2021069975A1 - A continuous flow synthesis method for the manufacture of isoniazid.
- EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide.
-
PubChem - 2,6-Dichloroisonicotinic acid. [Link]
-
Organic Syntheses - Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. [Link]
-
Bentham Science - Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. [Link]
-
MDPI - Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]
-
ResearchGate - Dissolution kinetics of the 2,6‐dichloroisonicotinic acid (A) and isonicotinic acid (B). [Link]
-
Sycamore Scholars - A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. [Link]
- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
OSTI.GOV - Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). [Link]
- US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-crystalline 2,6-dichloro-5-fluoro-nicotinic acid.
Technical Support Center: Synthesis of 2,6-Dichloroisonicotinohydrazide
Welcome to the Technical Support Center for the synthesis of 2,6-dichloroisonicotinohydrazide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and minimize the formation of critical impurities. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure the integrity and purity of your final compound.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the underlying chemistry.
Question 1: My final product is contaminated with a significant amount of a mono-chlorinated impurity. How can I identify and prevent this?
Answer:
The most probable mono-chlorinated impurity is 2-chloro-6-hydrazino-isonicotinohydrazide or a related dechlorinated species. Its formation is a known side reaction when using hydrazine, which can act as a reducing agent at elevated temperatures, leading to hydrodechlorination of the dichloropyridine ring. A Chinese patent explicitly notes that 2,6-dichloroisonicotinic acid can be dechlorinated by hydrazine hydrate to form 2-chloroisonicotinic acid[1].
Root Cause Analysis:
The lone pair of electrons on the nitrogen atoms in hydrazine can participate in a nucleophilic aromatic substitution, replacing a chlorine atom. However, under forcing conditions (e.g., high temperatures or prolonged reaction times), a competing reaction can occur where a chlorine atom is reductively cleaved from the pyridine ring. The chlorine atom at position 2 is generally more susceptible to nucleophilic attack than the one at position 6 due to the electronic effects of the ring nitrogen.
Visualizing the Competing Reactions:
Sources
Technical Support Center: Challenges in Working with 2,6-Dichloroisonicotinohydrazide
Welcome to the technical support guide for 2,6-Dichloroisonicotinohydrazide. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. As a key intermediate, its successful application hinges on understanding its specific chemical properties and potential experimental challenges. This guide provides field-proven insights, troubleshooting strategies, and validated protocols in a direct question-and-answer format to help you navigate your research with confidence.
Section 1: Compound Profile & Core Safety
Before initiating any experiment, a thorough understanding of the reagent's properties and safety requirements is paramount.
Physicochemical Properties
This table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 57803-51-7 | [1][2] |
| Molecular Formula | C₆H₅Cl₂N₃O | [3] |
| Molecular Weight | 206.03 g/mol | [3] |
| Melting Point | ~182 °C | [3][4] |
| Appearance | Off-white to beige powder/crystals | [5] |
| Topological Polar Surface Area | 68 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Mandatory Safety Precautions
Working with chlorinated heterocyclic compounds requires strict adherence to safety protocols.
Question: What are the primary hazards associated with this compound and how should I handle it?
Answer: While specific toxicity data for this exact hydrazide is limited, the structural class (chlorinated pyridines, hydrazides) necessitates careful handling. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.[6][7]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles.[8][9] All weighing and transfers of solid material should be performed in a certified chemical fume hood to avoid dust inhalation.[7]
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[6][10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids.[6][10]
-
Disposal: Dispose of waste material and contaminated containers through an approved waste disposal facility, following all local and national regulations.[6]
-
First Aid:
Section 2: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and use of this compound.
Question: How do I prepare a stock solution? I'm having solubility issues.
Answer: Poor aqueous solubility is expected for this compound. Organic solvents are required for dissolution. Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions for biological screening. For synthetic reactions, solvents like Tetrahydrofuran (THF), 1,4-Dioxane, or N,N-Dimethylformamide (DMF) are more appropriate.
The solubility of the parent compound, 2,6-dichloroisonicotinic acid, has been shown to be high in DMSO and co-solvent systems like DMSO/PEG300/Tween-80/Saline.[11] The hydrazide derivative will follow a similar trend.
-
Causality: The molecule's rigid, chlorinated pyridine ring makes it relatively nonpolar, while the hydrazide group offers some polarity and hydrogen bonding capability. This dual nature results in poor solubility in water but good solubility in polar aprotic solvents that can engage in hydrogen bonding and solvate the aromatic core.
See Protocol 1 for a detailed, step-by-step guide to preparing a stock solution in DMSO.
Question: What is the stability of this compound in solution and as a solid?
Answer: As a solid, this compound is stable when stored correctly (cool, dry, sealed).[6] In solution, its stability is solvent and pH-dependent. In protic solvents or under acidic/basic conditions, hydrazides can be susceptible to hydrolysis over long periods, though this is generally slow at room temperature. For biological assays, it is recommended to prepare fresh solutions from a frozen DMSO stock. Stock solutions in DMSO can be stored at -20°C for one month or -80°C for up to six months to prevent degradation.[11]
Question: I need to confirm the identity and purity of my starting material. What analytical methods are best?
Answer: A multi-technique approach is essential for validation.
-
LC/MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It will confirm the molecular weight (look for the characteristic isotopic pattern of two chlorine atoms) and assess purity by detecting trace impurities.[12]
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, you should expect to see distinct signals for the two aromatic protons on the pyridine ring and the protons of the hydrazide group (-NHNH₂). The simplicity of the aromatic region is a key indicator of the 2,6-disubstituted pattern.
-
Melting Point: A sharp melting point close to the literature value (~182 °C) is a good indicator of high purity.[3][4] A broad or depressed melting range suggests the presence of impurities.
Section 3: Troubleshooting Your Experiments
This section provides solutions to specific problems you may encounter during synthesis or application.
Synthesis & Purification
The most common route to this compound is the reaction of a 2,6-dichloroisonicotinic acid derivative (like the ester or acyl chloride) with hydrazine.[13][14]
Question: I attempted to synthesize the hydrazide from 2,6-dichloroisonicotinoyl chloride and hydrazine hydrate, but my yield is very low and I have a significant, insoluble side product.
Answer: This is a classic problem in hydrazide synthesis. The most likely culprit is the formation of a dimeric N,N'-diacylhydrazine side product.
-
Causality & Mechanism: The initially formed product, this compound, is still nucleophilic. If it encounters another molecule of the highly reactive acyl chloride before the acyl chloride is fully consumed by hydrazine, it can react again to form a symmetrical dimer. This dimer is often much less soluble than the desired product and precipitates from the reaction mixture.
Troubleshooting Workflow
Caption: Troubleshooting logic for low-yield hydrazide synthesis.
Solution Strategy:
-
Reverse Addition & Stoichiometry: The most effective solution is to use a large excess of hydrazine hydrate (e.g., 5-10 equivalents) and add the acyl chloride solution slowly to the vigorously stirred hydrazine solution at a low temperature (e.g., 0 °C).[15] This ensures the acyl chloride always encounters a high concentration of hydrazine, statistically favoring the formation of the desired product over the dimer.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. This prevents premature workup of an incomplete reaction.
-
Purification: The desired hydrazide can typically be purified from the dimer by recrystallization, as their solubilities often differ significantly.
See Protocol 2 for a validated synthesis procedure.
Derivatization Reactions
A primary use of this compound is to react it with aldehydes or ketones to form hydrazones, which are often evaluated for biological activity.[16]
Question: My hydrazone formation reaction is clean but very slow. How can I accelerate it?
Answer: Hydrazone formation is a reversible condensation reaction that is highly pH-dependent. The rate can be significantly improved with acid catalysis.
-
Causality & Mechanism: The reaction requires the hydrazide nitrogen to be nucleophilic enough to attack the carbonyl carbon, but also requires the carbonyl oxygen to be protonated to make the carbon more electrophilic. This creates a "Goldilocks" scenario where a mildly acidic pH is optimal. If the solution is too acidic, the hydrazide becomes fully protonated and non-nucleophilic. If it's neutral or basic, the carbonyl is not sufficiently activated.
General Pathway for Hydrazone Formation
Caption: Reaction scheme for acid-catalyzed hydrazone synthesis.
Solution Strategy:
-
Acid Catalyst: Add a catalytic amount (a few drops) of a weak acid like acetic acid to your reaction mixture. This is usually sufficient to dramatically increase the reaction rate.
-
Solvent Choice: Use a solvent like ethanol or methanol, which can help solubilize both reactants and facilitate proton transfer.
-
Water Removal: As water is a byproduct, removing it can drive the equilibrium toward the product. This can be achieved by using a Dean-Stark apparatus for reactions run at reflux, though it is often unnecessary for simple hydrazone preparations.
See Protocol 3 for a general procedure for hydrazone synthesis.
Section 4: Validated Experimental Protocols
Protocol 1: Preparation of a Standard 10 mM Stock Solution in DMSO
This protocol is a self-validating system for ensuring complete dissolution.
-
Pre-calculation: Weigh 2.06 mg of this compound (MW 206.03) for a final volume of 1 mL. Adjust mass and volume as needed.
-
Dispensing: In a chemical fume hood, accurately weigh the solid into a clean, dry amber glass vial.
-
Solubilization: Add 90% of the final required volume of anhydrous DMSO. Cap the vial securely.
-
Mixing: Vortex the vial for 1-2 minutes.
-
Visual Check: Hold the vial up to a light source. If any solid particles remain, proceed to the next step. If the solution is clear, add the remaining 10% of DMSO, vortex again, and proceed to step 7.
-
Assisted Dissolution: Gently warm the vial to 30-40°C and/or sonicate for 5-10 minutes to aid dissolution.[11] Repeat the visual check. The vast majority of batches should dissolve readily.
-
Storage: Once fully dissolved, parafilm the vial cap and store at -20°C or -80°C.[11]
Protocol 2: Synthesis of this compound
This protocol is designed to minimize dimer formation.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve hydrazine monohydrate (5.0 eq) in Tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Reagent Preparation: In a separate flask, dissolve 2,6-dichloroisonicotinoyl chloride (1.0 eq) in THF.
-
Slow Addition: Transfer the acyl chloride solution to the dropping funnel and add it dropwise to the stirred hydrazine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by TLC, eluting with a mixture like 50% ethyl acetate in hexanes. The product should be UV-active. The reaction is complete when the starting acyl chloride spot is no longer visible.
-
Workup: Pour the reaction mixture into cold water. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product. Dry the final product under vacuum.
Protocol 3: General Procedure for Hydrazone Synthesis
This protocol includes a catalytic step for efficient conversion.
-
Dissolution: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Aldehyde Addition: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Stir the reaction at room temperature or gently heat to reflux (e.g., 60 °C) for 1-6 hours.
-
Monitoring (Self-Validation): Monitor the formation of the hydrazone product by TLC or LC/MS. The product will typically be less polar than the starting hydrazide.
-
Isolation: Upon completion, cool the reaction mixture. The hydrazone product often precipitates directly from the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: Collect the solid by filtration. If necessary, the product can be purified by recrystallization from a solvent like ethanol or by column chromatography.
References
-
Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. [Link]
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Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]
-
ResearchGate. (2015). I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure?. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
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Berillo, O., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia. [Link]
- Google Patents. (2000).
- Google Patents. (2016). CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
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Buchanan, C., & Fitch, R. W. (n.d.). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars. [Link]
-
Haggag, R. S., Belal, S. F., & Shaalan, R. A. (2011). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis. [Link]
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Lee, M. S., & Kerns, E. H. (1999). LC/MS applications in drug development. Mass Spectrometry Reviews. [Link]
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jOeCHEM. (2021). Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough). [Link]
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Vamathevan, J., et al. (2019). Applications of machine learning in drug discovery and development. Nature Reviews Drug Discovery. [Link]
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PubChem. (n.d.). 2,6-Dichloroaniline. [Link]
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PubChem. (n.d.). 2,6-Dichloroanisole. [Link]
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National Institute of Standards and Technology. (n.d.). 1,2-Dichloroethane with Water - IUPAC-NIST Solubilities Database. [Link]
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PubChem. (n.d.). 2,6-Dichlorophenol. [Link]
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Chambers, R. D., et al. (1976). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Validation & Comparative
A Comparative Analysis of 2,6-Dichloroisonicotinohydrazide and Other Hydrazides in Drug Discovery and Applied Biology
Introduction: The Versatile Hydrazide Scaffold
In the landscape of medicinal chemistry and drug development, the hydrazide functional group (-CONHNH₂) stands out as a privileged scaffold. Its unique chemical reactivity and structural properties allow it to serve as a cornerstone for synthesizing a vast array of heterocyclic compounds and hydrazone derivatives.[1] These derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antifungal, antitubercular, anticancer, and enzyme inhibitory properties.[2][3][4][5] The enduring interest in this moiety stems from its presence in established drugs like the antitubercular agent Isoniazid and the antidepressant Iproniazid, validating its utility in targeting diverse biological pathways.[1][6][7]
This guide provides a comparative analysis of 2,6-Dichloroisonicotinohydrazide against other notable hydrazides. We will delve into its chemical characteristics, contrast its potential applications with established molecules like Isoniazid and Iproniazid, and explore the broader context of hydrazide-hydrazones as potent bioactive agents. The discussion is supported by experimental data and protocols to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.
Spotlight on this compound
This compound is a halogenated derivative of the well-known isonicotinic acid hydrazide (Isoniazid). The introduction of two chlorine atoms onto the pyridine ring significantly alters its electronic and lipophilic properties, suggesting a distinct biological activity profile compared to its parent compound.
Chemical Properties:
-
Chemical Name: 2,6-dichloropyridine-4-carbohydrazide[8]
-
Molecular Formula: C₆H₅Cl₂N₃O[8]
-
Molecular Weight: 206.03 g/mol [8]
-
Structure:
The parent acid, 2,6-dichloroisonicotinic acid (INA), is a known synthetic elicitor that induces Systemic Acquired Resistance (SAR) in plants, offering broad-spectrum protection against pathogens.[11] It is therefore plausible that the hydrazide derivative retains or modulates this activity, presenting potential applications in agrochemical research as a plant defense activator.
Comparative Hydrazides: Structure and Mechanism of Action
To understand the potential of this compound, it is essential to compare it with structurally related and functionally diverse hydrazides.
Isoniazid (Isonicotinic Acid Hydrazide, INH)
Isoniazid is a cornerstone drug for the treatment of tuberculosis (TB).[7] It functions as a prodrug, requiring activation by the mycobacterial catalase-peroxidase enzyme, KatG.[7] The activated form then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[7]
-
Key Difference: The primary distinction from this compound lies in the two chlorine substituents. These electron-withdrawing groups on the pyridine ring of the dichloro- derivative would alter the molecule's reactivity and interaction with biological targets, making it unlikely to function as an effective anti-TB agent via the same KatG activation pathway as Isoniazid.
Iproniazid
Iproniazid, an isopropyl derivative of isonicotinic acid hydrazide, was one of the first antidepressants to be marketed.[6][12] It acts as a non-selective, irreversible monoamine oxidase inhibitor (MAOI).[6] By inhibiting MAO enzymes, Iproniazid prevents the breakdown of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine, leading to their increased availability in the synapse and alleviating depressive symptoms.[13][14] Its use was discontinued in most countries due to hepatotoxicity, a risk associated with some hydrazine derivatives.[6][15]
-
Key Difference: The functional divergence between Iproniazid and this compound highlights how modifications to the hydrazide nitrogen (N-isopropylation in Iproniazid) versus the aromatic ring (dichlorination) can lead to completely different pharmacological classes.
General Hydrazide-Hydrazones
The hydrazide group is highly versatile for synthesis, most notably through condensation reactions with aldehydes and ketones to form hydrazide-hydrazones.[16][17][18] This class of compounds exhibits an exceptionally wide range of biological activities.
-
Antimicrobial Activity: Numerous studies have demonstrated the potent antibacterial and antifungal properties of hydrazide-hydrazones.[2][19] Their mechanism often involves disrupting microbial cell walls, inhibiting essential enzymes, or interfering with nucleic acid synthesis.
-
Enzyme Inhibition: Hydrazide-hydrazones have been successfully designed as inhibitors for various enzymes, including carbonic anhydrase, laccase, and monoamine oxidase.[17][20][21]
The potential of this compound lies in its use as a precursor for a novel library of hydrazones. The chlorine atoms could confer increased lipophilicity, potentially enhancing cell membrane penetration and improving efficacy compared to derivatives of unsubstituted Isoniazid.
Experimental Data: A Comparative Performance Overview
Direct comparative experimental data for this compound is limited in publicly accessible literature. However, by examining data from related hydrazide-hydrazone classes, we can infer its potential and establish benchmarks for future studies.
Table 1: Antimicrobial Activity of Various Hydrazide-Hydrazones
This table summarizes the Minimum Inhibitory Concentration (MIC) values for different hydrazide-hydrazone derivatives against various microbial strains, showcasing the potential of this chemical class.
| Compound Class/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Isonicotinic Acid Hydrazide-Hydrazone (Derivative 15) | Staphylococcus aureus | 1.95 - 7.81 | [2] |
| 5-Nitrofuran-2-carboxylic Acid Hydrazide-Hydrazone (24-26) | Staphylococcus epidermidis | 0.48 - 15.62 | [19] |
| 5-Nitrofuran-2-carboxylic Acid Hydrazide-Hydrazone (8, 9) | Bacillus subtilis | < 1 | [19] |
| Indol-2-one Hydrazide-Hydrazone (21) | Candida albicans | 31.25 | [19] |
| Tetrahydronaphthalene-Hydrazide (C2, C6, C7) | Candida spp. | 15.6 - >2000 | [22] |
| 4-Hydroxybenzoic Acid Hydrazide-Hydrazone (18) | Sclerotinia sclerotiorum | ~1.0 (IC₅₀) | [23] |
Data is presented to illustrate the general potency of the hydrazide-hydrazone scaffold. The performance of derivatives from this compound would require specific experimental validation.
Table 2: Enzyme Inhibitory Activity of Hydrazone Derivatives
This table highlights the potential of hydrazones as enzyme inhibitors, a key area for therapeutic development.
| Compound Class/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
| Phenylhydrazone Derivative (2a) | Human MAO-A | 0.342 | [21] |
| Phenylhydrazone Derivative (2b) | Human MAO-A | 0.028 | [21] |
| Benzoic Acid Hydrazone Derivative (1d) | Human Carbonic Anhydrase I | 0.133 | [20] |
| Benzoic Acid Hydrazone Derivative (1l) | Human Carbonic Anhydrase II | 3.244 | [20] |
Methodologies and Experimental Protocols
To facilitate further research, we provide detailed protocols for the synthesis of hydrazide-hydrazone derivatives and their evaluation for antimicrobial activity.
Protocol 1: General Synthesis of Hydrazide-Hydrazones
This protocol describes the standard condensation reaction to form a hydrazone from a hydrazide and an aldehyde.
Objective: To synthesize a library of N'-substituted-2,6-dichloroisonicotinohydrazones for biological screening.
Materials:
-
This compound
-
Various substituted aromatic or aliphatic aldehydes
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (catalyst)
-
Reflux apparatus, magnetic stirrer, and heating mantle
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 mmol of this compound in 25 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add 1 mmol of the selected aldehyde.
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.[18]
-
Reflux: Heat the mixture to reflux and maintain for 3-6 hours, stirring continuously.[17][18]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The resulting precipitate (the hydrazone product) is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: Confirm the structure of the synthesized hydrazone using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[20]
Causality Behind Choices: Ethanol is a common solvent due to its ability to dissolve the reactants and its appropriate boiling point for reflux. Glacial acetic acid catalyzes the condensation by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized hydrazone derivatives against bacterial strains.
Materials:
-
Synthesized hydrazone compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ampicillin)
-
Negative control (broth + DMSO)
Procedure:
-
Preparation of Plates: Add 100 µL of sterile MHB to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution of the test compound (e.g., 2000 µg/mL in DMSO/broth) to the first well. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of concentrations.
-
Inoculation: Dilute the standardized bacterial inoculum in MHB so that adding 10 µL to each well results in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative control (broth only), and a growth control (bacteria + broth + DMSO).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Self-Validating System: The inclusion of positive and negative controls is critical. The growth control must show turbidity, and the positive control antibiotic should show inhibition at its expected MIC, validating the assay's integrity.
Visualizing Chemical Workflows and Mechanisms
Diagrams are essential for clarifying complex processes in chemical synthesis and biology.
Caption: General reaction scheme for the synthesis of carboxylic acid hydrazides.
Caption: Activation pathway and mechanism of action for the antitubercular drug Isoniazid.
Caption: A typical workflow for the discovery of novel antimicrobial agents.
Conclusion and Future Outlook
This compound represents an intriguing, yet underexplored, chemical entity. While its structural similarity to Isoniazid is apparent, the heavy halogenation of the pyridine ring strongly suggests a divergent biological role. Its true potential likely resides not in mimicking Isoniazid's antitubercular activity, but in serving as a foundational block for a new generation of hydrazone derivatives.
The comparative analysis reveals a clear principle: subtle structural modifications to the hydrazide scaffold can unlock vastly different therapeutic applications, from treating infectious diseases and depression to potentially modulating plant immune responses. The enhanced lipophilicity and altered electronics conferred by the chlorine atoms in this compound make its hydrazone derivatives prime candidates for screening against a wide panel of bacterial, fungal, and enzymatic targets. Future research should focus on synthesizing and evaluating these novel derivatives to uncover their therapeutic potential, thereby continuing the rich legacy of hydrazides in medicinal chemistry.
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Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Synthesis and antifungal activity of new hydrazide derivatives. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
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Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
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Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. (2015). Impact Factor. Retrieved January 17, 2026, from [Link]
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Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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New hydrazone derivatives: synthesis, characterization, carbonic anhydrase I-II enzyme inhibition, anticancer activity and in silico studies. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. (2024). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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New hydrazone derivatives: synthesis, characterization, carbonic anhydrase I-II enzyme inhibition, anticancer activity and in silico studies. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2,6-Dichloroisonicotinohydrazide Analogs for Antifungal Applications
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,6-dichloroisonicotinohydrazide analogs, with a primary focus on their potential as antifungal agents. While direct and extensive research on a broad series of this compound analogs is emerging, this document synthesizes findings from closely related isonicotinohydrazide derivatives to provide a predictive framework for researchers, scientists, and drug development professionals. By examining the impact of structural modifications on biological activity, we aim to guide the rational design of novel and more potent antifungal compounds.
Introduction: The Therapeutic Potential of Isonicotinohydrazides
Isonicotinohydrazide, the parent compound of this series, is a cornerstone in the treatment of tuberculosis. Its hydrazide moiety provides a versatile scaffold for chemical modifications, leading to a wide array of derivatives with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The introduction of halogen substituents on the pyridine ring, such as the 2,6-dichloro pattern, is a common strategy in medicinal chemistry to modulate the electronic and lipophilic characteristics of a molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. This guide will delve into the anticipated SAR of these analogs, drawing parallels from established research on similar chemical entities.
Synthesis of this compound Analogs
The general synthetic route to this compound analogs, specifically hydrazone derivatives, is a well-established two-step process. This methodology allows for the facile introduction of a wide variety of substituents, enabling a thorough exploration of the SAR.
Experimental Protocol: General Synthesis of 2,6-Dichloro-N'-arylisonicotinohydrazides
Step 1: Synthesis of this compound
-
A mixture of methyl 2,6-dichloroisonicotinate (1.0 eq.) and hydrazine hydrate (1.2 eq.) in ethanol is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield this compound.
Step 2: Synthesis of 2,6-Dichloro-N'-arylisonicotinohydrazides (Hydrazones)
-
A solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol is prepared.
-
To this solution, the desired substituted aromatic aldehyde (1.0 eq.) and a catalytic amount of glacial acetic acid are added.
-
The reaction mixture is stirred at room temperature or gently refluxed for 2-8 hours, with progress monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or DMF-water) to afford the pure 2,6-dichloro-N'-arylisonicotinohydrazide analog.
This versatile synthesis allows for the creation of a library of analogs with diverse electronic and steric properties on the N'-aryl ring, which is crucial for a comprehensive SAR study.
Comparative Analysis of Antifungal Activity: A Predictive SAR
While specific antifungal data for a series of this compound analogs is not yet extensively published, we can extrapolate a predictive SAR based on a recent study of structurally related 2-chloronicotinohydrazide derivatives. This study provides valuable insights into the key structural features that govern antifungal potency.
The primary biological target identified for these related compounds is succinate dehydrogenase (SDH) , a crucial enzyme in the mitochondrial electron transport chain. Inhibition of SDH disrupts cellular respiration, leading to fungal cell death.
Table 1: Antifungal Activity of Representative 2-Chloronicotinohydrazide Analogs against Rhizoctonia solani
| Compound ID | R (Substituent on N'-aryl ring) | EC50 (µg/mL) |
| J2 | 2-Fluorophenyl | 1.15 |
| J5 | 2-Chlorophenyl | 0.88 |
| J10 | 2-Bromophenyl | 0.46 |
| J15 | 2,4-Dichlorophenyl | 0.13 |
| Boscalid (Standard) | - | 0.49 |
Data extracted and adapted from a study on 2-chloronicotinohydrazide derivatives for illustrative purposes.
Key SAR Insights:
-
Influence of Halogen Substitution on the N'-aryl Ring: The data strongly suggests that the presence and position of halogen substituents on the N'-aryl ring are critical for antifungal activity.
-
A single halogen at the ortho position (compounds J2, J5, J10) confers good activity.
-
The activity increases with the increasing atomic size of the halogen at the ortho position (Br > Cl > F).
-
Disubstitution with chlorine at the 2 and 4 positions (compound J15) results in a significant enhancement of antifungal potency, surpassing that of the commercial fungicide boscalid.
-
-
Role of the 2,6-Dichloro Substitution on the Pyridine Ring: While not explicitly detailed in a comparative series, the 2,6-dichloro substitution pattern on the core isonicotinohydrazide scaffold is anticipated to further enhance activity. The electron-withdrawing nature of the two chlorine atoms can increase the electrophilicity of the pyridine ring and potentially improve binding interactions with the target enzyme.
-
The Hydrazone Linkage: The -CO-NH-N=CH- hydrazone linkage is a key pharmacophoric feature. It provides a rigid framework for the molecule and participates in hydrogen bonding interactions within the active site of the target enzyme.
Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase
The proposed mechanism of action for these antifungal agents is the inhibition of succinate dehydrogenase (SDH). SDH is a vital enzyme complex (Complex II) in both the citric acid cycle and the electron transport chain, responsible for the oxidation of succinate to fumarate.
The this compound analogs are believed to act as SDH inhibitors (SDHIs). They likely bind to the ubiquinone-binding site (Q-site) of the SDH complex, preventing the natural substrate from accessing the active site. This disruption of the electron transport chain leads to a cascade of detrimental effects within the fungal cell:
-
Inhibition of ATP Synthesis: The blockage of electron flow severely impairs the production of ATP, the cell's primary energy currency.
-
Accumulation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain can lead to the generation of harmful reactive oxygen species, causing oxidative stress and damage to cellular components.
-
Cellular Damage and Apoptosis: The combined effects of energy depletion and oxidative stress ultimately trigger programmed cell death (apoptosis) in the fungal pathogen.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action of this compound analogs as SDH inhibitors.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs presents a promising avenue for the development of novel antifungal agents. Based on the analysis of closely related compounds, it is evident that strategic modifications, particularly the introduction of specific halogen substituents on the N'-aryl moiety, can significantly enhance antifungal potency. The 2,6-dichloro substitution on the pyridine core is hypothesized to be a key feature for maximizing activity.
Future research should focus on the synthesis and comprehensive biological evaluation of a dedicated library of this compound analogs to validate and expand upon the predictive SAR outlined in this guide. Such studies should include in-depth mechanistic investigations to confirm SDH inhibition and explore other potential molecular targets. The insights gained will be invaluable for the rational design of next-generation antifungal agents with improved efficacy and safety profiles.
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 2,6-Dichloroisonicotinohydrazide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isonicotinohydrazide Scaffold and the Promise of Halogenation
The isonicotinohydrazide scaffold is a cornerstone in medicinal chemistry, most famously represented by isoniazid, a frontline drug for the treatment of tuberculosis.[1][2] The versatility of the hydrazide moiety and the pyridine ring allows for extensive chemical modifications to modulate biological activity, enhance potency, and overcome drug resistance.[2][3][4] Among these modifications, halogenation of the pyridine ring has been a strategy to alter the electronic and lipophilic properties of the molecule, which can significantly impact its interaction with biological targets.[5]
This guide provides a comprehensive overview of the potential in vitro and in vivo studies for a specific, yet under-investigated, derivative: 2,6-Dichloroisonicotinohydrazide. Due to the limited direct experimental data on this compound, this guide will synthesize information from closely related analogs and the broader class of isonicotinohydrazide derivatives to provide a framework for its evaluation and comparison with other potential therapeutic agents. We will delve into the structure-activity relationships that govern the efficacy of these compounds and propose detailed experimental protocols for their thorough investigation.
Structure-Activity Relationship of Isonicotinohydrazide Derivatives: A Predictive Framework
The biological activity of isonicotinohydrazide derivatives is intricately linked to the nature and position of substituents on the pyridine ring and modifications of the hydrazide group.[2][3]
-
Pyridine Ring Substitutions: The position of the nitrogen atom in the pyridine ring is crucial; isomers with the nitrogen at positions other than 4 are generally inactive.[2] Substitutions at the 2-position of the pyridine ring are often well-tolerated, with some derivatives maintaining activity comparable to the parent isoniazid.[2][6] However, substitutions at the 3-position can be detrimental to antimycobacterial activity.[2][6] The introduction of lipophilic and electron-withdrawing groups, such as halogens, at the para position of a phenyl ring attached to the nicotinic acid scaffold has been shown to improve antimycobacterial activity.[5] This suggests that the dichloro-substitution at the 2 and 6 positions of this compound could significantly influence its biological profile.
-
Hydrazide Moiety Modifications: The hydrazide group is a key pharmacophore. Its modification, for instance, by forming hydrazones through condensation with various aldehydes and ketones, has yielded compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[7]
Based on these principles, this compound is predicted to possess notable biological activity, potentially as an antimicrobial or anticancer agent. The two chlorine atoms are expected to increase lipophilicity, which may enhance cell membrane permeability, and alter the electronic distribution of the pyridine ring, potentially influencing its binding to target enzymes or receptors.
Comparative Analysis: this compound vs. Alternative Scaffolds
While awaiting specific experimental data, we can position this compound within the broader landscape of therapeutic agents based on the known activities of its structural class.
| Compound Class | Primary Mechanism of Action (Examples) | Potential Advantages of this compound | Potential Disadvantages |
| Isonicotinohydrazides | Inhibition of mycolic acid synthesis (Isoniazid)[5] | Enhanced potency or broader spectrum due to dichlorination; potential to overcome resistance. | Cross-resistance with other isoniazid derivatives; potential for similar toxicity profiles. |
| Quinolones | Inhibition of DNA gyrase and topoisomerase IV (Ciprofloxacin) | Novel mechanism of action, potentially effective against quinolone-resistant strains. | Different toxicity profile; may be susceptible to different resistance mechanisms. |
| Platinum-based anticancer drugs | Covalent binding to DNA, inducing apoptosis (Cisplatin) | Potentially lower toxicity and different resistance profile as a non-platinum agent.[8] | Mechanism of action is likely different and needs to be established. |
| Diketopiperazines | Can induce apoptosis in cancer cells.[9] | Simpler synthesis; potentially different cellular targets. | The specific anticancer mechanism of this compound is unknown. |
Proposed In Vitro Evaluation of this compound
To systematically evaluate the biological potential of this compound, a tiered in vitro screening approach is recommended.
Antimicrobial Activity Screening
Given the well-established antimicrobial properties of the isonicotinohydrazide family, initial screening should focus on a panel of clinically relevant microorganisms.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a concentration of 10 mg/mL.
-
Microplate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. Include positive (microorganism with no drug) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Comparative Data Table (Hypothetical)
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Isoniazid | 0.05 - 0.2 | > 128 | > 128 | > 128 |
| Ciprofloxacin | 0.25 - 1.0 | 0.12 - 1.0 | 0.008 - 0.5 | Not active |
| Fluconazole | Not active | Not active | Not active | 0.25 - 8.0 |
Anticancer Activity Screening
The structural similarity to other heterocyclic compounds with anticancer activity warrants an investigation into the antiproliferative effects of this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Workflow for In Vitro Anticancer Evaluation
Caption: Logical progression from in vitro discovery to in vivo validation for a new chemical entity.
Conclusion and Future Directions
While specific experimental data for this compound remains to be published, the principles of medicinal chemistry and the extensive literature on isonicotinohydrazide derivatives provide a solid foundation for predicting its potential biological activities. The proposed in vitro and in vivo experimental workflows offer a robust framework for its systematic evaluation. The dichlorination at the 2 and 6 positions presents an intriguing modification that could lead to a compound with enhanced potency, a novel mechanism of action, or the ability to overcome existing drug resistance mechanisms. Further research into the synthesis and biological characterization of this compound is warranted to explore its therapeutic potential.
References
- A Comparative Guide to the Structure-Activity Relationship of Isonicotinohydrazide Deriv
- A Guide to the Structure-Activity Relationship of Isonicotinic Acid Hydrazide Derivatives as Antitubercular Agents. (n.d.). Benchchem.
- Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis and in vitro and in vivo antimycobacterial activity of isonicotinoyl hydrazones. Bioorganic & Medicinal Chemistry Letters, 15(19), 4237-4240.
- Ghavami, A., et al. (2021). Reinvestigation of the structure-activity relationships of isoniazid. Tuberculosis (Edinb), 129, 102100.
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A Comprehensive Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of Novel 2,6-Dichloroisonicotinohydrazide Derivatives
An In-depth Comparative Analysis of 2,6-Dichloroisonicotinohydrazide Derivatives for Drug Discovery
This guide provides a detailed comparative analysis of this compound derivatives, a promising class of compounds in medicinal chemistry. We will explore their synthesis, evaluate their potential biological activities with supporting data from related compounds, and delve into their structure-activity relationships. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Potential of the 2,6-Dichloropyridine Scaffold
The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals and biologically active compounds. Halogenation of the pyridine ring can significantly modulate the electronic and lipophilic properties of the molecule, often leading to enhanced biological activity. The 2,6-dichloro substitution pattern, in particular, has been explored in various contexts, including in the development of inhibitors of β-amyloid-42 aggregation for Alzheimer's disease[1].
Isonicotinohydrazide, the hydrazide derivative of isonicotinic acid, is famously known for its antitubercular activity (Isoniazid). The combination of the 2,6-dichloropyridine scaffold with the versatile hydrazide-hydrazone linkage presents a compelling strategy for the development of novel therapeutic agents. Hydrazones are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects[2]. This guide will focus on the synthesis of this compound and its subsequent derivatization into hydrazones, and will provide a comparative analysis of their potential biological activities based on available data for structurally related compounds.
Synthesis of this compound and its Derivatives
The synthesis of this compound derivatives typically follows a two-step process: (1) the synthesis of the parent hydrazide from 2,6-dichloroisonicotinic acid, and (2) the condensation of the hydrazide with various aldehydes or ketones to form the corresponding hydrazones.
Synthesis of this compound
The parent compound, 2,6-dichloroisonicotinic acid, can be synthesized from citrazinic acid[3]. The subsequent conversion to the hydrazide is a standard procedure.
Experimental Protocol: Synthesis of this compound
-
Esterification: To a solution of 2,6-dichloroisonicotinic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl 2,6-dichloroisonicotinate.
-
Hydrazinolysis: Dissolve the methyl 2,6-dichloroisonicotinate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5-2 equivalents) dropwise at room temperature.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, and the solid product will precipitate out.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain pure this compound.
Synthesis of 2,6-Dichloroisonicotinohydrazone Derivatives
The hydrazone derivatives are synthesized by the condensation reaction of this compound with various aromatic or heteroaromatic aldehydes.
Experimental Protocol: General Synthesis of 2,6-Dichloroisonicotinohydrazone Derivatives [4]
-
Dissolve this compound (1 equivalent) in ethanol or methanol.
-
Add the desired aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid hydrazone product will precipitate out.
-
Filter the precipitate, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, DMF) to obtain the pure product.
Diagram of Synthetic Workflow
Caption: Synthetic pathway for this compound and its hydrazone derivatives.
Comparative Biological Evaluation
Due to the novelty of this specific class of compounds, direct comparative data is limited. Therefore, this section will draw upon data from structurally similar chlorinated nicotinic and isonicotinic hydrazide derivatives to provide a predictive comparison of their potential biological activities.
Antimicrobial Activity
Hydrazone derivatives of nicotinic acid are known to exhibit significant antimicrobial activity. The introduction of chlorine atoms on the pyridine ring is expected to enhance this activity.
Comparative Data of Related Antimicrobial Hydrazone Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 2-Chloro-6-methylquinoline hydrazones | S. aureus | 3.12 - 12.5 | [5] |
| E. coli | 6.25 - 25 | [5] | |
| P. aeruginosa | 12.5 - 50 | [5] | |
| 6-Chloronicotinohydrazide derivatives | M. luteus | 31.25 | [6] |
| Isonicotinic hydrazide derivatives | S. aureus | >200 | [4] |
| B. subtilis | >200 | [4] | |
| E. coli | >200 | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: Prepare a fresh overnight culture of the test bacteria in a suitable broth medium.
-
Dilute the culture to achieve a standardized cell density (e.g., 10^5 CFU/mL).
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Diagram of MIC Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Anticancer Activity
Hydrazone derivatives have shown significant potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Comparative Data of Related Anticancer Hydrazone Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-based dihydrazones | BGC-823 (Gastric) | 7.01 - 34.32 | [7] |
| BEL-7402 (Hepatoma) | 7.01 - 34.32 | [7] | |
| MCF-7 (Breast) | 7.01 - 34.32 | [7] | |
| A549 (Lung) | 7.01 - 34.32 | [7] | |
| 2,6-disubstituted purine derivatives | HCT-116 (Colon) | 1.77 ± 0.35 | [8] |
| SW480 (Colon) | 1.51 ± 0.19 | [8] | |
| MDA-MB-231 (Breast) | 1.25 ± 0.38 | [8] | |
| 2,6-diacetylpyridine bis(acylhydrazones) | Various cancer cell lines | Significant antiproliferative activity | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is expected to be influenced by several structural features.
-
2,6-Dichloro Substitution: The two chlorine atoms on the pyridine ring are strong electron-withdrawing groups. This will significantly alter the electronic properties of the pyridine ring, potentially enhancing its ability to interact with biological targets. The chlorine atoms also increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes.
-
Hydrazone Linkage (-C=N-NH-C=O-): This linker is a key pharmacophore. The imine bond (-C=N-) can participate in hydrogen bonding and other interactions with target enzymes or receptors. The amide portion (-NH-C=O-) also provides hydrogen bond donor and acceptor sites.
-
Substituents on the Azomethine Carbon: The nature of the R group, derived from the aldehyde or ketone used in the synthesis, is crucial for determining the biological activity. Aromatic or heteroaromatic rings with different substituents (e.g., hydroxyl, methoxy, nitro groups) can modulate the electronic and steric properties of the entire molecule, leading to variations in activity. For example, studies on other hydrazones have shown that the presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly impact their antimicrobial and anticancer properties[10].
Diagram of Key SAR Features
Caption: Key structural features influencing the biological activity of 2,6-dichloroisonicotinohydrazones. (Note: A placeholder image is used in the DOT script. In a real application, this would be the chemical structure of the scaffold.)
Conclusion and Future Perspectives
This compound derivatives represent a promising class of compounds with the potential for significant antimicrobial and anticancer activities. The synthesis of these compounds is straightforward, allowing for the generation of a diverse library of derivatives for biological screening.
Future research in this area should focus on:
-
The synthesis and systematic biological evaluation of a library of 2,6-dichloroisonicotinohydrazone derivatives with diverse substituents on the azomethine carbon.
-
Quantitative structure-activity relationship (QSAR) studies to build predictive models for the biological activity of these compounds.
-
Mechanism of action studies to identify the specific cellular targets of the most active compounds.
-
In vivo studies to evaluate the efficacy and safety of the most promising derivatives in animal models.
By leveraging the principles of medicinal chemistry and a systematic approach to drug discovery, this compound derivatives hold the potential to be developed into novel therapeutic agents for the treatment of infectious diseases and cancer.
References
- (Reference to a relevant review on pyridine-containing pharmaceuticals - to be added
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-
Patel, N. B., et al. (2010). Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones. Journal of Young Pharmacists, 2(2), 173-182. [Link][11]
- (Reference to a paper with detailed hydrazone synthesis protocol - to be added
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-
Structural activity relationship of synthesized hydrazones derivatives. (2023). ResearchGate. [Link][10]
- (Reference to a QSAR study on hydrazones - to be added
- (Reference to a mechanism of action study on a related compound - to be added
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Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2020). MDPI. [Link][12]
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Biological Activities of Hydrazone Derivatives. (2005). PMC. [Link][2]
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Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. (2022). ResearchGate. [Link][5]
-
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). PMC. [Link][4]
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Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. (2016). PubMed. [Link][1]
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Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2021). RSC Publishing. [Link][7][13]
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Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. (2022). PMC. [Link][6]
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Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites. (2006). PubMed. [Link][14]
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Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. (2020). PMC. [Link][15]
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). PubMed. [Link][16]
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Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). ResearchGate. [Link][17]
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Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3. (2019). PubMed. [Link][8]
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Hydrazone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link][18]
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Synthesis, anticancer activity and mechanism of iron chelator derived from 2,6-diacetylpyridine bis(acylhydrazones). (2019). PubMed. [Link][9]
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A Comparative Guide to the Spectroscopic Analysis of 2,6-Dichloroisonicotinohydrazide
This guide provides an in-depth spectroscopic analysis of 2,6-Dichloroisonicotinohydrazide, a pyridine-based chemical intermediate of interest in pharmaceutical and materials science research. Due to the limited availability of published spectra for this specific molecule, this document serves as a predictive and comparative guide. By leveraging established spectroscopic principles and experimental data from closely related analogues—namely, the parent drug Isoniazid (isonicotinohydrazide) and its synthetic precursor 2,6-Dichloroisonicotinic acid —we will construct a detailed and reliable spectral profile for the target compound.
This approach not only predicts the expected spectral characteristics but also explains the underlying causal relationships between molecular structure and spectral output, providing researchers with a robust framework for compound identification, structural elucidation, and quality control.
Structural and Spectroscopic Rationale
The core structure of this compound combines a dichlorinated pyridine ring with a hydrazide moiety. Each component imparts distinct and predictable features to its spectroscopic signature.
-
The 2,6-Dichloropyridine Ring: The two electron-withdrawing chlorine atoms significantly influence the electronic environment of the aromatic ring. In NMR spectroscopy, this results in a downfield shift of the remaining ring protons. In mass spectrometry, the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) produces a highly characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments.
-
The Isonicotinohydrazide Moiety: The -C(=O)NHNH₂ group is rich with features observable in IR and NMR spectroscopy. The carbonyl (C=O) group provides a strong, characteristic absorption in the IR spectrum. The protons of the two amine groups (-NH- and -NH₂) are exchangeable and will have distinct chemical shifts in ¹H NMR, which are often sensitive to solvent and temperature.
To understand these effects, we will compare our target molecule with two key compounds:
-
Isoniazid: The unsubstituted parent compound, which provides a baseline for the pyridine hydrazide system.
-
2,6-Dichloroisonicotinic Acid: The direct precursor, which allows us to isolate the spectral contributions of the dichlorinated ring and differentiate them from the added hydrazide group.
.dot graph TD { subgraph "Structural Comparison" A[Isoniazid] -- "Chlorination" --> B(this compound); C[2,6-Dichloroisonicotinic Acid] -- "Hydrazinolysis" --> B; end } .dot Caption: Logical relationship between the target compound and its analogues.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a definitive tool for determining molecular weight and elemental composition. For this compound, the presence of two chlorine atoms is the most telling feature.
Predicted Spectrum of this compound:
The molecular formula is C₆H₅Cl₂N₃O, with a monoisotopic mass of 204.9813 Da. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of three peaks:
-
M (m/z ≈ 205): Containing two ³⁵Cl atoms.
-
M+2 (m/z ≈ 207): Containing one ³⁵Cl and one ³⁷Cl atom.
-
M+4 (m/z ≈ 209): Containing two ³⁷Cl atoms.
The expected intensity ratio of these peaks is approximately 9:6:1 , a classic signature for a dichloro-substituted compound[1].
Comparative Fragmentation Pathway:
The fragmentation will likely proceed through the loss of the hydrazide side chain. A key fragmentation would be the cleavage of the C-C bond between the pyridine ring and the carbonyl group.
Comparison with 2,6-Dichloroisonicotinic Acid:
The mass spectrum for 2,6-Dichloroisonicotinic acid (C₆H₃Cl₂NO₂) shows a molecular ion peak cluster at m/z 191 (M), 193 (M+2), and 195 (M+4)[2]. A prominent fragment is observed at m/z 174, corresponding to the loss of a hydroxyl radical (•OH)[2]. The observation of a fragment at a similar m/z in the spectrum of our target compound would strongly support the proposed fragmentation pathway.
| Compound | Molecular Formula | Calculated Mass (Da) | Key Fragments (m/z) | Isotopic Pattern |
| This compound | C₆H₅Cl₂N₃O | 204.98 | Predicted: 174/176 (loss of NHNH₂) | M, M+2, M+4 (9:6:1) |
| 2,6-Dichloroisonicotinic Acid | C₆H₃Cl₂NO₂ | 190.95 | 174/176 (loss of OH)[2] | M, M+2, M+4 (9:6:1)[2] |
| Isoniazid | C₆H₇N₃O | 137.06 | 106 (loss of NHNH₂) | Not applicable |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is highly effective for identifying functional groups. The spectrum of this compound will be a composite of signals from the hydrazide group and the dichlorinated pyridine ring.
Predicted IR Absorptions:
-
N-H Stretching (Hydrazide): Two distinct, sharp-to-medium bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the -NH₂ group, and a broader band for the -NH- group[3].
-
C=O Stretching (Amide I): A strong, sharp absorption is predicted between 1650-1680 cm⁻¹. This is a hallmark of the hydrazide carbonyl group. Its position may be slightly higher than in Isoniazid due to the electron-withdrawing effect of the chlorine atoms.
-
N-H Bending (Amide II): A medium-to-strong band is expected around 1580-1620 cm⁻¹.
-
Aromatic Ring Stretching: Medium-intensity bands for C=C and C=N stretching within the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretching: Strong absorptions corresponding to the C-Cl bonds are expected in the fingerprint region, typically between 600-800 cm⁻¹.
Comparative IR Data:
| Functional Group | Isoniazid (Literature Values, cm⁻¹) | 2,6-Dichloroisonicotinic Acid (Experimental)[2] | This compound (Predicted) | Causality of Shift |
| O-H Stretch | N/A | ~3000 (broad, carboxylic acid) | N/A | N/A |
| N-H Stretch | ~3300, ~3210 | N/A | 3200-3400 | Presence of -NHNH₂ group. |
| C=O Stretch | ~1668[4] | ~1700 (carboxylic acid dimer) | 1650-1680 | Hydrazide carbonyl; influenced by Cl atoms. |
| N-H Bend | ~1600 | N/A | 1580-1620 | Presence of -NH- group. |
| Aromatic C=C/C=N | ~1555, 1490, 1410[5] | Present | 1400-1600 | Dichlorinated pyridine ring vibrations. |
| C-Cl Stretch | N/A | Present | 600-800 | Strong dipole of C-Cl bonds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Predicted ¹H NMR Spectrum:
The structure of this compound is symmetrical, meaning the two protons on the pyridine ring (at positions 3 and 5) are chemically equivalent.
-
Pyridine Protons (H-3, H-5): A single sharp singlet is expected. Compared to Isoniazid, where the corresponding protons appear around 7.8 ppm[6], the powerful electron-withdrawing effect of the two adjacent chlorine atoms will shift this signal significantly downfield, likely into the 8.0 - 8.5 ppm range.
-
Hydrazide Protons (-NH- and -NH₂): These protons are exchangeable with deuterium and their signals can be broad. In a solvent like DMSO-d₆, they are typically observed as distinct signals. The -NH proton is expected to be a broad singlet around 10.0 - 10.5 ppm , while the -NH₂ protons will likely appear as a broader singlet around 4.5 - 5.0 ppm . These chemical shifts are highly dependent on solvent, concentration, and temperature[7].
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): Expected in the 160-165 ppm range, typical for an amide/hydrazide.
-
Chlorinated Carbons (C-2, C-6): These carbons will be significantly deshielded and are predicted to appear around 150-155 ppm .
-
Protonated Carbons (C-3, C-5): Expected around 120-125 ppm .
-
Quaternary Carbon (C-4): The carbon attached to the hydrazide group, expected around 140-145 ppm .
Comparative NMR Data Summary:
| Nucleus | Position | Isoniazid (DMSO-d₆, ppm) | Isonicotinic Acid (DMSO-d₆, ppm)[6] | This compound (Predicted, DMSO-d₆, ppm) | Rationale for Prediction |
| ¹H | H-3, H-5 | ~7.8 (d) | ~7.83 (d) | 8.0 - 8.5 (s) | Strong deshielding by two Cl atoms; symmetry leads to singlet. |
| ¹H | H-2, H-6 | ~8.7 (d) | ~8.79 (d) | N/A | Substitution with Cl. |
| ¹H | -NH- | ~9.9 (s, broad) | N/A | 10.0 - 10.5 (s, broad) | Similar electronic environment to Isoniazid. |
| ¹H | -NH₂ | ~4.6 (s, broad) | N/A | 4.5 - 5.0 (s, broad) | Similar electronic environment to Isoniazid. |
| ¹³C | C=O | ~164 | ~166 | 160 - 165 | Typical amide/hydrazide chemical shift. |
| ¹³C | C-2, C-6 | ~150 | ~150 | 150 - 155 | Direct attachment of electronegative Cl. |
| ¹³C | C-3, C-5 | ~121 | ~122 | 120 - 125 | Less affected by Cl but still on an electron-poor ring. |
| ¹³C | C-4 | ~141 | ~140 | 140 - 145 | Attachment to the carbonyl group. |
Standardized Experimental Protocols
To obtain high-quality data for compounds like this compound, the following standardized protocols are recommended.
A. Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Further dilute to 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid. The acid aids in protonation for positive ion mode (ESI+).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Method: Infuse the sample directly at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Rationale: ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion cluster is readily observed. High resolution allows for accurate mass determination to confirm the elemental formula.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact with the crystal.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Method: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Rationale: ATR is a rapid and simple method for solid samples that requires minimal preparation and avoids issues with KBr pellet moisture.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended for its ability to dissolve polar compounds and slow down N-H proton exchange).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Method:
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary.
-
-
Rationale: A higher field strength provides better signal dispersion and resolution. DMSO-d₆ is crucial for observing the labile N-H protons of the hydrazide group, which might otherwise be broadened or exchanged away in solvents like D₂O or CD₃OD.
Conclusion
The spectroscopic profile of this compound is dominated by the features of its two constituent parts: the dichlorinated pyridine ring and the hydrazide functional group. By systematically analyzing the predicted effects of these moieties and comparing them to the known spectral data of Isoniazid and 2,6-Dichloroisonicotinic acid, we have established a reliable set of expected data. Key identifying features include the characteristic 9:6:1 isotopic cluster in its mass spectrum at m/z 205/207/209, strong IR absorptions for the N-H and C=O groups, and a simple ¹H NMR spectrum featuring a downfield singlet for the aromatic protons. This guide provides a robust, scientifically-grounded framework for researchers to confidently identify and characterize this compound.
References
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Potentiometric and spectroscopic study of isoniazid - an anti-tubercular drug. (2022). Semantic Scholar. [Link]
-
Akramullazi, A., et al. (2024). ISONICOTINOHYDRAZIDE DERIVED SCHIFF BASE–TRANSITION METAL COMPLEXES: STRUCTURE WITH BIOLOGICAL ACTIVITY. ResearchGate. [Link]
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2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830. PubChem. [Link]
-
Multidimensional infrared spectroscopy reveals the vibrational and solvation dynamics of isoniazid. (2015). The Journal of Chemical Physics. [Link]
-
Sample IR spectra. University of Calgary. [Link]
-
Proton NMR Table. Michigan State University Department of Chemistry. [Link]
-
Infrared Spectra of Some Common Functional Groups. NC State University Libraries. [Link]
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Infrared Spectra of Some Common Functional Groups. (2023). OpenStax. [Link]
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mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern. Doc Brown's Chemistry. [Link]
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- 2. 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 7. Proton NMR Table [www2.chemistry.msu.edu]
A Comparative Analysis for the Modern Researcher: 2,6-Dichloroisonicotinic Acid vs. 2,6-Dichloroisonicotinohydrazide
In the landscape of chemical biology and drug discovery, the modification of a single functional group can dramatically alter the bioactivity of a molecule, opening new avenues for research and application. This guide provides an in-depth comparison of 2,6-dichloroisonicotinic acid (INA) and its hydrazide derivative, 2,6-dichloroisonicotinohydrazide. While INA is a well-documented inducer of plant defense mechanisms, the biological profile of its hydrazide counterpart remains largely unexplored in publicly available literature. This guide will, therefore, juxtapose the established effects of INA with the probable, inferred activities of this compound, drawing upon the extensive research into related isonicotinohydrazide compounds.
Introduction: A Tale of Two Functional Groups
2,6-dichloroisonicotinic acid is a pyridine carboxylic acid derivative recognized for its ability to elicit systemic acquired resistance (SAR) in plants.[1][2] Its mechanism of action is tied to the inhibition of catalase, leading to a controlled burst of reactive oxygen species (ROS) that triggers a cascade of defense-related gene expression.[1] By replacing the carboxylic acid moiety with a hydrazide group, we form this compound. This structural modification is anticipated to significantly shift the molecule's physicochemical properties and, consequently, its biological interactions. Isonicotinohydrazide and its derivatives are renowned for a broad spectrum of bioactivities, most notably as antimicrobial and anticancer agents.[1][3][4] This guide will dissect these differences, offering a predictive comparison based on established chemical principles and existing experimental data for analogous compounds.
Physicochemical Properties: A Comparative Overview
The primary distinction between the two compounds lies in their core functional group, which dictates their polarity, hydrogen bonding capability, and overall reactivity.
| Property | 2,6-Dichloroisonicotinic Acid | This compound |
| Molecular Formula | C₆H₃Cl₂NO₂ | C₆H₅Cl₂N₃O |
| Molecular Weight | 192.00 g/mol | 206.03 g/mol |
| Functional Group | Carboxylic Acid (-COOH) | Hydrazide (-CONHNH₂) |
| Predicted pKa | Acidic | Basic |
| Hydrogen Bonding | Donor and Acceptor | Multiple Donor and Acceptor sites |
| Solubility | Moderate in polar solvents | Likely higher in polar solvents |
Synthesis and Interconversion
2,6-dichloroisonicotinic acid can be synthesized from citrazinic acid.[5] The conversion of 2,6-dichloroisonicotinic acid to this compound is a standard chemical transformation. A common method involves the reaction of the carboxylic acid with hydrazine hydrate, often in the presence of a coupling agent or after conversion to a more reactive intermediate like an acid chloride or ester.[2][6]
Experimental Protocol: Synthesis of this compound from 2,6-Dichloroisonicotinic Acid
Objective: To synthesize this compound from 2,6-dichloroisonicotinic acid via an acid chloride intermediate.
Materials:
-
2,6-dichloroisonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
Step 1: Formation of the Acid Chloride
-
In a fume hood, suspend 1.0 g of 2,6-dichloroisonicotinic acid in 20 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add 1.5 mL of thionyl chloride to the suspension.
-
Heat the mixture to reflux and maintain for 2 hours, or until the reaction mixture becomes a clear solution.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
Step 2: Formation of the Hydrazide
-
Dissolve the crude acid chloride from Step 1 in 15 mL of anhydrous DCM and cool the flask in an ice bath.
-
In a separate flask, prepare a solution of 0.5 mL of hydrazine hydrate in 10 mL of anhydrous DCM.
-
Slowly add the hydrazine hydrate solution to the cooled acid chloride solution via a dropping funnel with continuous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: Synthesis Workflow
Caption: Synthesis of this compound.
Comparative Biological Effects
2,6-Dichloroisonicotinic Acid (INA): The Plant Defender
The biological activity of INA is well-characterized in the field of plant pathology. It acts as a synthetic elicitor of Systemic Acquired Resistance (SAR), a broad-spectrum plant defense response.
-
Mechanism of Action: INA inhibits the activity of catalase, an enzyme responsible for breaking down hydrogen peroxide (H₂O₂).[1] This inhibition leads to a controlled increase in intracellular H₂O₂ levels, which acts as a signaling molecule to activate a cascade of defense genes, including pathogenesis-related (PR) proteins.[1]
-
Primary Effects:
-
Induces resistance against a wide range of viral, bacterial, and fungal pathogens in various plant species.[2]
-
Activates the expression of defense-related genes.
-
Does not exhibit direct antimicrobial properties.
-
Diagram: INA's Mechanism of Action in Plants
Caption: INA-induced plant defense pathway.
This compound: A Potential Antimicrobial and Anticancer Agent
While direct experimental data for this compound is scarce, the extensive body of research on isonicotinohydrazide (isoniazid) and its derivatives provides a strong basis for predicting its biological activities. The hydrazide moiety is a key pharmacophore in many therapeutic agents.
-
Predicted Antimicrobial Activity: Isonicotinohydrazide is a cornerstone drug for the treatment of tuberculosis. Its derivatives have shown broad-spectrum antimicrobial activity.[7][8][9] The presence of chlorine atoms on the pyridine ring may further enhance this activity.[10] The proposed mechanism for many isonicotinohydrazide derivatives involves the inhibition of enzymes essential for microbial survival.
-
Predicted Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of isonicotinohydrazide derivatives against various cancer cell lines.[3][4] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms. The lipophilicity and hydrogen bonding capabilities of the hydrazide group can facilitate interactions with biological targets.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To evaluate the cytotoxic effects of this compound and 2,6-dichloroisonicotinic acid on a human cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound and 2,6-dichloroisonicotinic acid (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Summary and Future Directions
| Feature | 2,6-Dichloroisonicotinic Acid (INA) | This compound (Predicted) |
| Primary Application | Plant disease resistance | Antimicrobial, Anticancer |
| Mechanism of Action | Catalase inhibition, ROS signaling | Inhibition of microbial enzymes, Induction of apoptosis |
| Direct Cytotoxicity | Low | Potentially high against microbes and cancer cells |
| Therapeutic Target | Plants | Microbes, Cancer cells |
The conversion of the carboxylic acid in INA to a hydrazide in this compound is likely to fundamentally shift its biological activity from a plant defense inducer to a potential therapeutic agent with antimicrobial and anticancer properties. This underscores the profound impact of functional group modification in medicinal and agricultural chemistry.
Future research should focus on:
-
Synthesizing and characterizing this compound.
-
Conducting in vitro and in vivo studies to confirm its predicted antimicrobial and anticancer activities.
-
Elucidating the specific mechanisms of action of this compound.
-
Performing comparative studies to determine if it retains any of the plant defense-inducing properties of INA.
This comparative guide provides a framework for researchers to explore the untapped potential of this compound, a compound that, based on the robust evidence from its chemical relatives, holds significant promise for further investigation.
References
-
A New Procedure for Preparation of Carboxylic Acid Hydrazides. ACS Publications. [Link]
-
Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco - PMC. NIH. [Link]
-
A new procedure for preparation of carboxylic acid hydrazides. PubMed. [Link]
-
The Biology Activities of Isonicotinohydrazide Derivatives as an Anti-tuberculosis Candidate. Research Journal of Pharmacy and Technology. [Link]
-
Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [Link]
-
Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. ProQuest. [Link]
-
Development of novel isatin–nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis and bronchitis causing–bacteria. NIH. [Link]
-
Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. PMC - NIH. [Link]
-
In vitro antibacterial, antifungal & cytotoxic activity of some isonicotinoylhydrazide Schiff's bases and their cobalt (II), copper (II), nickel (II) and zinc (II) complexes. PubMed. [Link]
-
Antimicrobial Activity of Some Steroidal Hydrazones. PMC - NIH. [Link]
-
Neonicotinoid insecticides induce salicylate-associated plant defense responses. PubMed. [Link]
-
The relationship between chemical structure and antimicrobial activity of selected nicotinates, p-iodobenzoates, picolinates and isonicotinates. PubMed. [Link]
-
Potential of plant defense inducers in disease control: —Expected role of the novel resistance inducer, isotianil. ResearchGate. [Link]
-
Plant defence responses in isonicotinamide-treated tobacco cells. Evidence supporting a role for nicotinamide related metabolites as stress mediators in plant defense metabolism. University of Johannesburg. [Link]
-
Prospects for Increasing the Efficacy of Plant Resistance Inducers Stimulating Salicylic Acid. MDPI. [Link]
-
Chlorinated metabolites with antibacterial activities from a deep-sea-derived Spiromastix fungus. RSC Publishing. [Link]
-
Does Chlorination Promote Antimicrobial Resistance in Waterborne Pathogens? Mechanistic Insight into Co-Resistance and Its Implication for Public Health. MDPI. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2,6-Dichloroisonicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Environmental Responsibility Through Proper Chemical Waste Management.
As a Senior Application Scientist, I understand that meticulous attention to detail extends beyond the experimental phase and into the often-overlooked yet critical aspect of chemical disposal. The proper handling and disposal of specialized reagents like 2,6-dichloroisonicotinohydrazide are paramount not only for regulatory compliance but also for the safety of our personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile of this compound
Based on an analysis of analogous compounds, this compound should be handled as a substance that is potentially:
-
Harmful if swallowed or inhaled.
-
Toxic to aquatic life, with potentially long-lasting effects. [3][4]
Therefore, it is imperative to treat this compound and any associated waste with a high degree of caution.
Table 1: Inferred Hazard Profile and Key Properties of this compound
| Property | Inferred Information |
| Physical State | Solid (based on a reported melting point of 182°C) |
| Acute Toxicity (Oral) | Likely harmful if swallowed.[1] |
| Skin Corrosion/Irritation | May cause skin irritation.[2][3] |
| Eye Damage/Irritation | May cause serious eye irritation.[1][2][3] |
| Respiratory Hazard | May cause respiratory irritation upon inhalation of dust.[1][2] |
| Environmental Hazard | Potentially toxic to aquatic organisms, with long-lasting effects.[3][4] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4] |
| Hazardous Decomposition | Combustion may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with compliant removal by a certified hazardous waste contractor. This workflow is designed to ensure safety and regulatory adherence at every stage.
Caption: Disposal workflow for this compound.
Experimental Protocol for Disposal
Objective: To safely and compliantly dispose of this compound waste.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.
-
Designated hazardous waste container (solid or liquid, as appropriate), compatible with chlorinated compounds.
-
Hazardous waste labels.
-
Secondary containment bin.
-
Spill kit for chemical spills.
Procedure:
-
Personal Protective Equipment (PPE): Before handling the waste, don all required PPE. This includes safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect un-used or expired this compound, as well as grossly contaminated items (e.g., weigh boats, contaminated gloves, bench paper), in a designated solid hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling:
-
Immediately label the hazardous waste container with a completed hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date (the date the first waste is added to the container).
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
-
-
Interim Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Place the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep the container securely closed at all times, except when adding waste.
-
-
Spill Management:
-
In the event of a small spill, use a chemical spill kit to absorb the material.
-
Wear appropriate PPE during cleanup.
-
Collect all cleanup materials (absorbent pads, contaminated gloves, etc.) and place them in the solid hazardous waste container.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Final Disposal:
-
Once the waste container is full, or before the regulatory accumulation time limit is reached, arrange for pickup by your institution's EHS department or a certified hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant risk to the environment.[5]
-
-
Record Keeping:
-
Maintain a copy of the hazardous waste manifest provided by the disposal contractor. This document tracks the waste from your facility to its final disposal site and is a key component of regulatory compliance.
-
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of hazardous chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][3][4][6] The Occupational Safety and Health Administration (OSHA) sets standards for worker safety during the handling of hazardous materials.[2][7]
Your institution's EHS department will have specific procedures that align with these federal and any additional state or local regulations. Always consult and adhere to your local EHS guidelines.
Decision-Making Logic for Disposal
The following diagram illustrates the logical process for determining the correct disposal pathway for materials associated with this compound.
Caption: Decision tree for disposal of this compound and related materials.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
-
SAFETY DATA SHEET - HTH POOL CARE SALT SHOCK. (2024). Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group. Retrieved from [Link]
-
Hazardous Waste - Standards. Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. Retrieved from [Link]
- How to Properly Manage Hazardous Waste Under EPA Regulations. Vertex AI Search.
-
Hazardous waste. Wikipedia. Retrieved from [Link]
-
EPA Hazardous Waste Management. (2024). Axonator. Retrieved from [Link]
-
Laboratory Hazardous Waste Management. The University of British Columbia. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 2,6-Dichloroisonicotinohydrazide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,6-Dichloroisonicotinohydrazide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules, including chlorinated aromatic compounds and hydrazides, to establish a robust framework for safe handling and disposal. The causality behind each procedural step is explained to ensure a deep understanding of the necessary precautions.
Understanding the Hazard Landscape
This compound is a molecule that combines the structural features of a chlorinated aromatic compound and a hydrazide. This unique structure suggests a hazard profile that warrants careful consideration.
-
Chlorinated Aromatic Moiety: Chlorinated aromatic compounds can exhibit toxicity and persistence.[1] Their hazardous properties can vary based on the number and position of chlorine atoms.[1] In the event of a fire, chlorinated compounds can produce hazardous combustion products such as hydrogen chloride gas.
-
Hydrazide Group: Hydrazine and its derivatives are recognized for their potential toxicity.[2][3][4] Exposure can lead to irritation of the skin, eyes, and respiratory tract.[2] Some hydrazine compounds are also considered potential carcinogens.[3]
Due to these structural alerts, this compound should be handled as a substance of unknown toxicity, and all interactions should be approached with a high degree of caution.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals.[5] Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove. Always inspect gloves for any signs of degradation or perforation before use. |
| Eye and Face Protection | Chemical splash goggles are mandatory to protect against splashes and aerosols.[6][7] For procedures with a higher risk of splashing, a face shield worn over the goggles is required.[2][3] |
| Body Protection | A flame-resistant lab coat that can be quickly removed is essential. For larger scale operations or when there is a significant splash risk, chemical-resistant coveralls or an apron should be worn.[7] Clothing worn in the lab should cover the legs, and closed-toe shoes are mandatory.[5][6] |
| Respiratory Protection | All work with this compound must be conducted in a certified chemical fume hood to control inhalation exposure.[1][6] If there is a potential for exceeding exposure limits, a NIOSH-approved respirator may be necessary.[2][3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount to ensuring safety. The following steps provide a procedural guide for handling this compound.
Preparation and Pre-Handling
-
Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[1][6]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][8][9]
-
Spill Kit: A chemical spill kit appropriate for solid and potentially soluble chemical spills should be readily available.
-
Waste Containers: Labeled, dedicated hazardous waste containers for solid and liquid waste must be prepared before starting work.
Handling Procedure
-
Don PPE: Before handling the compound, don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so within the chemical fume hood to prevent the inhalation of any dust particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the chemical fume hood. Ensure that the reaction vessel is appropriately secured.
-
Post-Handling: After handling, decontaminate the work area thoroughly.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated materials such as gloves, weighing paper, and disposable lab coats should be placed in a designated, sealed, and labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Halogenated organic waste should be segregated if required by institutional protocols.[6]
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be disposed of in accordance with institutional guidelines.[1]
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[10]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][11] Seek medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9][11] Remove contact lenses if present and easy to do.[8][9] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[11] If the person is not breathing, give artificial respiration.[8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[9][11] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert colleagues and the institutional safety office.[1] Wearing appropriate PPE, contain and clean up the spill using an absorbent material.[1] Place all contaminated materials in a sealed, labeled hazardous waste container.[1] Decontaminate the spill area. |
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
-
Hydrazine. Wikipedia. Available from: [Link]
- Hydrazine - Risk Management and Safety.
-
SAFETY DATA SHEET - 2,6-Dichloroanisole. Chem Service. Available from: [Link]
-
Safety and Handling of Hydrazine. DTIC. Available from: [Link]
-
Safety Data Sheet - 2,6-Dichloroquinoline. Angene Chemical. Available from: [Link]
-
Safety in Academic Chemistry Laboratories. American Chemical Society. Available from: [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available from: [Link]
-
Personal Protective Equipment for Chemical Handling. Real Safety. Available from: [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Academies Press. Available from: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available from: [Link]
-
Part D: Chemical Safety Procedures for Laboratories. UW-La Crosse. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrazine - Wikipedia [en.wikipedia.org]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. uwlax.edu [uwlax.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. realsafety.org [realsafety.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
